Triethylaluminum
Description
Properties
IUPAC Name |
triethylalumane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Al/c3*1-2;/h3*1H2,2H3; | |
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InChI Key |
VOITXYVAKOUIBA-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)CC | |
| Source | PubChem | |
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Molecular Formula |
C6H15Al | |
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DSSTOX Substance ID |
DTXSID6026616 | |
| Record name | Triethylaluminum | |
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Molecular Weight |
114.16 g/mol | |
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Physical Description |
Aluminum triethyl appears as a colorless liquid. Flammable gas is produced on contact with water. (USCG, 1999), Liquid, Colorless liquid; [CHRIS] Ignites in air and reacts violently with water; [Sullivan, p. 979] | |
| Record name | ALUMINUM TRIETHYL | |
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| Record name | Aluminum, triethyl- | |
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Boiling Point |
367.9 °F at 760 mmHg (USCG, 1999), 194 °C | |
| Record name | ALUMINUM TRIETHYL | |
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| Record name | TRIETHYLALUMINUM | |
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Flash Point |
-63 °F (NFPA, 2010), -63 °F (-53 °C) | |
| Record name | ALUMINUM TRIETHYL | |
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| Record name | TRIETHYLALUMINUM | |
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Solubility |
Miscible with saturated hydrocarbons | |
| Record name | TRIETHYLALUMINUM | |
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Density |
0.836 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.832 @ 25 °C | |
| Record name | ALUMINUM TRIETHYL | |
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Vapor Pressure |
0.02 [mmHg], 2.6X10-2 mm Hg @ 25 °C /Extrapolated/ | |
| Record name | Triethylaluminum | |
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Color/Form |
Colorless liquid | |
CAS No. |
97-93-8 | |
| Record name | ALUMINUM TRIETHYL | |
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| Record name | TRIETHYLALUMINUM | |
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Melting Point |
-51 °F (USCG, 1999), -52.5 °C (freezing point) | |
| Record name | ALUMINUM TRIETHYL | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Triethylaluminum (TEAL) is a highly versatile and reactive organoaluminum compound with significant applications in industrial and academic research. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, tailored for professionals in chemistry and drug development.
Core Chemical and Physical Properties
This compound, with the chemical formula Al₂(C₂H₅)₆, exists as a dimer at room temperature, featuring bridging ethyl groups.[1] It is a colorless, pyrophoric liquid that ignites spontaneously upon contact with air and reacts violently with water.[1][2] Due to its hazardous nature, it requires specialized handling techniques under an inert atmosphere.[3][4]
Physical Properties of this compound
The physical characteristics of this compound are crucial for its handling and use in various applications. Below is a summary of its key physical properties.
| Property | Value | References |
| Molecular Formula | C₆H₁₅Al (monomer) | [2] |
| Molecular Weight | 114.16 g/mol (monomer) | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -50 °C (-58 °F) | [5] |
| Boiling Point | 128-130 °C (262-266 °F) at 50 mmHg | [1][5] |
| Density | 0.832 g/cm³ at 25 °C | [6] |
| Vapor Pressure | 1 mmHg at 62.2 °C | [5] |
| Flash Point | -18 °C (-0.4 °F) | [5] |
| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water. | [6] |
| Viscosity | 2.5 mPa·s at 25 °C | [6] |
Thermodynamic Properties of this compound
The thermodynamic data for this compound highlights its high energy content and reactivity.
| Property | Value | References |
| Heat of Formation (liquid, 25 °C) | -218 kJ/mol | [6] |
| Heat of Combustion (25 °C) | -5105.70 ± 2.90 kJ/mol | [1] |
| Heat of Vaporization | 536 J/g | [6] |
| Heat of Hydrolysis (25 °C) | 4619 J/g | [6] |
| Specific Heat (57 °C) | 2.226 J/g·°C | [6] |
Reactivity Profile
This compound is a potent Lewis acid and a strong alkylating and reducing agent. Its reactivity is dominated by the polarized aluminum-carbon bonds, which render the ethyl groups nucleophilic and basic.
Reactivity with Air and Water
TEAL is extremely pyrophoric and ignites spontaneously upon exposure to air.[1] It also reacts explosively with water, producing ethane (B1197151) and aluminum hydroxide.[1][2] These reactions are highly exothermic and present significant safety hazards.
Reactivity with Protic Reagents
TEAL reacts vigorously with protic compounds such as alcohols, amines, and terminal alkynes. The reaction involves the protonolysis of the Al-C bond, leading to the formation of ethane and the corresponding aluminum alkoxide, amide, or acetylide.[1] The reactivity with primary and secondary amines can be influenced by steric hindrance.[7][8]
Role in Ziegler-Natta Polymerization
A primary industrial application of TEAL is as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene (B1197577) and propylene.[9][10] In this process, TEAL serves multiple functions:
-
Activation of the Transition Metal Catalyst: It alkylates the transition metal center (e.g., titanium) and reduces it to a lower oxidation state, creating the active catalytic species.[9][11]
-
Scavenging of Impurities: It reacts with and removes impurities like water and oxygen from the reaction system, which would otherwise deactivate the catalyst.[1]
The polymerization proceeds via the Cossee-Arlman mechanism, involving the coordination of the olefin to the vacant site on the transition metal, followed by migratory insertion into the metal-alkyl bond.[12]
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Applications in Organic Synthesis
Beyond polymerization, TEAL is a valuable reagent in various organic transformations:
-
Alkylation Reactions: It can act as an ethylating agent for various electrophiles.
-
Reduction of Carbonyl Compounds: It can reduce esters and ketones, although its reactivity is generally lower than that of dedicated reducing agents like lithium aluminum hydride.[13]
-
Synthesis of Other Organoaluminum Compounds: TEAL is a precursor for the synthesis of other organoaluminum reagents, such as diethylaluminum cyanide.[1]
-
Aufbau Reaction: It is used in the "Aufbau" (growth) reaction, where ethylene is oligomerized to produce long-chain alpha-olefins, which are precursors to fatty alcohols and other commercially important chemicals.[14][15]
Caption: Overview of the key reactivity and applications of this compound.
Experimental Protocols & Handling
Extreme caution must be exercised when handling this compound due to its pyrophoric nature. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[3][4] A Class D fire extinguisher for combustible metals should be readily available.[16]
General Handling and Transfer
-
Glassware and Solvents: All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous.
-
Transfer Techniques: TEAL is typically transferred using gas-tight syringes or cannulas. The container should be kept under a positive pressure of inert gas.[4]
Experimental Workflow: Ziegler-Natta Polymerization of Ethylene (Illustrative)
This protocol provides a general workflow for the polymerization of ethylene using a TiCl₄/TEAL catalyst system.
Caption: A typical experimental workflow for Ziegler-Natta polymerization of ethylene.
Quenching and Disposal
Unreacted TEAL must be carefully quenched and disposed of. This is typically done by slowly adding a less reactive alcohol, such as isopropanol, to a cooled and diluted solution of the reaction mixture, followed by the sequential addition of more reactive alcohols (e.g., ethanol, methanol) and finally water.[12][16][17] The resulting aluminum salts can then be dissolved with a mild acid.[16]
Conclusion
This compound is a powerful and versatile reagent with significant applications in polymer chemistry and organic synthesis. Its high reactivity, particularly its pyrophoric nature, necessitates stringent safety precautions and specialized handling techniques. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in a research and development setting.
References
- 1. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triethyl aluminum - HPMC manufacturer [hpmcmanufacturer.com]
- 4. us.metoree.com [us.metoree.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. askfilo.com [askfilo.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. purdue.edu [purdue.edu]
An In-depth Technical Guide to the Synthesis of Triethylaluminum: Routes and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylaluminum (TEA), a pivotal organoaluminum compound, serves as a critical co-catalyst in olefin polymerization and as a versatile reagent in organic synthesis. Its industrial significance has driven the development of efficient and scalable synthetic methodologies. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, with a detailed examination of the underlying reaction mechanisms. The content is tailored for professionals in research and development, offering quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate a deeper understanding and practical application of these synthetic processes.
Introduction
This compound ((C₂H₅)₃Al), often abbreviated as TEA, is a colorless, pyrophoric liquid that exists as a dimer, Al₂(C₂H₅)₆, under standard conditions.[1] Its high reactivity and utility as a Ziegler-Natta catalyst component, a precursor for fatty alcohols, and a reagent in various chemical transformations underscore its industrial importance.[1][2] The efficient synthesis of TEA was a significant technological achievement, enabling its widespread availability. This guide will explore the two predominant industrial synthesis routes: the Ziegler Direct Process and the reduction of ethylaluminum sesquichloride.
Ziegler Direct Process for this compound Synthesis
The most effective and widely used industrial method for producing this compound is the Ziegler direct process, which involves the reaction of aluminum, hydrogen, and ethylene (B1197577).[3][4] This process can be performed in one or two stages, with the two-stage approach being favored for its higher yields.[5]
Overall Reaction
The net reaction for the Ziegler direct process is as follows:
2 Al + 3 H₂ + 6 C₂H₄ → Al₂(C₂H₅)₆[1]
Two-Stage Process Mechanism
The two-stage process separates the reaction into two distinct steps: the formation of diethylaluminum hydride and the subsequent reaction with ethylene.
Stage 1: Hydrogenation (Formation of Diethylaluminum Hydride)
In the first stage, aluminum powder is reacted with hydrogen gas in the presence of recycled this compound, which acts as a seed and solvent, to produce diethylaluminum hydride ((C₂H₅)₂AlH).[5]
-
Reaction: 2 Al + 3 H₂ + 4 Al(C₂H₅)₃ → 6 (C₂H₅)₂AlH[5]
Stage 2: Hydroalumination (Ethylation)
The diethylaluminum hydride produced in the first stage is then reacted with ethylene to yield this compound.
-
Reaction: (C₂H₅)₂AlH + C₂H₄ → (C₂H₅)₃Al[5]
The following diagram illustrates the workflow of the two-stage Ziegler process:
The mechanistic pathway for the two-stage Ziegler process is visualized below, detailing the key transformations.
Quantitative Data for the Ziegler Direct Process
The following table summarizes the key quantitative parameters for the industrial two-stage Ziegler process for this compound synthesis.
| Parameter | Stage 1: Hydrogenation | Stage 2: Ethylation | Reference(s) |
| Temperature | 130-138 °C | 50-100 °C | [5][6] |
| Pressure | 6.0-10.0 MPa (60-100 atm) | 0.4-5.0 MPa (4-50 atm) | [5][6] |
| Reactants | Aluminum powder, Hydrogen, Recycled this compound | Diethylaluminum hydride, Ethylene | [5][6] |
| Catalyst | Titanium or Zirconium (0.1-0.5 wt%) | - | [5] |
| Solvent | Recycled this compound, Paraffin (B1166041) hydrocarbon | - | [5] |
| Reaction Time | 4-7 hours | 5-6 hours | [6] |
| Yield | >90% (overall process) | >90% (overall process) |
Detailed Experimental Protocol for the Ziegler Direct Process
The following protocol is a representative example of the industrial two-stage synthesis of this compound.
Materials and Equipment:
-
High-pressure reactor equipped with a stirrer and temperature and pressure controls
-
Gas-liquid separators
-
Distillation column
-
Aluminum powder (activated)
-
Titanium or Zirconium catalyst
-
This compound (as seed)
-
High-purity hydrogen gas
-
High-purity ethylene gas
-
Inert solvent (e.g., paraffin hydrocarbon)
-
Inert gas (e.g., nitrogen) for purging
Procedure:
Stage 1: Hydrogenation
-
Slurry Preparation: In an inert atmosphere, prepare a slurry containing approximately 7 wt% activated aluminum powder, 0.1 wt% zirconium catalyst, and 45 wt% recycled this compound in a paraffin hydrocarbon solvent.[5]
-
Reactor Charging: Pump the slurry into the hydrogenation reactor, which has been purged with an inert gas.
-
Reaction Conditions: Heat the reactor to 132 °C and introduce hydrogen gas to maintain a pressure of 10 MPa.[5]
-
Reaction: Maintain these conditions with continuous stirring for 4-7 hours to facilitate the formation of diethylaluminum hydride.[6]
-
Separation: Transfer the reactor effluent to a gas-liquid separator and reduce the pressure to 3 MPa to remove excess hydrogen.[5]
Stage 2: Ethylation
-
Reactor Charging: Feed the liquid stream containing diethylaluminum hydride from the separator into the ethylation reactor.
-
Reaction Conditions: Maintain the reactor at 85 °C and introduce ethylene gas to a pressure of 3 MPa.[5]
-
Reaction: Allow the reaction to proceed for 5-6 hours, ensuring complete conversion of the diethylaluminum hydride to this compound.[6]
-
Separation: Pass the effluent through another separator to remove unreacted ethylene.
Purification:
-
Distillation: The crude this compound solution is fed into a distillation column.
-
Product Collection: Pure this compound is collected as the overhead product, while the solvent and any heavier byproducts are removed from the bottom and recycled.
Synthesis via Reduction of Ethylaluminum Sesquichloride
An alternative route to this compound involves the reduction of ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃). This method is particularly useful for producing chloride-free this compound.[7]
Overall Reaction
Ethylaluminum sesquichloride is first synthesized by reacting aluminum powder with chloroethane.[1]
-
Formation of Ethylaluminum Sesquichloride: 2 Al + 3 C₂H₅Cl → (C₂H₅)₃Al₂Cl₃
The sesquichloride is then reduced with an alkali metal, such as sodium, to yield this compound.
-
Reduction Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 6 Na → Al₂(C₂H₅)₆ + 2 Al + 6 NaCl[1]
A simplified representation of the reduction step is:
3 (C₂H₅)₂AlCl + 3 Na → 2 (C₂H₅)₃Al + Al + 3 NaCl[8]
Reaction Mechanism
The reduction of ethylaluminum sesquichloride with sodium is a heterogeneous reaction involving electron transfer from the sodium metal to the aluminum center, leading to the displacement of chloride ions and the formation of new aluminum-carbon bonds.
The following diagram outlines the logical flow of this synthesis route.
Quantitative Data for the Ethylaluminum Sesquichloride Reduction Route
| Parameter | Value | Reference(s) |
| Reduction Temperature | 150-200 °C | [3] |
| Reducing Agent | Sodium (finely divided) | [3] |
| Sodium Excess | Up to 15% | [3] |
| Yield | ~85% | [3] |
| Product Purity | Low in chloride byproducts | [3] |
Detailed Experimental Protocol for the Reduction of Ethylaluminum Sesquichloride
The following protocol provides a general outline for the laboratory-scale synthesis of this compound via the reduction of ethylaluminum sesquichloride.
Materials and Equipment:
-
Three-neck flask equipped with a mechanical stirrer, condenser, and addition funnel
-
Heating mantle
-
Distillation apparatus
-
Ethylaluminum sesquichloride
-
Sodium metal (finely dispersed)
-
Inert solvent (e.g., mineral oil)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: Assemble the reaction flask under an inert atmosphere.
-
Charge Reactor: Add finely dispersed sodium to the flask, potentially in an inert mineral oil slurry.
-
Heating: Heat the mixture to a temperature above the melting point of sodium but below 200 °C (e.g., 150-180 °C).[3]
-
Addition of EASC: Slowly add the ethylaluminum sesquichloride to the stirred sodium dispersion over a period of about 60 minutes.[3]
-
Reaction: Maintain the reaction temperature and stirring to ensure complete reaction.
-
Purification: The this compound product can be isolated by distillation from the reaction mixture.
Safety Considerations
This compound is a highly pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[9] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including fire-retardant clothing, gloves, and eye protection, is mandatory.
Conclusion
The Ziegler direct process represents the most economically viable and widely practiced industrial method for this compound synthesis, offering high yields from readily available starting materials. The two-stage variation of this process allows for optimized reaction conditions for both the hydrogenation and ethylation steps. The reduction of ethylaluminum sesquichloride provides an alternative route, particularly advantageous for producing high-purity, chloride-free this compound. A thorough understanding of the reaction parameters and mechanisms detailed in this guide is essential for the safe and efficient synthesis of this important organoaluminum compound in a research and development setting.
References
- 1. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Ziegler process - Wikipedia [en.wikipedia.org]
- 3. US2954388A - Preparation of this compound - Google Patents [patents.google.com]
- 4. chemcess.com [chemcess.com]
- 5. environmentalgenome.org [environmentalgenome.org]
- 6. guidechem.com [guidechem.com]
- 7. Ethylaluminium sesquichloride - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Preparation of Sodium Aluminum Hydride and Lithium Aluminum Hydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. upcommons.upc.edu [upcommons.upc.edu]
An In-depth Technical Guide to the Structure and Bonding of the Triethylaluminum Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylaluminum (TEA), with the chemical formula Al₂(C₂H₅)₆, is a highly reactive and versatile organoaluminum compound. Despite its name suggesting a monomeric structure, it predominantly exists as a dimer, particularly in the liquid and vapor phases at moderate temperatures. This dimeric nature is central to its chemical behavior and reactivity, which has significant implications in various fields, including catalysis, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the structure and bonding of the this compound dimer, supported by quantitative data, detailed experimental methodologies, and visual representations to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Bonding
The structure of the this compound dimer is analogous to that of diborane, featuring a unique electron-deficient bonding arrangement. The dimer consists of two aluminum atoms bridged by two ethyl groups, with the remaining four ethyl groups in terminal positions.[1]
Bonding Characteristics:
-
Three-Center, Two-Electron (3c-2e) Bonds: The bridging of the two aluminum atoms by the ethyl groups is a classic example of 3c-2e "banana" bonds. In this arrangement, the α-carbon of each bridging ethyl group forms a bond with both aluminum atoms simultaneously. This electron-deficient bonding is a hallmark of organoaluminum chemistry.
-
Terminal Bonds: The four terminal ethyl groups are attached to the aluminum atoms through conventional two-center, two-electron (2c-2e) covalent bonds.
-
Coordination Geometry: Each aluminum atom is in a distorted tetrahedral coordination environment, bonded to two terminal ethyl groups and the two bridging ethyl groups.[1]
The dynamic nature of the dimer is characterized by a rapid exchange between the terminal and bridging ethyl groups, a process that is observable by Nuclear Magnetic Resonance (NMR) spectroscopy. At higher temperatures, the dimer can dissociate into its monomeric form, Al(C₂H₅)₃.[1]
Quantitative Structural Data
Precise structural parameters for the this compound dimer have been determined through experimental techniques such as X-ray crystallography and gas-phase electron diffraction. While specific data for the this compound dimer is less commonly cited than its trimethyl counterpart, the structural features are well-established. For the analogous trimethylaluminum (B3029685) dimer (Al₂(CH₃)₆), the following bond lengths have been reported, providing a valuable reference:[1]
| Parameter | Bond Type | Value (Å) |
| Al-C (terminal) | 2c-2e | 1.97 |
| Al-C (bridging) | 3c-2e | 2.14 |
Thermodynamic Parameters of Dimerization
The equilibrium between the monomeric and dimeric forms of this compound is a critical aspect of its reactivity. The thermodynamic parameters for the dissociation of the dimer have been investigated, providing insight into the stability of the bridged structure.
The enthalpy of dissociation for the this compound dimer in the gas phase provides a measure of the strength of the bridging bonds.
| Parameter | Value |
| Enthalpy of Dissociation (ΔH°) | 34.1 ± 0.5 kJ/mol |
Experimental Protocols
The determination of the structure and bonding of the this compound dimer relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution in a dry, inert solvent such as hexane (B92381) or toluene, under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.
-
Data Collection: A suitable crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion and prevent sample degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Gas-Phase Electron Diffraction
This technique provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in the solid state.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Scattering: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam. The electrons are scattered by the molecules, producing a diffraction pattern.
-
Data Analysis: The scattered electron intensity is recorded on a photographic plate or a modern imaging plate detector as a function of the scattering angle. The resulting diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths, bond angles, and torsional angles can be derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic behavior of the this compound dimer in solution, particularly the exchange between terminal and bridging ethyl groups.
Methodology:
-
Sample Preparation: NMR samples are prepared in a high-quality NMR tube under an inert atmosphere. A solution of this compound is made using a dry, deuterated solvent (e.g., toluene-d₈, benzene-d₆, or cyclohexane-d₁₂). The concentration is typically in the range of 0.1-0.5 M.
-
¹H and ¹³C NMR Spectra Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Temperature Control: Variable temperature experiments are crucial. Spectra are recorded at a range of temperatures, typically from low temperatures (e.g., -80 °C) where the exchange is slow and separate signals for terminal and bridging groups can be observed, to higher temperatures (e.g., room temperature) where the exchange is fast, leading to averaged signals.
-
Pulse Sequences: Standard one-dimensional ¹H and ¹³C{¹H} pulse sequences are used.
-
-
Data Analysis: The chemical shifts, coupling constants, and line shapes of the signals are analyzed as a function of temperature to determine the rates of exchange and the thermodynamic parameters of the exchange process.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the bonding and functional groups present in the this compound dimer.
Methodology:
-
Sample Handling: Due to its pyrophoric nature, this compound must be handled in an inert atmosphere glovebox or using Schlenk line techniques. For liquid-phase measurements, a sealed, airtight cell with windows transparent to IR or visible light (e.g., KBr or CaF₂ for IR, quartz for Raman) is used. For gas-phase measurements, a gas cell is filled with the vapor of this compound.
-
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Measurement: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Measurement: The sample is illuminated with the laser, and the scattered light is collected and analyzed.
-
-
Spectral Analysis: The observed vibrational frequencies are assigned to specific bond stretching and bending modes within the molecule. Comparison with theoretical calculations (e.g., using Density Functional Theory) can aid in the assignment of complex spectra.
Visualizing the this compound Dimer Structure
The following diagrams, generated using the DOT language, illustrate the structure of the this compound dimer and a simplified workflow for its structural determination.
Caption: Structure of the this compound dimer with bridging and terminal ethyl groups.
Caption: Workflow for the determination of the this compound dimer structure.
Conclusion
The dimeric structure of this compound, with its characteristic three-center, two-electron bonds, is fundamental to its chemical properties and applications. A thorough understanding of its structure, bonding, and dynamic behavior is essential for researchers and professionals working with this important organometallic reagent. The experimental techniques and data presented in this guide provide a solid foundation for further investigation and application of this compound in various scientific and industrial endeavors.
References
An In-depth Technical Guide to the Pyrophoric Nature of Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pyrophoric nature of triethylaluminum (TEAL), a highly reactive organoaluminum compound. Understanding its properties is critical for its safe handling and effective use in research and industrial applications, including as a co-catalyst in olefin polymerization and as a reagent in organic synthesis.[1][2][3]
Chemical and Physical Properties
This compound exists as a dimer, Al₂Et₆, in its common state, though it can crack into its monomeric form, AlEt₃, at higher temperatures.[4] It is a colorless, volatile liquid that is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₃₀Al₂ (dimer) | [4] |
| Molar Mass | 228.335 g·mol⁻¹ | [4] |
| Appearance | Colorless liquid | [1][4] |
| Density | 0.8324 g/mL at 25 °C | [4] |
| Melting Point | -46 °C (-51 °F; 227 K) | [4] |
| Boiling Point | 128 to 130 °C (262 to 266 °F; 401 to 403 K) at 50 mmHg | [4] |
| Flash Point | -18 °C (0 °F; 255 K) | [4] |
| Auto-ignition | Spontaneously ignites in air | [2][3][5] |
Pyrophoric Nature and Reactivity
The pyrophoric nature of TEAL stems from its highly polarized aluminum-carbon bonds, which lead to a strong affinity for oxygen and protic sources.
2.1. Reaction with Air
This compound ignites spontaneously upon contact with air.[1][2][4] This violent oxidation reaction is highly exothermic. The primary products of complete combustion are aluminum oxide (Al₂O₃), carbon dioxide (CO₂), and water (H₂O).[1] The dense smoke produced during combustion consists mainly of aluminum oxide.[5][6]
2.2. Reaction with Water
TEAL reacts violently and explosively with water, producing flammable ethane (B1197151) gas and aluminum hydroxide.[1][2][4] This reaction is extremely hazardous and necessitates the strict exclusion of moisture during handling and storage.
Table 2: Thermochemical Data of this compound
| Property | Value | References |
| Enthalpy of Combustion (ΔH°c) | -5105.70 ± 2.90 kJ/mol (-22.36 kJ/g) | [4] |
| Heat of Hydrolysis (25 °C) | 4619 J/g (1104 cal/g) | [1] |
| Heat of Formation (ΔH°f, 25 °C) | -218 kJ/mol (-52 kcal/mol) | [1] |
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction pathways of this compound that contribute to its pyrophoric nature.
Caption: Reaction pathways of this compound with air and water.
Experimental Protocols for Handling Pyrophoric Materials
Safe handling of this compound requires meticulous planning and execution. The following protocols are generalized from established safety procedures for pyrophoric liquids.[7][8][9][10][11]
4.1. General Precautions
-
Work Area: All manipulations must be performed in a certified chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[1][7] The work area should be free of flammable materials and ignition sources.[9][12]
-
Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).[10]
-
Buddy System: Never work alone when handling pyrophoric materials.[8][9]
-
Emergency Preparedness: Ensure access to a Class D fire extinguisher (for combustible metals), dry sand, or soda ash.[2][12] Do not use water, foam, or halogenated extinguishing agents.[2][12] An eyewash and safety shower must be readily accessible.
4.2. Transferring this compound Using a Syringe
This procedure outlines the safe transfer of small quantities of TEAL. For larger volumes, a double-tipped needle (cannula) technique is recommended.[11]
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Purge the syringe with dry inert gas.
-
The TEAL container should be securely clamped.
-
-
Procedure:
-
Puncture the septum of the TEAL container with an inert gas inlet needle to maintain a positive pressure.
-
Insert the transfer syringe needle through the septum into the liquid.
-
Slowly draw the desired volume of TEAL into the syringe. It is advisable not to fill the syringe to more than 60-70% of its capacity.[11]
-
Withdraw the syringe and quickly insert it into the receiving flask, which is also under an inert atmosphere.
-
Dispense the TEAL into the receiving flask.
-
-
Quenching and Cleaning:
-
Rinse the syringe and needle with a dry, inert solvent (e.g., hexane).
-
The solvent rinse should be quenched by slowly adding it to a flask containing a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, water.[11]
-
Caption: Generalized workflow for handling this compound.
Conclusion
This compound is an invaluable reagent in various chemical fields, but its extreme pyrophoricity demands rigorous adherence to safety protocols. A thorough understanding of its reactivity with air and water, coupled with meticulous experimental technique, is paramount for its safe and successful application in a laboratory or industrial setting.
References
- 1. nouryon.com [nouryon.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. This compound | 97-93-8 [chemicalbook.com]
- 4. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. cmu.edu [cmu.edu]
- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 11. chemistry.ucla.edu [chemistry.ucla.edu]
- 12. nj.gov [nj.gov]
Triethylaluminum (CAS 97-93-8): A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triethylaluminum (TEA), identified by CAS Number 97-93-8, is a highly reactive and versatile organoaluminum compound. With the chemical formula Al(C₂H₅)₃ or, more accurately as a dimer, Al₂(C₂H₅)₆, it exists as a colorless to yellowish liquid at room temperature.[1] Its powerful Lewis acidity and reducing properties make it an indispensable reagent and catalyst in a multitude of industrial and laboratory settings.[2] However, its pyrophoric nature, igniting spontaneously in air and reacting violently with water, necessitates specialized handling procedures.[1][3] This guide provides a detailed overview of its properties, synthesis, applications, and experimental protocols relevant to its use in research and development.
Core Properties and Identification
This compound is characterized by its unique chemical identity and distinct physical properties. It is commonly supplied as a neat liquid or in solution with hydrocarbon solvents like hexane (B92381), heptane (B126788), or toluene (B28343) to mitigate its pyrophoric nature.[4][5]
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Aluminum triethyl, Triethylalumane, TEA, TEAL[2] |
| CAS Number | 97-93-8[4] |
| Molecular Formula | C₆H₁₅Al[2] |
| Molecular Weight | 114.17 g/mol [6] |
| Structure | Dimeric in nature, Al₂(C₂H₅)₆[1] |
| SMILES String | CC--INVALID-LINK--CC[7] |
| InChI Key | VOITXYVAKOUIBA-UHFFFAOYSA-N[7] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments and ensuring safe handling.
| Property | Value |
| Appearance | Clear, colorless liquid[6] |
| Melting Point | -52.5 °C to -50 °C[2][6] |
| Boiling Point | 194 °C (at 1,013 hPa); 128-130 °C (at 50 mmHg)[6][7] |
| Density | 0.832 to 0.835 g/cm³ at 25 °C[6][7] |
| Flash Point | -20 °C to -18 °C[2][6] |
| Vapor Pressure | 1 mmHg at 62.2 °C[7] |
| Solubility | Miscible with saturated hydrocarbons; Reacts violently with water[4] |
| Autoignition | Spontaneously ignites in air[4] |
Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through a multi-step "direct synthesis" process developed by Karl Ziegler.[1][8] This efficient method uses aluminum, hydrogen, and ethylene (B1197577) as starting materials.[1] The process can be summarized in two main stages: the formation of diethylaluminum hydride, followed by its reaction with ethylene to yield this compound.[8]
The overall reaction is: 2 Al + 3 H₂ + 6 C₂H₄ → Al₂(C₂H₅)₆[1]
Another method involves the reduction of ethylaluminum sesquichloride (Al₂Cl₃Et₃) with an alkali metal like sodium.[1]
Key Applications
This compound's high reactivity makes it a valuable component in several key chemical processes, from large-scale polymer production to specialized organic synthesis.
-
Ziegler-Natta Catalysis: A primary application of TEA is as a co-catalyst in Ziegler-Natta polymerization for producing polyolefins like polyethylene (B3416737) and polypropylene.[1][9] It serves to activate the transition metal catalyst (e.g., titanium tetrachloride) by alkylation and reduction, and also acts as a scavenger for impurities like water and oxygen.[1]
-
Production of Fatty Alcohols: TEA is used as an intermediate in the industrial synthesis of fatty alcohols, which are precursors to detergents and plasticizers.[1] This involves the oligomerization of ethylene in the "Aufbau" (growth) reaction.[1]
-
Organic and Pharmaceutical Synthesis: In laboratory and fine chemical settings, TEA serves as a potent nucleophilic ethylating agent and a Lewis acid. It is used in stereoselective synthesis to produce complex active pharmaceutical ingredients and facilitate challenging C-C bond formations.[6]
-
Pyrophoric Agent: Its property of igniting spontaneously in air makes it an effective ignitor for rocket engines.[8] The SpaceX Falcon 9 rocket, for instance, uses a TEA-triethylborane mixture for first-stage ignition.
Experimental Protocols and Methodologies
Due to its hazardous nature, all work with this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques and equipment.[10]
General Protocol for Handling and Transfer (Syringe/Cannula)
This protocol outlines the standard procedure for safely transferring pyrophoric liquids like this compound from a reagent bottle to a reaction flask.
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed glassware (reaction flask with septum)
-
Dry, gas-tight syringe and long needle
-
Double-tipped needle (cannula)
-
Inert gas source (Nitrogen or Argon) with a bubbler setup
-
Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses with side shields, face shield, and fire-retardant gloves over chemically resistant gloves.[10]
Procedure:
-
Preparation: Ensure the reaction flask is oven-dried, assembled while hot, and thoroughly purged with inert gas. The this compound bottle should be clamped securely in the fume hood.[10]
-
Pressurizing the Reagent Bottle: Insert a needle from the inert gas line through the septum of the TEA bottle to create a slight positive pressure. The gas flow should be gentle, observable through the bubbler.
-
Syringe Transfer: Puncture the septum with a dry, inert-gas-flushed syringe and needle. Slowly draw the desired volume of liquid into the syringe. It's advisable to draw a small amount of inert gas from the headspace into the syringe after drawing the liquid to act as a buffer.[7]
-
Delivery: Quickly and smoothly withdraw the syringe from the reagent bottle and insert it through the septum of the reaction flask. Inject the this compound into the flask, ensuring the needle tip is below the solvent level if applicable.
-
Cleaning: Immediately rinse the syringe and needle by drawing up and expelling an inert, dry solvent (e.g., hexane or toluene) into a separate flask designated for quenching. Repeat this process three times.[11]
Protocol for Quenching and Disposal
Small amounts of excess or residual this compound must be carefully destroyed before disposal.
Procedure:
-
Dilution: Transfer the residual TEA to a reaction flask containing an unreactive, dry solvent (e.g., heptane or toluene) under an inert atmosphere. The dilution should be significant (at least 10-fold).[7]
-
Cooling: Place the flask in an ice-water or dry ice/acetone bath to dissipate the heat generated during quenching.[10]
-
Primary Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol to the stirred solution. Vigorous gas evolution (ethane) will occur. Continue addition until gas evolution subsides.[7]
-
Secondary Quench: To ensure complete reaction, slowly add methanol, which is more reactive than isopropanol.[7]
-
Final Quench: Once gas evolution has ceased with methanol, very cautiously add water dropwise to neutralize any remaining reactive species.[7]
-
Disposal: The resulting solution, containing aluminum salts and alcohols, should be neutralized and disposed of as hazardous waste according to institutional guidelines.[7]
Representative Protocol: Ziegler-Natta Polymerization of Ethylene
This procedure is a representative example of a lab-scale ethylene polymerization.
Materials:
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas inlets.
-
Catalyst: MgCl₂-supported TiCl₄ catalyst.
-
Co-catalyst: this compound (TEA) solution in hexane.
-
Solvent: Anhydrous isobutane (B21531) or heptane.
-
Monomer: High-purity ethylene gas.
-
Chain Transfer Agent (optional): Hydrogen gas.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen. The solvent (e.g., isobutane) is added to the reactor.
-
Catalyst Introduction: A precise amount of TEA solution (e.g., to achieve an Al/Ti molar ratio of 100) is injected into the reactor, followed by the solid titanium-based catalyst precursor as a slurry.[12]
-
Polymerization: The reactor is heated to the target temperature (e.g., 80-85 °C) and pressurized with ethylene to the desired partial pressure (e.g., 0.7-0.8 MPa).[12][13] If used, hydrogen is added to control molecular weight.[13]
-
Reaction Monitoring: The reaction is maintained for a set time (e.g., 60 minutes), with ethylene fed continuously to maintain constant pressure.[13]
-
Termination: The polymerization is terminated by venting the ethylene and adding a quenching agent like acidified alcohol.
-
Product Isolation: The resulting polyethylene powder is collected, washed with alcohol to remove catalyst residues, and dried.
Representative Protocol: Asymmetric Ethylation of Aldehydes
This general procedure demonstrates the use of TEA in stereoselective synthesis to create chiral alcohols, a common step in pharmaceutical synthesis.
Materials:
-
Chiral Ligand: e.g., (S)-BIQOL
-
Catalyst Precursor: Titanium isopropoxide [Ti(O-i-Pr)₄]
-
Reagent: this compound (1.0 M solution in hexane)
-
Substrate: Aromatic aldehyde (e.g., benzaldehyde)
-
Solvent: Anhydrous THF
Procedure:
-
Catalyst Formation: To a solution of the chiral ligand (e.g., 0.025 mmol) in THF (1.0 mL) at 0°C under an inert atmosphere, add titanium isopropoxide (0.80 mmol).[6]
-
Activation: Stir the mixture for 15 minutes, then add the this compound solution (0.75 mmol). Stir for an additional 15 minutes to form the active chiral titanium complex.[6]
-
Addition Reaction: Add the aromatic aldehyde (e.g., 0.25 mmol) to the catalyst mixture.[6]
-
Reaction and Quenching: Maintain the reaction at 0°C for the specified time (e.g., 6 hours). After completion, quench the reaction carefully with an aqueous acid solution (e.g., 1N HCl).
-
Workup and Analysis: Extract the product with an organic solvent, dry, and concentrate. The product, a chiral 1-arylpropan-1-ol, can be purified by chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.[6]
Reaction Mechanisms
Ziegler-Natta Catalyst Activation
In Ziegler-Natta polymerization, TEA plays a crucial role in activating the precatalyst, typically TiCl₄ supported on MgCl₂. The process involves the alkylation of the titanium center, where ethyl groups from TEA replace chloride atoms, and the reduction of Ti(IV) to the active Ti(III) species. This creates a vacant coordination site on the titanium center, which is essential for olefin binding and insertion.
Safety and Toxicology
This compound is an extremely hazardous substance that requires stringent safety protocols. Its primary hazards are its pyrophoricity and high reactivity.
Hazard Classification
| Classification | Hazard Statement |
| GHS Pyrophoric Liquid | H250: Catches fire spontaneously if exposed to air[4] |
| GHS Water-Reactive | H260: In contact with water releases flammable gases which may ignite spontaneously[4] |
| GHS Skin Corrosion | H314: Causes severe skin burns and eye damage[4] |
| NFPA 704 | Health: 3, Flammability: 4, Instability: 3, Special: W (Reacts with water) |
Toxicological Data
Due to its intense reactivity, standard toxicological testing is often not feasible.[4] The primary health effect is severe tissue destruction upon contact.[4] It is extremely destructive to the skin, eyes, and respiratory tract.[4]
| Exposure Route | Effect | Data |
| Inhalation | Causes severe irritation and burns to the nose, throat, and lungs.[9] | LC50 (Rat): 10 g/m³ for 15 min[9] |
| Skin Contact | Causes severe chemical and thermal burns.[4] | Data not available due to high reactivity.[4] |
| Eye Contact | Causes severe eye damage and burns.[4] | Data not available due to high reactivity.[4] |
| Ingestion | Causes severe burns to the gastrointestinal tract. | Data not available. |
| Carcinogenicity | Not classified as a carcinogen. | No ingredient is identified as a carcinogen by IARC, NTP, or OSHA. |
First Aid Measures:
-
Skin Contact: Do NOT use water. Brush off loose particles and immerse the affected area in cool water or wrap in wet bandages. Seek immediate medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Fire Fighting: Do NOT use water, foam, or halogenated agents. Use dry chemical powder (Class D), dry sand, or powdered lime to smother the fire.[7]
References
- 1. EP2313379B1 - Process for the preparation of efavirenz - Google Patents [patents.google.com]
- 2. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Asymmetric addition of triethylaluminium to aromatic aldehydes catalyzed by titanium-(5,5'-biquinoline-6,6'-diol) complexes. | Semantic Scholar [semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 11. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 12. CN103772423B - A kind of synthesis technique of triethyl aluminum - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide on the Solubility of Triethylaluminum in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triethylaluminum (TEAL), a highly reactive organoaluminum compound widely used as a co-catalyst in olefin polymerization, in the synthesis of long-chain alcohols, and as an alkylating agent. Given its pyrophoric nature and high reactivity towards protic solvents, a thorough understanding of its solubility in appropriate organic solvents is critical for its safe handling, storage, and effective use in various chemical processes.
Core Concepts in this compound Solubility
This compound is a colorless to pale yellow liquid that is highly sensitive to air and moisture.[1] Its solubility is primarily dictated by the principle of "like dissolves like." As a nonpolar organometallic compound, it exhibits high solubility in nonpolar and weakly polar aprotic solvents.[1]
It is crucial to note that TEAL reacts violently with water and other protic solvents such as alcohols, leading to the release of flammable ethane (B1197151) gas.[2][3] Therefore, all solvents must be rigorously dried and deoxygenated before use.
Quantitative and Qualitative Solubility Data
While precise quantitative data on the saturation limits of this compound in various organic solvents is not extensively available in public literature, it is widely recognized as being miscible with many common nonpolar organic solvents.[2] Miscibility implies that the substances can be mixed in all proportions without phase separation. This high solubility is further evidenced by its commercial availability in standardized solution concentrations.
The following table summarizes the qualitative solubility of this compound and lists commonly available commercial solution concentrations, which can serve as a practical guide for its use.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Commercially Available Concentrations |
| Hexanes | C₆H₁₄ | Saturated Hydrocarbon | Miscible[1][2] | 1.0 M[4][5], 25% w/w[1] |
| Heptane | C₇H₁₆ | Saturated Hydrocarbon | Miscible[1] | 0.6 M[6][7], 1.0 M[8], 1.3 M[9] |
| Toluene (B28343) | C₇H₈ | Aromatic Hydrocarbon | Soluble[10] | 15% (ca. 1.1 M), 25 wt. %[11] |
| Benzene | C₆H₆ | Aromatic Hydrocarbon | Soluble[10] | Information not readily available |
| Cycloaliphatic Hydrocarbons | e.g., Cyclohexane | Saturated Hydrocarbon | Soluble | Information not readily available |
| Ethers (e.g., THF) | C₄H₈O | Polar Aprotic | Soluble[12] | Information not readily available |
| Water | H₂O | Protic | Reacts Violently [2] | Not Applicable |
| Alcohols (e.g., Ethanol) | C₂H₅OH | Protic | Reacts Violently [1] | Not Applicable |
| Halogenated Solvents | e.g., CCl₄, CHCl₃ | Halocarbon | Reacts Violently [1] | Not Applicable |
Experimental Protocol for Determining Solubility of this compound
The determination of the solubility of an air- and moisture-sensitive, pyrophoric compound like this compound requires specialized equipment and techniques to ensure safety and accuracy. The following protocol outlines a gravimetric method for determining the solubility of TEAL in a dried, deoxygenated organic solvent. All procedures must be carried out in a certified fume hood and under an inert atmosphere (e.g., dry argon or nitrogen) using either a glovebox or Schlenk line techniques.
1. Materials and Apparatus:
-
This compound
-
High-purity, anhydrous organic solvent (e.g., hexane, toluene)
-
Schlenk flasks
-
Glovebox or Schlenk line with a dual vacuum/inert gas manifold
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filter cannula (a tube with filter paper or a frit)
-
Pre-weighed collection flasks with septa
-
Gas-tight syringes and needles
-
Analytical balance
2. Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under vacuum or in a desiccator.
-
Ensure the solvent is anhydrous and deoxygenated, typically by distillation over a suitable drying agent (e.g., sodium/benzophenone) or by passing it through a column of activated alumina.
-
Perform all subsequent steps under a positive pressure of an inert gas.
-
-
Saturation:
-
In a Schlenk flask, add a known volume of the dried solvent.
-
While stirring, slowly add an excess of this compound to the solvent. An excess is necessary to ensure a saturated solution is formed.
-
Seal the flask and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling:
-
Once equilibrium is reached, stop stirring and allow any undissolved TEAL to settle.
-
Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed Schlenk flask using a filter cannula. This is crucial to avoid transferring any undissolved material.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the collection flask under vacuum. This should be done carefully, potentially with gentle heating, to avoid any loss of the TEAL residue.
-
Once the solvent is completely removed, carefully bring the flask back to room temperature and atmospheric pressure with the inert gas.
-
Weigh the collection flask containing the solid residue. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty flask.
-
3. Calculation of Solubility:
The solubility can be expressed in various units, such as grams per 100 mL or moles per liter.
-
Solubility ( g/100 mL):
-
(Mass of residue (g) / Volume of sample taken (mL)) * 100
-
-
Solubility (mol/L):
-
(Mass of residue (g) / Molecular weight of TEAL (114.16 g/mol )) / Volume of sample taken (L)
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedure for determining the solubility of an air-sensitive compound like this compound.
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
The solubility of this compound is governed by several key factors. The interplay of these factors determines its behavior in a given solvent system.
Caption: Key factors that influence the solubility of this compound in organic solvents.
References
- 1. This compound | 97-93-8 [chemicalbook.com]
- 2. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 三乙基铝 93% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Triethyl Aluminum (TEAL) – silver-chem.co [silver-chem.co]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. 381171000 [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Triethylaluminium, 1.3M solution in Heptane, Thermo Scientific Chemicals 100 mL | Contact Us [thermofisher.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. This compound 25wt. toluene 97-93-8 [sigmaaldrich.com]
- 12. Triethylaluminium - Wikipedia [en.wikipedia.org]
The Reaction of Triethylaluminum with Protic Solvents: A Technical Guide
Executive Summary: Triethylaluminum (TEA) is a highly reactive organoaluminum compound, existing primarily as a dimer (Al₂Et₆), renowned for its role as a co-catalyst in olefin polymerization. Its utility, however, is deeply rooted in its fundamental reactivity, particularly its vigorous and often hazardous interactions with protic solvents. The polarized aluminum-carbon bonds in TEA render the ethyl groups susceptible to protonation by a wide range of protic reagents, from water and alcohols to terminal alkynes and amines. This reaction, a classic alkane elimination, proceeds rapidly and exothermically to form aluminum-heteroatom bonds and ethane (B1197151) gas. Understanding the mechanisms, kinetics, and thermodynamics of these reactions is critical for its safe handling and effective use in chemical synthesis. This guide provides an in-depth examination of the core reactions of TEA with various protic solvents, summarizes key quantitative data, outlines experimental protocols, and emphasizes critical safety procedures for researchers, scientists, and drug development professionals.
Introduction to this compound (TEA)
This compound (C₆H₁₅Al), commonly abbreviated as TEA, is a colorless, pyrophoric liquid that ignites spontaneously upon exposure to air.[1][2] In solution and as a liquid, it exists predominantly as a dimer, Al₂(C₂H₅)₆, featuring bridging ethyl groups in a structure analogous to diborane.[3] The aluminum centers are electron-deficient, making TEA a potent Lewis acid that readily forms adducts with bases like ethers and amines.[3][4]
The most characteristic chemical feature of TEA is the highly polarized nature of the aluminum-carbon (Al-C) bonds, which imparts significant carbanionic character to the ethyl groups. This makes them powerful nucleophiles and extremely strong bases, capable of deprotonating even very weak acids. This high reactivity is the foundation for its reactions with protic solvents.
Core Reaction Mechanism with Protic Solvents
The fundamental reaction between this compound and a generic protic solvent (HX) is an alkane elimination reaction. The protic hydrogen is abstracted by an ethyl group, leading to the formation of a stable new aluminum-heteroatom bond (Al-X) and the evolution of ethane gas.
General Reaction Stoichiometry
The overall reaction with a protic reagent HX proceeds to full substitution, as shown in the following equation: Al₂Et₆ + 6 HX → 2 AlX₃ + 6 C₂H₆[3]
This reaction is highly favorable and occurs with a wide variety of protic solvents, including water, alcohols, phenols, carboxylic acids, primary and secondary amines, and even terminal acetylenes.[3]
Stepwise Substitution and Kinetics
The reaction with protic solvents, particularly alcohols, does not occur in a single step but as a series of consecutive substitutions. The first substitution is the most vigorous.[5]
-
First Substitution: this compound reacts with one equivalent of alcohol (ROH) to form a dimeric diethylaluminum alkoxide. (Et₃Al)₂ + 2 ROH → (Et₂AlOR)₂ + 2 C₂H₆
-
Further Substitution: The resulting diethylaluminum alkoxides are less reactive than TEA but can react with additional alcohol to yield ethylaluminum dialkoxides and, subsequently, aluminum trialkoxides.[5]
Kinetic studies of the alcoholysis of TEA show the reaction is second-order overall, being first-order with respect to both TEA and the alcohol.[5] The reaction rate is influenced by several factors:
-
Steric Hindrance: Reactivity decreases in the order of primary > secondary > tertiary alcohols.[5]
-
Solvent Effects: The reaction rate is higher in hydrocarbon solvents (e.g., toluene) than in the presence of Lewis bases (e.g., tetrahydrofuran, THF). Lewis bases coordinate to the aluminum center, blocking the site for the incoming alcohol and thus decreasing the reaction rate.[5]
-
Acidity: The reaction is faster with more acidic alcohols. Electron-withdrawing groups on the alcohol accelerate the reaction.[5]
Reactions with Specific Protic Solvents
Reaction with Water
The reaction of TEA with water is extremely violent, highly exothermic, and produces flammable ethane gas, posing a significant explosion hazard.[1][2] This reactivity necessitates that TEA is handled under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[1][6] Under controlled, closed-vessel conditions, the reaction can lead to large increases in temperature and pressure and may produce different, lower-molecular-weight byproducts than simple hydrolysis.[7]
Reaction with Alcohols
The alcoholysis of TEA is a controlled and synthetically useful reaction. The reactivity is highly dependent on the structure of the alcohol, with primary alcohols reacting more readily than secondary or tertiary alcohols due to steric hindrance.[5] The reaction is highly exothermic, with an enthalpy of approximately -150 to -170 kJ/mol for the initial substitution step.[5]
Reaction with Terminal Alkynes
Terminal alkynes, such as phenylacetylene (B144264), possess an acidic proton that readily reacts with TEA. This interaction is complex and can lead to two different reaction pathways: metallation (alkane elimination) and addition (carboalumination).[8]
-
Metallation: The dimeric form of TEA reacts directly with phenylacetylene in a bimolecular fashion to produce a diethylaluminum phenylacetylide and ethane.[8]
-
Addition: The reaction can also proceed via an intermediate alkyne π-complex, which then rearranges through a four-center transition state to yield an addition product.[8]
Quantitative Data Summary
The reactions of this compound are characterized by significant energy release. The following tables summarize key thermochemical and kinetic data.
Table 1: Thermochemical Properties of this compound Reactions
| Parameter | Value | Units | Notes |
| Heat of Formation (ΔHf°) | -187.3 ± 5.1 | kJ/mol | For liquid Al(C₂H₅)₃.[9][10] |
| Heat of Combustion (ΔHc°) | -5104 to -5105.7 | kJ/mol | For neat liquid TEA at 25°C.[1][3] |
| Heat of Hydrolysis (25°C) | 4619 | J/g | For neat liquid TEA.[1] |
| Enthalpy of Alcoholysis | -150 to -170 | kJ/mol | For the first substitution step with an alcohol.[5] |
Table 2: Kinetic Parameters for this compound Reactions
| Reaction | Parameter | Value | Units | Conditions |
| Alcoholysis | Reaction Order | 2nd (Overall) | - | 1st order in TEA, 1st order in alcohol.[5] |
| Reaction with Phenylacetylene (Metallation) | Rate Coefficient (k₂) | 106.8 ± 1.5 e-(64000 ± 2900)/RT | dm³ mol⁻¹ s⁻¹ | Bimolecular reaction of (Et₃Al)₂.[8] |
| Reaction with Phenylacetylene (Addition) | Rate Coefficient (k₁) | 1011.6 ± 0.9 e-(94000 ± 2500)/RT | s⁻¹ | Unimolecular rearrangement of intermediate complex.[8] |
Visualized Pathways and Workflows
The complex reactivity and handling requirements of TEA can be clarified through logical diagrams.
Experimental Protocols
Handling this compound requires rigorous adherence to air- and moisture-free techniques. All procedures must be performed in a well-ventilated fume hood.
General Protocol for Reaction with an Alcohol
This protocol is a representative example for performing a reaction between TEA and an alcohol on a laboratory scale.
-
Glassware Preparation: A three-necked, round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a rubber septum is assembled. The entire apparatus is thoroughly flame-dried under a high vacuum or oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Anhydrous solvent (e.g., toluene) is transferred into the reaction flask via an airtight syringe or cannula. The flask is then cooled in an ice-water or dry ice/acetone bath.
-
Addition of this compound: The required amount of TEA (as a neat liquid or a solution in a hydrocarbon solvent) is carefully drawn into a dry, nitrogen-flushed syringe and transferred to the cooled, stirring solvent in the reaction flask.
-
Addition of Protic Solvent: The alcohol, dissolved in the same anhydrous solvent, is added dropwise to the stirred TEA solution via a syringe pump or by careful manual addition through the septum. The rate of addition should be controlled to keep the internal temperature within a safe range, and the evolution of ethane gas should be monitored.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as NMR or by measuring gas evolution.
-
Quenching: Upon completion, the reaction is carefully quenched. This is typically done by slowly adding a less reactive alcohol like isopropanol (B130326) at low temperature to consume any unreacted TEA, followed by a slow addition of water or an aqueous solution. Caution: The quenching process is highly exothermic.
Protocol for Kinetic Analysis by Differential Thermal Analysis (DTA)
Kinetic and thermodynamic parameters for TEA alcoholysis can be determined using DTA.[5]
-
Apparatus: The analysis is performed in a specialized DTA instrument that allows for experiments under an inert atmosphere.[5]
-
Sample Preparation: A solution of TEA in a suitable solvent (e.g., toluene/THF mixture) is prepared in the DTA sample cell under an inert atmosphere.
-
Experiment Execution: The DTA apparatus is programmed to heat the sample at a constant rate (e.g., 2.5 K/min). The protic solvent (alcohol) is then injected into the cell.[5]
-
Data Acquisition: The temperature difference between the sample and a reference cell is recorded as a function of temperature, yielding a DTA curve with exothermic peaks corresponding to the reaction.
-
Data Analysis: The resulting DTA curves are analyzed using methods such as the Borchardt-Daniels or Coats-Redfern equations to extract kinetic parameters like the reaction order, activation energy, and the enthalpy of reaction (ΔH).[5]
Safety and Handling
Due to its pyrophoric nature and violent reactivity with water, this compound is a hazardous substance that must be handled with extreme care.
-
Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[1][6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a face shield, a lab coat, and fire-resistant gloves, is mandatory.[11][12] For larger-scale operations, aluminized or other fire-resistant suits may be required.[6]
-
Storage: TEA should be stored in airtight containers made of materials like carbon steel, under a nitrogen atmosphere, and away from heat, moisture, and sources of ignition.[1][13]
-
Spills: In case of a spill, do NOT use water or foam extinguishers.[2] Spills should be covered with a dry, inert absorbent material such as sand, dry lime, or soda ash.[13] For large spills, allowing the material to burn out while protecting the surroundings may be the safest option.[6]
-
Fire Extinguishing: Class D fire extinguishers (for combustible metals) are required. Water, foam, and carbon tetrachloride extinguishers must never be used.[2]
Conclusion
The reaction of this compound with protic solvents is a cornerstone of its chemistry, defined by a highly exothermic alkane elimination mechanism. The reaction kinetics are predictably influenced by steric, electronic, and solvent effects. While this reactivity is harnessed for various synthetic applications, it also presents significant safety hazards. A thorough understanding of the reaction mechanisms, combined with meticulous experimental technique and strict adherence to safety protocols, is essential for any professional working with this powerful and versatile organometallic reagent.
References
- 1. nouryon.com [nouryon.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 4. farabi.university [farabi.university]
- 5. akjournals.com [akjournals.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of the reactions of triethylaluminium with phenylacetylene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. Aluminum, triethyl- [webbook.nist.gov]
- 10. Aluminum, triethyl- [webbook.nist.gov]
- 11. This compound - HPMC manufacturer [hpmcmanufacturer.com]
- 12. chemos.de [chemos.de]
- 13. nj.gov [nj.gov]
An In-Depth Technical Guide to the Thermal Decomposition of Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of triethylaluminum (TEAl), a pyrophoric organoaluminum compound widely used as a co-catalyst in polymerization and in various organic syntheses. Understanding its decomposition behavior is critical for ensuring safety, optimizing reaction conditions, and minimizing unwanted byproducts. This document details the decomposition products, reaction pathways, kinetics, and experimental protocols for studying this process.
Core Concepts of this compound Decomposition
This compound is a colorless, volatile liquid that is stable when stored under a dry, inert atmosphere. However, it begins to decompose at temperatures above 120°C.[1] The thermal decomposition of TEAl is a homogeneous, molecular process that yields a variety of gaseous and solid products.
The primary decomposition pathway involves the elimination of ethylene (B1197577) to form diethylaluminum hydride, which can further decompose. The overall process is complex, with multiple competing reactions influenced by temperature, pressure, and the presence of other chemical species.
Decomposition Products
The thermal decomposition of this compound yields a range of products, the distribution of which is dependent on the reaction conditions.
Major Products:
-
Hydrogen (H₂): A significant gaseous product formed at higher temperatures.[1]
-
Ethylene (C₂H₄): A primary product resulting from the β-hydride elimination from the ethyl groups.[1]
-
Elemental Aluminum (Al): A solid residue that forms as the decomposition progresses.[1]
Minor Products:
-
Butenes (C₄H₈): Formed through secondary reactions of ethylene.[2][3]
-
Ethane (C₂H₆): A minor gaseous product.[3]
-
Methane (CH₄) and Propylene (C₃H₆): Observed in trace amounts in some studies.[3]
The following table summarizes the identified products of TEAl thermal decomposition:
| Product Category | Specific Product | State at STP | Significance |
| Major Products | Hydrogen (H₂) | Gas | Major gaseous product |
| Ethylene (C₂H₄) | Gas | Primary organic product | |
| Elemental Aluminum (Al) | Solid | Solid residue | |
| Minor Products | Butenes (e.g., 1-butene, 2-butene) | Gas | Secondary reaction product |
| Ethane (C₂H₆) | Gas | Minor hydrocarbon product | |
| Methane (CH₄) | Gas | Trace product | |
| Propylene (C₃H₆) | Gas | Trace product |
Signaling Pathways and Reaction Mechanisms
The thermal decomposition of this compound is understood to proceed through a primary unimolecular elimination reaction, followed by more complex secondary reactions.
Primary Decomposition Pathway: β-Hydride Elimination
The initial and most significant decomposition step is the β-hydride elimination of an ethyl group, leading to the formation of diethylaluminum hydride and ethylene. This reaction is a key example of a unimolecular elimination from an organometallic compound.
Caption: Primary decomposition pathway of this compound.
Logical Relationship of Decomposition Products
The formation of various products can be visualized as a cascade of reactions originating from the primary decomposition of TEAl.
Caption: Logical relationship of TEAl decomposition products.
Quantitative Data
Kinetics of Ethylene Elimination
The kinetics of the homogeneous gas-phase elimination of ethylene from this compound have been studied. The reaction is first-order, and the Arrhenius parameters have been determined in the temperature range of 426–488 K.
| Parameter | Value |
| Activation Energy (Ea) | 125.7 ± 1.1 kJ mol⁻¹ |
| Pre-exponential Factor (A) | 10¹⁰.¹³ ± ⁰.¹³ s⁻¹ |
Data sourced from a study by S.J.W. Price, et al.
Experimental Protocols
Studying the thermal decomposition of a pyrophoric material like this compound requires specialized equipment and stringent safety protocols to handle the air- and moisture-sensitive compound under an inert atmosphere. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.
Experimental Workflow for Py-GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of TEAl thermal decomposition products using Py-GC-MS.
Caption: Experimental workflow for Py-GC-MS analysis of TEAl.
Detailed Methodology for Py-GC-MS Analysis
Objective: To identify and quantify the volatile products of the thermal decomposition of this compound.
Materials and Equipment:
-
This compound (neat or in a hydrocarbon solvent)
-
Anhydrous solvent (e.g., dodecane) for dilution
-
Glove box or Schlenk line with an inert atmosphere (e.g., argon or nitrogen)
-
Gas-tight syringes and needles
-
Sealed vials
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS)
-
GC column suitable for separating light hydrocarbons (e.g., PLOT column)
-
Calibration gas standards for expected products (H₂, CH₄, C₂H₄, C₂H₆, C₃H₆, C₄H₈ isomers)
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
All sample manipulations must be performed in a glove box or using a Schlenk line to prevent contact with air and moisture.
-
Prepare a dilute solution of this compound in an anhydrous, high-boiling point solvent like dodecane. The concentration should be optimized to provide a detectable amount of decomposition products without overloading the GC column. A typical concentration might be in the range of 1-5% by volume.
-
Draw the diluted sample into a gas-tight syringe.
-
-
Pyrolysis:
-
Set the pyrolysis temperature to the desired value (e.g., in the range of 150-400°C).
-
Purge the pyrolysis chamber with an inert carrier gas (e.g., helium).
-
Inject a small, precise volume of the TEAl solution into the pyrolyzer. The injection should be rapid to ensure a well-defined starting time for the decomposition.
-
-
Gas Chromatography:
-
The volatile decomposition products are swept from the pyrolyzer into the GC column by the carrier gas.
-
Use a temperature program for the GC oven to separate the different products. A typical program might start at a low temperature (e.g., 40°C) to separate the light gases and then ramp up to a higher temperature to elute heavier hydrocarbons.
-
-
Mass Spectrometry:
-
The separated components from the GC column enter the mass spectrometer.
-
Acquire mass spectra for each eluting peak.
-
Identify the products by comparing their mass spectra to a library (e.g., NIST) and by matching their retention times with those of the calibration standards.
-
-
Quantification:
-
Prepare calibration curves for each expected product by injecting known amounts of the standard gases.
-
Calculate the concentration of each decomposition product in the sample by comparing its peak area to the corresponding calibration curve.
-
Safety Precautions:
-
This compound is pyrophoric and reacts violently with water. All handling must be done by trained personnel in an appropriate inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Ensure that an appropriate fire extinguisher (e.g., Class D for metal fires) is readily available.
-
Dispose of any residual TEAl and contaminated materials according to established safety procedures for pyrophoric reagents.
References
An In-depth Technical Guide to the Safe Laboratory Handling of Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for triethylaluminum (TEAL) in a laboratory setting. Given its pyrophoric and highly reactive nature, strict adherence to these guidelines is critical to ensure the safety of all personnel.
Introduction to this compound (TEAL)
This compound (Al₂(C₂H₅)₆), commonly abbreviated as TEAL or TEA, is a highly versatile and widely used organoaluminum compound. It serves as a co-catalyst in Ziegler-Natta polymerization for producing polyolefins like polyethylene (B3416737) and polypropylene, and as a reagent in organic and organometallic synthesis.[1][2][3][4] Its utility is derived from its high reactivity; however, this same property makes it extremely hazardous. TEAL is pyrophoric, meaning it ignites spontaneously upon contact with air, and it reacts violently with water.[2][5][6][7][8] Therefore, handling TEAL requires meticulous planning, specialized equipment, and a thorough understanding of its properties and associated risks.
Properties and Hazard Summary
Understanding the physicochemical properties of this compound is fundamental to its safe handling. TEAL is a colorless, volatile liquid that is miscible with saturated hydrocarbons.[2][9]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | Al₂(C₂H₅)₆[5] |
| Molecular Weight | 114.2 g/mol [3][10] |
| Appearance | Colorless liquid[3][6][10] |
| Boiling Point | 186.6 °C (367.9 °F)[3][10] |
| Melting Point | -46 °C (-51 °F)[10] |
| Density | 0.832 g/cm³ at 25 °C[3] |
| Vapor Pressure | 4 mm Hg at 82.7 °C (181 °F) |
| Flash Point | Spontaneously ignites in air[2] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons; Reacts violently with water[2][3][9] |
Exposure Limits and Hazard Ratings
Exposure to TEAL must be strictly controlled. The primary health hazard is severe burns upon contact due to its violent reaction with moisture on the skin or in the eyes.[2][10]
| Parameter | Limit/Rating |
| NIOSH REL | 2 mg/m³ (as Al), 10-hour TWA[11] |
| ACGIH TLV | 2 mg/m³ (as Al), 8-hour TWA[11] |
| NFPA Flammability | 4 (Severe)[11] |
| NFPA Reactivity | 3 (Serious)[11] |
| NFPA Special Hazard | W (Reacts violently or explosively with water)[8] |
Core Handling Precautions and Procedures
All manipulations involving TEAL must be performed under an inert atmosphere (e.g., dry nitrogen or argon) in a well-ventilated area, such as a glovebox or a chemical fume hood.[1][3][12] Water must be rigorously excluded from all equipment and reagents.[3][12]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and mitigate risks in case of an incident.
| PPE Category | Specification |
| Body Protection | Fire-resistant and impervious clothing (e.g., Nomex lab coat over cotton clothing).[13] An aluminized suit may be required for higher-risk procedures.[12] |
| Hand Protection | Wear appropriate chemical-impermeable gloves. Consult manufacturer recommendations for materials compatible with TEAL.[11][13] |
| Eye/Face Protection | Tightly fitting, splash-resistant safety goggles and a face shield are required.[11][13] |
| Respiratory Protection | A NIOSH-approved respirator may be required if exposure limits are exceeded or if working outside of primary engineering controls.[14] |
Storage and Incompatibilities
TEAL must be stored in a cool, dry, well-ventilated area, away from heat and ignition sources, under an inert nitrogen atmosphere.[6][11] The storage temperature should not exceed 30°C.[6] It is incompatible with a wide range of substances.
-
Violent Reaction: Water, alcohols, oxygen, oxidizing agents, strong acids, strong bases, amines, and halogenated hydrocarbons.[2][8][9][11]
-
Ignition/Explosion Hazard: Spontaneously flammable in air.[2][5][11] Containers may explode in a fire.[11]
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// Edges with labels TEAL -- Air [label=" Exposure", color="#EA4335", fontcolor="#202124"]; Air -- Ignition [color="#EA4335"];
TEAL -- Water [label=" Contact", color="#EA4335", fontcolor="#202124"]; Water -- Explosion [label=" Forms Flammable\nEthane Gas", color="#EA4335", fontcolor="#202124"];
TEAL -- Alcohols [label=" Contact", color="#EA4335", fontcolor="#202124"]; Alcohols -- Explosion [color="#EA4335"];
TEAL -- Halocarbons [label=" Contact", color="#EA4335", fontcolor="#202124"]; Halocarbons -- Fire [color="#EA4335"];
TEAL -- Oxidizers [label=" Contact", color="#EA4335", fontcolor="#202124"]; Oxidizers -- Fire [color="#EA4335"]; } Caption: Key Hazardous Reactions of this compound.
Emergency Procedures
Immediate and correct response to a TEAL-related incident is crucial.
Spill Response
In the event of a manageable spill within a fume hood or glovebox:
-
Evacuate all non-essential personnel from the area.[11]
-
Cover the spill with a dry, inert material such as dry lime, sand, or soda ash.[11][15]
-
DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS .[11]
-
Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[11][15]
-
Ventilate the area after cleanup is complete.[11]
For large spills or any spill that results in a fire, evacuate the area immediately, activate the fire alarm, and call emergency services.[15]
Fire Fighting
-
Extinguishing Media: Use dry chemical powder (ABC), dry sand, or carbon dioxide (CO₂).[6][11]
-
Prohibited Agents: NEVER USE WATER, FOAM, or HALOGENATED EXTINGUISHERS as they react violently with TEAL.[10][11]
-
Hazards: Fires produce poisonous gases and dense aluminum oxide smoke.[10][11] Containers can explode when heated.[11] Fire may reignite after being extinguished.[11]
| Emergency Scenario | Appropriate Action | Prohibited Action |
| Small Spill (No Fire) | Cover with dry lime, sand, or soda ash.[11] | Using water or wet methods.[11] |
| Fire | Use dry chemical, CO₂, or dry sand extinguisher.[11] | Using water, foam, or halogenated agents.[10][11] |
| Skin Contact | Immediately wash or shower to remove the chemical.[11] | - |
| Eye Contact | Immediately flush with large amounts of water for at least 15 minutes, lifting lids. Seek immediate medical attention.[11] | - |
Experimental Protocol: Lab-Scale Ethylene (B1197577) Polymerization
This protocol outlines the use of TEAL as a co-catalyst in a representative laboratory-scale polymerization reaction. All steps must be performed under an inert atmosphere using Schlenk line or glovebox techniques. All glassware must be oven-dried to eliminate moisture.[15]
Materials and Reagents
-
This compound (TEAL) solution in hydrocarbon solvent (e.g., heptane)
-
Ziegler-Natta catalyst (e.g., Titanium(IV) chloride)
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene)
-
High-purity ethylene gas
-
Quenching agent (e.g., isopropanol)
-
Schlenk flask and line apparatus or glovebox
-
Cannulas, syringes, and septa
Procedure
-
System Preparation: Assemble and flame-dry the Schlenk flask under vacuum. Backfill with high-purity nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment.
-
Solvent Addition: Transfer a measured volume of anhydrous toluene (B28343) into the reaction flask via cannula.
-
Catalyst Addition:
-
In the inert atmosphere, carefully measure the required volume of TEAL solution using a gas-tight syringe.
-
Slowly add the TEAL solution to the stirring solvent in the reaction flask.
-
Separately, add the titanium catalyst to the flask. The order of addition may vary based on the specific catalytic system.
-
-
Polymerization:
-
Purge the system with ethylene gas.
-
Maintain a constant, low-pressure stream of ethylene into the reaction vessel.
-
Monitor the reaction temperature. If necessary, use a cooling bath to control the exothermic reaction.
-
-
Quenching:
-
Once the desired reaction time is reached, stop the ethylene flow and purge the flask with inert gas.
-
Prepare a quenching solution of isopropanol (B130326) in toluene.
-
Slowly and carefully add the quenching solution to the reaction mixture via cannula to deactivate the catalyst. Caution: This is an exothermic step.
-
-
Workup:
-
After quenching, the polymer product will precipitate.
-
Expose the mixture to air only after ensuring all reactive organometallics have been quenched.
-
Filter the polymer, wash with solvent (e.g., methanol, acetone), and dry under vacuum.
-
-
Waste Disposal: All unreacted TEAL and catalyst residues must be quenched and disposed of as hazardous waste.
dot digraph "Experimental_Workflow_TEAL_Polymerization" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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// Edges prep -> solvent [color="#202124"]; solvent -> catalyst [color="#202124"]; catalyst -> polymerize [color="#202124"]; polymerize -> quench [color="#202124"]; quench -> workup [color="#202124"]; workup -> dispose [color="#202124"]; } Caption: Experimental Workflow for TEAL-Catalyzed Polymerization.
Logical Flow for Safe Handling
Adherence to a systematic workflow is essential when working with TEAL. The following diagram illustrates the decision-making and procedural flow for safe handling from preparation to completion of work.
dot digraph "TEAL_Handling_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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// Edges start -> risk_assessment [color="#202124"]; risk_assessment -> ppe_check [color="#202124"]; ppe_check -> eng_controls [color="#202124"]; eng_controls -> don_ppe [color="#202124"]; don_ppe -> begin_work [color="#202124"]; begin_work -> monitor [color="#202124"]; monitor -> emergency_check [color="#202124"]; emergency_check -> complete_work [label="No", color="#202124"]; emergency_check -> emergency_proc [label="Yes", color="#EA4335", fontcolor="#202124"]; emergency_proc -> cleanup [label="Aftermath", color="#202124"]; complete_work -> quench_waste [color="#202124"]; quench_waste -> cleanup [color="#202124"]; cleanup -> doff_ppe [color="#202124"]; doff_ppe -> end [color="#202124"]; } Caption: Decision-Making Flowchart for Handling this compound.
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. This compound CAS#: 97-93-8 [m.chemicalbook.com]
- 3. nouryon.com [nouryon.com]
- 4. This compound: A Comprehensive Guide to its Properties and Uses [rayeneh.com]
- 5. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. ALUMINUM TRIETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. purdue.edu [purdue.edu]
Methodological & Application
Application Notes and Protocols: Triethylaluminum as a Cocatalyst in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts have revolutionized the field of polymer chemistry, enabling the synthesis of stereoregular polymers from alpha-olefins with high efficiency. A typical Ziegler-Natta catalyst system consists of a transition metal compound, most commonly a titanium halide such as titanium tetrachloride (TiCl₄), and a cocatalyst, which is typically an organoaluminum compound.[1] Triethylaluminum (TEA), with the chemical formula Al(C₂H₅)₃, is a widely used and crucial cocatalyst in this system.[1]
The primary role of this compound is to activate the transition metal catalyst.[2][3] It achieves this by alkylating the titanium center and reducing it to a lower oxidation state, which creates the active sites necessary for polymerization to occur.[4] The concentration and ratio of TEA to the titanium catalyst (Al/Ti ratio) are critical parameters that significantly influence the catalyst's activity, the rate of polymerization, and the properties of the resulting polymer, such as molecular weight, molecular weight distribution, and crystallinity.[2][4] Understanding the function of TEA and the precise control of its application are paramount for the successful and optimized synthesis of polyolefins with desired characteristics.
These application notes provide a comprehensive overview of the role of this compound as a cocatalyst in Ziegler-Natta polymerization, including quantitative data on its effects, detailed experimental protocols for laboratory-scale polymerization, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative effects of key reaction parameters, including this compound concentration (expressed as the Al/Ti molar ratio) and temperature, on the Ziegler-Natta polymerization of ethylene (B1197577).
Table 1: Effect of Al/Ti Molar Ratio on Ethylene Polymerization
| Al/Ti Molar Ratio | Catalyst Productivity (g PE / mmol Ti·h) | Polymer Yield (g) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 50 | 1500 | 7.5 | 250,000 | 4.5 | [4] |
| 100 | 2500 | 12.5 | 220,000 | 4.8 | [4] |
| 200 | 2800 | 14.0 | 200,000 | 5.2 | [2] |
| 300 | 2600 | 13.0 | 180,000 | 5.5 | [2] |
| 400 | 2200 | 11.0 | 160,000 | 5.9 | [4] |
Conditions: Ethylene pressure = 10 bar, Temperature = 70 °C, Reaction time = 1 hour, Catalyst = TiCl₄/MgCl₂.
Table 2: Effect of Polymerization Temperature on Ethylene Polymerization
| Temperature (°C) | Catalyst Productivity (kg PE / mol Ti·atm·h) | Polymer Yield (g) | Molecular Weight (Mw) (x 10⁴ g/mol ) | Crystallinity (%) | Reference |
| 50 | 1,427 | 7.99 | - | 53.07 | [2] |
| 60 | 1,916 | 10.73 | 83.4 | 52.05 | [2] |
| 70 | 2,041 | 11.43 | 73.4 | 51.60 | [2] |
| 80 | 2,668 | 14.94 | 73.5 | 50.28 | [2] |
| 90 | 871 | 4.88 | - | - | [2] |
Conditions: [Ti] = 0.0187 mmol/L, [Al] = 1.33 mmol/L, Al/Ti = 71.12, Ethylene Pressure = 2 bar, Reaction Time = 1 hour in n-hexane.[2]
Experimental Protocols
This section provides a detailed methodology for a laboratory-scale slurry polymerization of ethylene using a TiCl₄/MgCl₂ catalyst with this compound as the cocatalyst.
Materials and Reagents
-
Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst.
-
Cocatalyst: this compound (TEA) solution in a suitable solvent (e.g., hexane (B92381) or heptane).
-
Monomer: Polymerization-grade ethylene gas, purified to remove oxygen and moisture.
-
Solvent: Anhydrous n-hexane or n-heptane, purified by passing through molecular sieves and deoxygenated by sparging with nitrogen.
-
Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol).
-
Inert Gas: High-purity nitrogen or argon.
Equipment
-
Reactor: A jacketed glass or stainless steel reactor (e.g., 1 L capacity) equipped with a mechanical stirrer, temperature and pressure probes, gas inlet and outlet ports, and a port for catalyst/cocatalyst injection.
-
Schlenk Line/Glovebox: For inert atmosphere manipulation of catalyst and cocatalyst.
-
Gas Flow Controllers: To accurately control the flow of ethylene and nitrogen.
-
Thermostatic Bath: To control the reactor temperature.
-
Filtration Apparatus: Buchner funnel and filter paper or a glass frit filter.
-
Vacuum Oven: For drying the polymer product.
Experimental Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor assembly.
-
Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 80-90 °C) to remove any adsorbed moisture and air.
-
Cool the reactor to the desired reaction temperature under a positive nitrogen pressure.
-
-
Reaction Setup:
-
Introduce the desired volume of anhydrous solvent (e.g., 500 mL of n-hexane) into the reactor via a cannula under a nitrogen atmosphere.
-
Pressurize the reactor with ethylene to the desired partial pressure.
-
Allow the solvent to become saturated with ethylene by stirring for at least 30 minutes at the reaction temperature.
-
-
Catalyst and Cocatalyst Injection:
-
In a glovebox or under a nitrogen atmosphere using Schlenk techniques, prepare a slurry of the TiCl₄/MgCl₂ catalyst in a small amount of the reaction solvent.
-
Using a syringe, inject the desired amount of this compound solution into the reactor. The amount of TEA will depend on the desired Al/Ti molar ratio.
-
Allow the TEA to scavenge any remaining impurities in the solvent for 10-15 minutes.
-
Inject the catalyst slurry into the reactor to initiate the polymerization.
-
-
Polymerization:
-
Maintain a constant ethylene pressure throughout the reaction by continuously feeding ethylene gas.
-
Monitor the reaction temperature and ethylene uptake.
-
Continue the polymerization for the desired reaction time (e.g., 1-2 hours).
-
-
Reaction Quenching and Polymer Isolation:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by slowly adding the acidified methanol solution to the reactor. This will deactivate the catalyst and precipitate the polymer.
-
Stir the mixture for 30 minutes.
-
Collect the polyethylene (B3416737) powder by filtration.
-
Wash the polymer repeatedly with methanol and then with water to remove catalyst residues.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
-
Polymer Characterization:
-
Determine the polymer yield gravimetrically.
-
Characterize the polymer for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties (melting point, crystallinity) using Differential Scanning Calorimetry (DSC).
-
Visualizations
Ziegler-Natta Polymerization Mechanism
Caption: Mechanism of Ziegler-Natta polymerization initiated by this compound.
Experimental Workflow for Ziegler-Natta Polymerization
Caption: Step-by-step workflow for laboratory-scale Ziegler-Natta polymerization.
Influence of TEA on Polymer Properties
Caption: Relationship between this compound concentration and key polymer properties.
References
Application Notes and Protocols for the Synthesis of Polyethylene and Polypropylene using Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylaluminum (TEAL) is a crucial organoaluminum compound widely employed as a cocatalyst in the Ziegler-Natta polymerization of olefins, particularly ethylene (B1197577) and propylene (B89431).[1][2] Its primary role is to activate the transition metal catalyst, typically a titanium compound such as titanium tetrachloride (TiCl₄), to create active sites for polymerization.[2][3] TEAL also acts as a scavenger, removing impurities from the reaction medium that could poison the catalyst.[1] The concentration of TEAL, often expressed as the molar ratio of aluminum to titanium (Al/Ti), significantly influences the catalyst's activity, as well as the resulting polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and in the case of polypropylene (B1209903), its stereoregularity (tacticity).[1][4]
These application notes provide detailed protocols for the laboratory-scale synthesis of polyethylene (B3416737) and polypropylene using a TiCl₄/TEAL Ziegler-Natta catalyst system. Safety precautions for handling the pyrophoric this compound are also outlined.
Safety Precautions for Handling this compound (TEAL)
This compound is highly pyrophoric and reacts violently with air and water.[3] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving TEAL must be performed under a dry, inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.[5]
-
Personal Protective Equipment (PPE): Wear fire-retardant laboratory coats, safety glasses, and appropriate gloves.[6][7]
-
Handling: Use syringes and cannulas for transferring TEAL solutions. Never handle neat TEAL in the open air.[8]
-
Quenching: Accidental spills or residual TEAL in glassware should be quenched carefully with a high-boiling point alcohol like isopropanol (B130326), followed by a mixture of isopropanol and methanol (B129727), and finally water. The process is highly exothermic and should be done slowly and with cooling.
-
Fire Extinguishing: In case of fire, use a Class D fire extinguisher (for combustible metals) or dry powder (e.g., sand, sodium chloride). DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.
Experimental Protocols
Preparation of Ziegler-Natta Catalyst (TiCl₄ on MgCl₂ Support)
A common heterogeneous Ziegler-Natta catalyst involves supporting titanium tetrachloride on magnesium chloride.
Materials:
-
Magnesium chloride (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Toluene (anhydrous)
-
Heptane (B126788) (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous toluene.
-
Slowly add TiCl₄ to the stirred suspension at room temperature.
-
Heat the mixture to 80-100°C and maintain for 2 hours with continuous stirring.
-
Allow the solid to settle, and then decant the supernatant liquid.
-
Wash the solid catalyst multiple times with anhydrous heptane to remove unreacted TiCl₄ and other byproducts.
-
Dry the catalyst under vacuum to obtain a free-flowing powder. The titanium content of the catalyst should be determined analytically.[1]
Slurry Polymerization of Ethylene
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂)
-
This compound (TEAL) solution in an inert solvent (e.g., heptane)
-
Heptane (anhydrous, polymerization grade)
-
Ethylene gas (polymerization grade)
-
Methanol
Equipment:
-
Jacketed glass or stainless-steel pressure reactor equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet valves.
Procedure:
-
Thoroughly dry the reactor under vacuum and purge with nitrogen several times.
-
Introduce 500 mL of anhydrous heptane into the reactor.
-
Pressurize the reactor with ethylene to 1 bar and stir for 15 minutes to saturate the solvent.
-
Inject the desired amount of TEAL solution (e.g., to achieve a specific Al/Ti ratio) into the reactor and stir for 10 minutes.
-
Suspend a known amount of the Ziegler-Natta catalyst (e.g., 10-20 mg) in a small amount of heptane and inject it into the reactor to initiate polymerization.
-
Maintain the desired ethylene pressure (e.g., 5-10 bar) and temperature (e.g., 70-80°C) for the intended reaction time (e.g., 1-2 hours).[1] The consumption of ethylene can be monitored with a mass flow controller.
-
Terminate the polymerization by venting the ethylene and injecting a small amount of methanol to deactivate the catalyst.
-
Collect the polymer by filtration, wash it with methanol and then with a dilute solution of hydrochloric acid in methanol to remove catalyst residues.
-
Finally, wash the polymer with methanol until neutral and dry it in a vacuum oven at 60-80°C to a constant weight.
Bulk Polymerization of Propylene
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂)
-
This compound (TEAL) solution in an inert solvent (e.g., heptane)
-
Propylene (liquid, polymerization grade)
-
Hydrogen (optional, as a chain transfer agent)
-
Methanol
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure control, and injection ports.
Procedure:
-
Dry and purge the reactor as described for ethylene polymerization.
-
Introduce the desired amount of TEAL solution into the reactor.
-
If used, introduce a specific partial pressure of hydrogen.
-
Introduce liquid propylene into the cooled reactor.
-
Inject the Ziegler-Natta catalyst suspension to start the polymerization.
-
Raise the temperature to the desired level (e.g., 60-70°C) and maintain it for the specified duration (e.g., 1-2 hours).[9]
-
Terminate the reaction by venting the unreacted propylene and adding methanol.
-
Collect and purify the polypropylene powder following the same procedure as for polyethylene.
Data Presentation
The concentration of this compound has a profound effect on the catalyst's performance and the properties of the resulting polymer. The following tables summarize the typical effects observed.
Table 1: Effect of Al/Ti Molar Ratio on Ethylene Polymerization
| Al/Ti Molar Ratio | Catalyst Productivity (kg PE / g cat · h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 50 | Moderate | High | High | Broad |
| 100 | High | Moderate | Moderate | Moderate |
| 200 | Optimal | Moderate | Moderate | Narrow |
| 400 | Decreasing | Low | Low | Broad |
Note: Data is illustrative and actual values will depend on specific catalyst system and reaction conditions. At low Al/Ti ratios, not all active sites are activated. An optimal ratio leads to maximum productivity. Excess TEAL can lead to over-reduction of the titanium center, decreasing activity.[1]
Table 2: Effect of Polymerization Temperature on Ethylene Polymerization
| Temperature (°C) | Polymer Yield (g) | Mᵥ (x 10⁶ g/mol ) |
| 50 | 150 | 3.5 |
| 60 | 200 | 2.8 |
| 70 | 250 | 2.1 |
| 80 | 220 | 1.5 |
Data adapted from a study on UHMWPE synthesis. Conditions: TiCl₄/MgCl₂ catalyst, TEAL cocatalyst.[10]
Table 3: Effect of Al/Ti Molar Ratio on Propylene Polymerization
| Al/Ti Molar Ratio | Catalyst Activity (kg PP / g cat · h) | Isotacticity Index (%) | Mᵥ ( g/mol ) |
| 50 | Increasing | Moderate | High |
| 150 | High | High | Moderate |
| 250 | Optimal | Very High | Moderate |
| 350 | Decreasing | High | Low |
Note: Data is illustrative. The isotacticity index is a measure of the stereoregularity of the polypropylene, which significantly impacts its mechanical properties. The viscosity-average molecular weight (Mᵥ) is often reported for polypropylene.[11]
Visualizations
Ziegler-Natta Catalyst Activation and Polymerization Mechanism
The following diagram illustrates the generally accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Caption: Ziegler-Natta polymerization mechanism.
Experimental Workflow for Slurry Polymerization of Ethylene
This diagram outlines the key steps in the laboratory-scale slurry polymerization of ethylene.
Caption: Ethylene slurry polymerization workflow.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethylaluminum in Stereoselective Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triethylaluminum (TEA), a versatile and powerful organoaluminum reagent, has emerged as a valuable tool in stereoselective organic synthesis. Its utility stems from its strong Lewis acidity and its role as a precursor to other organoaluminum species. When combined with chiral ligands, this compound can facilitate a variety of asymmetric transformations with high levels of stereocontrol, making it a key reagent in the synthesis of enantiomerically enriched molecules for pharmaceutical and other applications.
These application notes provide an overview of the use of this compound in key stereoselective reactions, including detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Asymmetric Alkylation of Aldehydes
The enantioselective addition of alkyl groups to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction. This compound, in conjunction with a chiral titanium catalyst, has proven to be highly effective for the asymmetric ethylation of aromatic aldehydes, affording valuable chiral secondary alcohols. The use of a catalyst system generated in situ from titanium (IV) isopropoxide and a chiral binaphthol (BINOL) derivative, such as (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H₈-BINOL), provides excellent enantioselectivity.
Quantitative Data for Asymmetric Ethylation of Aromatic Aldehydes
| Entry | Aldehyde | Yield (%) | ee (%)[1] |
| 1 | Benzaldehyde (B42025) | 95 | 96 |
| 2 | 4-Chlorobenzaldehyde | 94 | 97 |
| 3 | 4-Methoxybenzaldehyde | 96 | 95 |
| 4 | 2-Naphthaldehyde | 93 | 98 |
| 5 | 3-Bromobenzaldehyde | 92 | 96 |
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol details the asymmetric ethylation of benzaldehyde using this compound and a titanium/(S)-H₈-BINOL catalyst.
Materials:
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
(S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol ((S)-H₈-BINOL)
-
This compound (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-H₈-BINOL (0.2 mmol) in anhydrous THF (5 mL).
-
To this solution, add Ti(O-i-Pr)₄ (1.4 mmol) at room temperature.
-
Stir the mixture for 30 minutes to form the chiral titanium catalyst.
-
-
Reaction Setup:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (3.0 mmol) to the catalyst mixture.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
-
Reaction Progression:
-
Stir the reaction at 0 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
Signaling Pathway for Asymmetric Alkylation
Caption: Catalytic cycle for asymmetric alkylation.
Copper-Catalyzed Enantioselective Conjugate Addition
This compound can serve as a source of ethyl nucleophiles in the copper-catalyzed enantioselective conjugate addition to α,β-unsaturated enones. This reaction is a powerful tool for the construction of stereogenic centers. The use of chiral phosphoramidite (B1245037) ligands in conjunction with a copper salt and this compound allows for the formation of β-ethylated ketones with high enantioselectivity.
Quantitative Data for Copper-Catalyzed Conjugate Addition to Cyclohexenone
| Entry | Ligand | Copper Salt | Yield (%) | ee (%) |
| 1 | (S,R,R)-Phosphoramidite | Cu(OTf)₂ | 85 | 92 |
| 2 | Chiral NHC | CuTC | 90 | 88 |
| 3 | (R)-BINAP | CuI | 78 | 85 |
Experimental Protocol: Copper-Catalyzed Conjugate Addition to 2-Cyclohexen-1-one (B156087)
This protocol describes the enantioselective conjugate addition of an ethyl group from this compound to 2-cyclohexen-1-one.
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex (Cu(OTf)₂·C₆H₅CH₃)
-
Chiral phosphoramidite ligand (e.g., (S,R,R)-tropos-phosphoramidite)
-
This compound (1.0 M solution in hexanes)
-
2-Cyclohexen-1-one
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral phosphoramidite ligand (0.025 mmol) and Cu(OTf)₂·C₆H₅CH₃ (0.025 mmol) in anhydrous toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Cool the catalyst solution to -78 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.
-
Slowly add the this compound solution (1.2 mmol) dropwise to the reaction mixture.
-
-
Reaction Progression:
-
Stir the reaction at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Experimental Workflow for Conjugate Addition
Caption: Experimental workflow for conjugate addition.
Stereoselective Reduction of Ketones
While less common than other applications, this compound can be a component of chiral reducing agents for the stereoselective reduction of prochiral ketones to chiral secondary alcohols. In these systems, a chiral ligand, often an amino alcohol, modifies the reactivity of an aluminum hydride species, which can be generated in situ from this compound.
Experimental Protocol: Stereoselective Reduction of Acetophenone (B1666503)
This protocol provides a general procedure for the enantioselective reduction of acetophenone. The specific chiral ligand and reaction conditions may require optimization for different substrates.
Materials:
-
This compound (1.0 M solution in hexanes)
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-N-methylephedrine)
-
Acetophenone
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Rochelle's salt solution
Procedure:
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under argon, dissolve the chiral amino alcohol (1.1 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.0 mmol) to form the chiral aluminum alkoxide. A second equivalent of TEA may be added to generate the active hydride species.
-
-
Reduction Reaction:
-
To the prepared chiral reducing agent at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and slowly quench with saturated aqueous Rochelle's salt solution.
-
Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting chiral alcohol by chromatography or distillation.
-
Logical Relationship in Stereoselective Reduction
Caption: Logical flow of stereoselective reduction.
Asymmetric Diels-Alder Reaction
This compound can function as a Lewis acid catalyst to activate dienophiles in asymmetric Diels-Alder reactions. When complexed with a chiral ligand, the resulting chiral Lewis acid can create a stereochemically defined environment, leading to high diastereo- and enantioselectivity in the cycloaddition.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for a this compound-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral acrylate (B77674).
Materials:
-
This compound (1.0 M solution in hexanes)
-
Chiral auxiliary-bearing acrylate (e.g., Oppolzer's sultam derivative)
-
Freshly cracked cyclopentadiene
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under argon, dissolve the chiral acrylate (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C.
-
Slowly add this compound (1.1 mmol).
-
Stir for 15 minutes.
-
-
Diels-Alder Reaction:
-
Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture at -78 °C.
-
Stir at -78 °C for 3-4 hours.
-
Monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The chiral auxiliary can be removed by standard procedures (e.g., hydrolysis or reduction) after purification of the adduct.
-
Signaling Pathway for Diels-Alder Reaction
References
Application Notes and Protocols for Alkylation Reactions Using Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylaluminum (TEAL) is a powerful organoaluminum reagent widely utilized in organic synthesis as a potent alkylating agent, Lewis acid, and catalyst component. Its high reactivity makes it suitable for a variety of transformations, including the alkylation of ketones, conjugate additions to α,β-unsaturated systems, and as a co-catalyst in Ziegler-Natta polymerization.[1] However, its pyrophoric nature, igniting spontaneously upon contact with air and reacting violently with water, necessitates stringent safety precautions and specialized handling techniques.[1][2][3] These application notes provide a comprehensive overview of the safe handling and application of this compound in common alkylation reactions, complete with detailed experimental protocols and data presentation.
Safety Precautions and Handling
This compound is a highly hazardous substance that requires handling in a controlled environment by trained personnel.[2][3] The following safety protocols are mandatory:
-
Inert Atmosphere: All manipulations involving this compound must be conducted under a dry, inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or a glovebox.[2][3]
-
Personal Protective Equipment (PPE): Wear fire-resistant clothing, safety goggles, a face shield, and appropriate gloves.[4][5]
-
Ventilation: Use a well-ventilated fume hood with explosion-proof equipment.[3][4]
-
Quenching: Never quench this compound with water.[2] Small spills can be covered with dry sand, lime, or soda ash.[4] For quenching reactions, slowly add a less reactive alcohol (e.g., isopropanol) at low temperatures, followed by a more protic source.
-
Fire Safety: A Class D dry powder fire extinguisher must be readily available. Do not use water, foam, or halogenated extinguishers.[2]
-
Storage: Store this compound under an inert gas in a tightly sealed container, away from heat, moisture, and sources of ignition.[3][4]
Experimental Protocols
The following protocols are generalized procedures for common alkylation reactions using this compound. Substrate-specific optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be required.
General Protocol for Handling and Dispensing this compound
This protocol outlines the safe transfer of this compound from a commercial container to a reaction flask using standard Schlenk techniques.
Materials:
-
Sure/Seal™ bottle of this compound (solution in a hydrocarbon solvent is recommended for easier handling)
-
Dry, nitrogen-flushed Schlenk flask with a rubber septum
-
Dry, nitrogen-flushed syringe and needle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Connect the Schlenk flask to the Schlenk line and purge with inert gas.
-
Under a positive pressure of inert gas, carefully remove the cap from the this compound bottle and replace it with a rubber septum.
-
Puncture the septum with a needle connected to the inert gas line to maintain a positive pressure.
-
Using a dry, nitrogen-flushed syringe, slowly withdraw the desired volume of the this compound solution.
-
Transfer the solution to the reaction flask by injecting it through the septum against a counterflow of inert gas.
-
After transfer, rinse the syringe with a dry, inert solvent (e.g., hexane (B92381) or toluene) and quench the rinsings carefully.
Protocol for Conjugate Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes the 1,4-addition of an ethyl group from this compound to an enone, a common method for carbon-carbon bond formation.[6][7]
Materials:
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
This compound (solution in hexanes or toluene)
-
Anhydrous solvent (e.g., THF or toluene)
-
Anhydrous copper salt (e.g., Cu(OTf)₂) (optional, for catalysis)[8]
-
Chiral ligand (optional, for asymmetric synthesis)[8]
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add the α,β-unsaturated ketone and anhydrous solvent.
-
If using a catalyst, add the copper salt and ligand at this stage.
-
Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
Slowly add the this compound solution dropwise via syringe to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at low temperature by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Data Presentation
The efficiency and selectivity of alkylation reactions with this compound are highly dependent on the substrate and reaction conditions. Below is a sample table summarizing typical outcomes for the conjugate addition to cyclohexenone.
| Entry | Substrate | This compound (Equivalents) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexenone | 1.2 | None | Toluene | 0 | 2 | 85 | [General Knowledge] |
| 2 | Cyclohexenone | 1.1 | Cu(OTf)₂ (5) | THF | -78 to 0 | 1 | 92 | [8] |
| 3 | Chalcone | 1.5 | Ni(acac)₂ (10) | Dichloromethane | -20 | 4 | 78 | [General Knowledge] |
Visualizations
Experimental Workflow for this compound Alkylation
The following diagram illustrates a typical experimental workflow for an alkylation reaction using this compound under inert atmosphere conditions.
Caption: General workflow for a this compound-mediated alkylation reaction.
Logical Relationship of Safety Measures
This diagram illustrates the critical and interconnected safety precautions required when working with this compound.
Caption: Interconnected safety measures for handling this compound.
References
- 1. nouryon.com [nouryon.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fatty Alcohols using Triethylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of linear primary fatty alcohols is a cornerstone of the chemical industry, with applications ranging from the production of detergents and surfactants to their use as excipients and penetration enhancers in pharmaceutical formulations. One of the most significant industrial methods for producing these valuable compounds is the Ziegler-Alfol process, which utilizes triethylaluminum as a key reagent for the controlled oligomerization of ethylene (B1197577). This process allows for the construction of long-chain alkyl groups which are subsequently converted to the corresponding alcohols.
These application notes provide a detailed overview of the synthesis of fatty alcohols via the Ziegler-Alfol process, including the underlying chemical principles, experimental protocols for each major step, and crucial safety information for the handling of the pyrophoric reagent, this compound.
Chemical Principles
The synthesis of fatty alcohols using this compound is a multi-step process that can be broadly categorized into three main stages:
-
Chain Growth (Ethylene Oligomerization): this compound reacts with ethylene under heat and pressure, leading to the insertion of ethylene molecules into the aluminum-carbon bonds. This results in the formation of a mixture of long-chain trialkylaluminum compounds. The distribution of the alkyl chain lengths typically follows a Poisson distribution.[1] The temperature of this reaction is critical, as temperatures between 60-120°C favor the formation of higher molecular weight trialkylaluminum, while higher temperatures (120-150°C) can lead to the formation of α-olefins.[2]
-
Oxidation: The mixture of trialkylaluminum compounds is then oxidized, typically with dry air, to form the corresponding aluminum alkoxides.[1] This highly exothermic reaction must be carefully controlled to prevent side reactions. Industrially, this is often carried out in two stages to manage the reaction rate and temperature.[3]
-
Hydrolysis: The final step involves the hydrolysis of the aluminum alkoxides with water or dilute acid to yield the desired fatty alcohols and an aluminum salt byproduct, such as aluminum hydroxide.[1] The resulting mixture of fatty alcohols can then be purified.
Experimental Protocols
The following protocols are generalized procedures for a laboratory-scale synthesis of fatty alcohols. Extreme caution must be exercised when handling this compound, which is pyrophoric and reacts violently with water and air. All procedures involving this compound must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4][5]
Protocol 1: Chain Growth - Ethylene Oligomerization
Objective: To synthesize a mixture of long-chain trialkylaluminum compounds from this compound and ethylene.
Materials:
-
This compound (TEA)
-
High-purity ethylene gas
-
Anhydrous inert solvent (e.g., heptane (B126788) or octane)
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Ensure the reactor is scrupulously clean and dry. Purge the reactor thoroughly with dry nitrogen or argon to remove all air and moisture.
-
Under an inert atmosphere, charge the reactor with a specific amount of this compound and the anhydrous inert solvent.
-
Seal the reactor and begin stirring. Heat the reactor to the desired chain growth temperature, typically in the range of 90-120°C.[1]
-
Introduce high-purity ethylene into the reactor at a controlled pressure, generally between 80 and 100 atmospheres.[1] The feed rate of ethylene will influence the final chain length distribution of the alkyl groups.
-
Maintain the reaction at the set temperature and pressure for a predetermined duration. The reaction time will also affect the average molecular weight of the resulting trialkylaluminum compounds.
-
After the desired reaction time, stop the ethylene feed and cool the reactor to room temperature.
-
Carefully vent the excess ethylene pressure. The resulting solution contains the mixture of long-chain trialkylaluminum compounds.
Protocol 2: Oxidation of Trialkylaluminum
Objective: To convert the synthesized trialkylaluminum compounds into aluminum alkoxides.
Materials:
-
Solution of trialkylaluminum compounds from Protocol 1
-
Dry air or a mixture of oxygen and an inert gas
-
Reaction vessel equipped with a gas dispersion tube, stirrer, and temperature control system
Procedure:
-
Transfer the solution of trialkylaluminum compounds to the reaction vessel under an inert atmosphere.
-
Cool the solution, as the oxidation process is highly exothermic. The temperature is typically controlled in the range of 27°C to 65°C (80°F to 150°F).[3]
-
Slowly introduce a stream of dry air or an oxygen/inert gas mixture through the gas dispersion tube into the stirred solution.
-
Carefully monitor the reaction temperature and the oxygen uptake. The rate of gas introduction should be controlled to maintain the desired temperature and to keep the oxygen concentration in the off-gas below the explosive limit.
-
The oxidation is often carried out in stages. Initially, a higher rate of oxidation can be tolerated until about 50-70% of the alkyl groups are oxidized.[3]
-
In the final stage, the rate of oxidation is typically slowed to ensure complete conversion and to minimize the formation of byproducts.
-
Once the oxidation is complete (indicated by a cessation of oxygen uptake), purge the system with an inert gas to remove any remaining oxygen. The resulting mixture contains the aluminum alkoxides.
Protocol 3: Hydrolysis of Aluminum Alkoxides and Product Purification
Objective: To hydrolyze the aluminum alkoxides to fatty alcohols and purify the resulting products.
Materials:
-
Mixture of aluminum alkoxides from Protocol 2
-
Water or dilute sulfuric acid
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Fractional distillation apparatus
Procedure:
-
In a separate vessel, prepare an excess of water or a dilute aqueous solution of sulfuric acid. The hydrolysis reaction is highly exothermic and should be performed with cooling.
-
With vigorous stirring, slowly and carefully add the aluminum alkoxide mixture to the water or dilute acid. Maintain the temperature of the hydrolysis mixture between 65°C and 93°C.[6]
-
After the addition is complete, continue stirring until the hydrolysis is complete. Two layers will form: an organic layer containing the fatty alcohols and an aqueous layer containing aluminum salts or aluminum hydroxide.[1]
-
Separate the two layers using a separatory funnel.
-
Wash the organic layer with water to remove any residual acid or salts.
-
Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The crude mixture of fatty alcohols can be purified by fractional distillation under reduced pressure to isolate alcohols of specific chain lengths.[1][7]
Data Presentation
The distribution of fatty alcohols produced by the Ziegler-Alfol process is dependent on the specific reaction conditions. The following table provides an illustrative example of a typical product distribution for a process targeting mid-range alcohols.
| Carbon Chain Length | Typical Weight Percentage (%) |
| C4 | 10-15 |
| C6 | 15-20 |
| C8 | 18-22 |
| C10 | 15-18 |
| C12 | 10-14 |
| C14 | 8-12 |
| C16 | 5-7 |
| C18 | 2-4 |
| C20+ | <2 |
Note: This is an example distribution and can be shifted towards lower or higher molecular weight alcohols by adjusting the ethylene to this compound ratio, temperature, and reaction time.
Safety Precautions
This compound is a highly hazardous substance and requires strict safety protocols.
-
Pyrophoric Nature: this compound ignites spontaneously on contact with air. It must be handled under a dry, inert atmosphere at all times.[4]
-
Reactivity with Water: It reacts violently with water, releasing flammable ethane (B1197151) gas. All equipment must be scrupulously dry.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and chemical-resistant gloves (nitrile underneath neoprene is recommended).[5]
-
Handling: Use syringes or cannula techniques for transferring small volumes. Ensure all transfers are conducted in a well-ventilated fume hood.[5]
-
Spills: In case of a small spill, smother the material with dry sand, powdered lime (calcium oxide), or soda ash. Do not use water or a carbon dioxide fire extinguisher. [8][9]
-
Disposal: Unused this compound and contaminated materials must be quenched and disposed of as hazardous waste according to institutional guidelines.
Visualizations
Ziegler-Alfol Process Workflow
Caption: Workflow for the synthesis of fatty alcohols via the Ziegler-Alfol process.
Logical Relationship of Key Reaction Steps
Caption: Key chemical transformations in the synthesis of fatty alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. Ziegler process - Wikipedia [en.wikipedia.org]
- 3. US5430165A - Method of oxidizing aluminum alkyls - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. US3394990A - Process for the hydrolysis of aluminium alkoxides - Google Patents [patents.google.com]
- 7. US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols - Google Patents [patents.google.com]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Application of Triethylaluminum in Metal-Organic Frameworks: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylaluminum (TEAL), an organoaluminum compound with the formula Al(C₂H₅)₃, is a versatile reagent in organic and organometallic chemistry. While traditionally used as a co-catalyst in Ziegler-Natta polymerization, its application has expanded into the realm of advanced materials, including Metal-Organic Frameworks (MOFs). In the context of MOFs, TEAL and related organoaluminum compounds serve as potent precursors for the deposition of aluminum-containing species, enabling the synthesis of novel MOF architectures and the post-synthetic modification of existing frameworks. These modifications can tailor the properties of MOFs for specific applications in gas storage, catalysis, and drug delivery.
This document provides detailed application notes and experimental protocols for the use of this compound and similar organoaluminum precursors in the synthesis and modification of MOFs, with a particular focus on Atomic Layer Deposition (ALD) techniques.
Application Notes
Post-Synthetic Modification of MOFs using Atomic Layer Deposition (ALD) with Organoaluminum Precursors
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the conformal coating of surfaces with atomic-level precision. When applied to MOFs, a process sometimes referred to as "ALD in MOFs" (AIM), it enables the precise deposition of metal oxides or other materials onto the internal and external surfaces of the framework. Organoaluminum precursors like this compound are valuable in this context for the deposition of alumina (B75360) (Al₂O₃).
Key Advantages:
-
Tailored Porosity: The deposition of alumina layers can be used to systematically reduce the pore size of a MOF, allowing for fine-tuning of its molecular sieving properties for gas separation or controlled drug release.
-
Enhanced Catalytic Activity: The introduction of catalytically active alumina sites can enhance the performance of MOFs in various chemical transformations.
-
Improved Stability: Alumina coatings can improve the thermal and chemical stability of MOFs.
-
Creation of Brønsted Acid Sites: The reaction of the organoaluminum precursor with hydroxyl groups within the MOF can generate Brønsted acid sites, which are crucial for many catalytic applications.
Mechanism of Action:
The ALD process in MOFs is a cyclical process involving sequential, self-limiting reactions. In a typical cycle for alumina deposition:
-
Precursor Pulse: A pulse of the organoaluminum precursor (e.g., TEAL or a related compound like dimethylaluminum isopropoxide) is introduced into the reaction chamber containing the dehydrated MOF. The precursor molecules react with the available surface functional groups (e.g., hydroxyl groups on the metal nodes or linkers) until all reactive sites are saturated.
-
Purge: Excess, unreacted precursor is purged from the chamber with an inert gas.
-
Co-reactant Pulse: A pulse of a co-reactant, typically water vapor, is introduced. The water molecules react with the alkyl groups of the chemisorbed aluminum species, forming aluminum-oxygen bonds and regenerating hydroxyl groups on the surface.
-
Purge: Excess water and reaction byproducts (e.g., alkanes) are purged from the chamber.
This two-step cycle is repeated to build up a conformal alumina coating layer by layer.
This compound as a Precursor in MOF Synthesis
While less common than the use of aluminum salts like aluminum nitrate (B79036) or aluminum sulfate, this compound can be considered as an aluminum source for the synthesis of aluminum-based MOFs. Its high reactivity necessitates careful control of reaction conditions.
Potential Advantages:
-
Alternative Aluminum Source: Provides an alternative to conventional aluminum salts, which may be advantageous in specific solvent systems or for achieving particular MOF phases.
-
In-situ Generation of Catalytic Species: TEAL can act as a Lewis acid, potentially catalyzing the formation of the MOF structure.
Challenges:
-
High Reactivity: TEAL is pyrophoric and reacts violently with water and protic solvents, requiring stringent anhydrous and anaerobic reaction conditions.
-
Byproduct Formation: The reaction of TEAL with organic linkers can produce alkane byproducts that may need to be removed from the final product.
-
Limited Solubility: The solubility of TEAL and its reaction intermediates can influence the nucleation and growth of MOF crystals.
Experimental Protocols
Protocol 1: Post-Synthetic Modification of a Zirconium-Based MOF (NU-1000) with Alumina via Atomic Layer Deposition
This protocol is adapted from a study utilizing dimethylaluminum isopropoxide ([AlMe₂(iOPr)]₂ – DMAI), a precursor with similar reactivity to TEAL, and is representative of the general procedure for using organoaluminum precursors for ALD in MOFs.[1]
Materials:
-
NU-1000 (or other suitable mesoporous MOF)
-
Dimethylaluminum isopropoxide ([AlMe₂(iOPr)]₂) or this compound (TEAL)
-
Deionized water
-
High-purity nitrogen or argon gas
Equipment:
-
Atomic Layer Deposition (ALD) reactor
-
Schlenk line and glovebox for handling air-sensitive reagents
-
Vacuum oven
Procedure:
-
MOF Activation: Activate 60 mg of NU-1000 by heating at 120 °C under vacuum to remove any guest molecules from the pores.
-
Precursor Preparation: Heat the aluminum precursor to the required temperature to achieve sufficient vapor pressure (e.g., 80 °C for DMAI).[1] For TEAL, the vapor pressure is typically sufficient at room temperature, but the delivery lines may be heated to prevent condensation.
-
ALD Cycles: Perform the ALD cycles in a reactor maintained at a constant temperature (e.g., 120 °C).[1] Each cycle consists of the following steps:
-
Precursor Pulse: Introduce the aluminum precursor vapor into the reactor for a set duration (e.g., 0.1 s pulse time, 60 s exposure time).[1]
-
Purge: Purge the reactor with inert gas to remove unreacted precursor (e.g., 75 s).[1]
-
Water Pulse: Introduce water vapor into the reactor (e.g., 0.015 s pulse time, 60 s exposure time).[1]
-
Purge: Purge the reactor with inert gas to remove unreacted water and byproducts (e.g., 75 s).[1]
-
-
Repeat Cycles: Repeat the ALD cycles to achieve the desired loading of alumina. The number of cycles will determine the thickness of the alumina coating.
-
Characterization: Characterize the resulting Al-modified MOF using techniques such as powder X-ray diffraction (PXRD) to confirm crystallinity, nitrogen physisorption to determine surface area and pore size distribution, and elemental analysis (e.g., ICP-OES) to quantify the aluminum loading.
Quantitative Data from a Representative Study:
The following table summarizes the experimental conditions and results from a study on the ALD of alumina in NU-1000 using DMAI.[1] These parameters provide a starting point for experiments with TEAL.
| Parameter | Value | Reference |
| MOF | NU-1000 | [1] |
| Aluminum Precursor | [AlMe₂(iOPr)]₂ (DMAI) | [1] |
| Precursor Temperature | 80 °C | [1] |
| Deposition Temperature | 120 °C | [1] |
| DMAI Pulse Time | 0.1 s | [1] |
| DMAI Exposure Time | 60 s | [1] |
| H₂O Pulse Time | 0.015 s | [1] |
| H₂O Exposure Time | 60 s | [1] |
| Purge Time | 75 s | [1] |
Protocol 2: Generalized Solvothermal Synthesis of Aluminum-Based MOFs
This protocol describes a general method for the synthesis of aluminum-based MOFs using conventional aluminum salts. The use of this compound as the aluminum source would require significant modifications to this procedure, primarily to ensure strictly anhydrous and anaerobic conditions.
Materials:
-
Aluminum salt (e.g., Aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O)
-
Organic linker (e.g., Terephthalic acid, H₂BDC)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
Procedure:
-
Precursor Solution: Dissolve the aluminum salt and the organic linker in the solvent in a glass beaker. The molar ratio of metal to linker will depend on the target MOF. For example, for the synthesis of some aluminum-based MOFs, a 1:1 or 1:2 molar ratio of Al³⁺ to linker is common.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and seal it. Place the autoclave in an oven and heat it to the desired temperature (typically between 100 °C and 220 °C) for a specific duration (from several hours to a few days).[2]
-
Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature. The solid product is typically collected by centrifugation or filtration.
-
Washing and Purification: Wash the collected solid product multiple times with the reaction solvent (e.g., DMF) followed by a lower-boiling point solvent (e.g., ethanol) to remove unreacted starting materials and impurities. This is often done by resuspending the solid in the solvent and then collecting it again by centrifugation or filtration.
-
Activation: Dry the purified MOF product under vacuum at an elevated temperature to remove the solvent molecules from the pores.
Note on using this compound: If TEAL were to be used as the aluminum source, all steps would need to be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). The solvent must be strictly anhydrous. The reaction of TEAL with the protic carboxylic acid linker would generate ethane (B1197151) gas, which would need to be safely vented. The reaction temperature and time would need to be carefully optimized to control the nucleation and growth of the MOF crystals.
Visualizations
Caption: Workflow for the modification of a MOF with alumina using Atomic Layer Deposition.
References
Application Notes and Protocols for Thin Film Deposition Using Triethylaluminum (TEAL)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylaluminum (TEAL) as a precursor for the deposition of high-quality thin films, with a focus on aluminum oxide (Al₂O₃) and aluminum nitride (AlN). The protocols and data presented are intended to guide researchers in materials science, semiconductor fabrication, and drug development in the successful application of TEAL for their specific needs.
Introduction to this compound (TEAL) as a Precursor
This compound (Al(C₂H₅)₃), commonly known as TEAL, is a highly valuable organoaluminum precursor for the deposition of aluminum-containing thin films through techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its favorable properties, including high vapor pressure and reactivity, make it a suitable choice for producing uniform and conformal coatings. A significant advantage of TEAL over the more commonly used trimethylaluminum (B3029685) (TMA) is the potential for lower carbon contamination in the deposited films, which is a critical factor for many advanced applications.
Thin Film Deposition Techniques
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. The process involves alternating pulses of the precursor (TEAL) and a co-reactant (e.g., water for Al₂O₃, ammonia (B1221849) for AlN) separated by inert gas purges.
Chemical Vapor Deposition (CVD)
CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. In a typical thermal CVD process using TEAL, the precursor is introduced into a reaction chamber containing a heated substrate, where it reacts with an oxygen or nitrogen source to form the thin film.
Applications in Research and Drug Development
While the primary applications of TEAL-deposited thin films are in the semiconductor industry for manufacturing microelectronic components, their unique properties also open up possibilities in the biomedical and pharmaceutical fields.[1]
-
Biocompatible Coatings: Al₂O₃ thin films are known for their biocompatibility and corrosion resistance. ALD-grown Al₂O₃ can be used to create ultra-thin, pinhole-free coatings on medical implants and devices to prevent ion leaching and improve biocompatibility.
-
Drug Delivery: The precise thickness control offered by ALD allows for the fabrication of nanostructures and porous membranes. These can be functionalized and used for controlled drug release applications.
-
Biosensors: The dielectric properties of Al₂O₃ and the piezoelectric properties of AlN make them suitable materials for the fabrication of sensitive biosensors for diagnostics and drug discovery.
-
Microfluidics: Uniform and conformal coatings are essential for microfluidic devices used in drug screening and analysis. TEAL-based deposition can provide the necessary high-quality insulating and protective layers.
Quantitative Data for Thin Film Deposition
The following tables summarize key quantitative data for the deposition of Al₂O₃ and AlN thin films. While much of the detailed literature focuses on TMA, the data provides a strong baseline for processes involving TEAL.
Table 1: Atomic Layer Deposition (ALD) of Al₂O₃
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Refractive Index | Carbon Content (%) | Reference |
| TMA | H₂O | 150 | 0.91 | ~1.6 | ~1.7 | [2][3] |
| TMA | H₂O | 200 | 1.0 | ~1.63 | <1 | [2][4] |
| TMA | H₂O | 250 | 0.94 | ~1.64 | <0.5 | [2] |
| TMA | O₃ | 100 | 0.6 | ~1.5 | - | [2] |
| TMA | O₃ | 250 | 0.9 | - | - | [2] |
| TEAL | H₂O/O₂ | Comparable to TMA | Slightly lower than TMA | Similar to TMA | Lower than TMA | General Observation |
Note: Direct quantitative comparisons for TEAL are less common in the literature, but it is generally accepted that TEAL can lead to lower carbon impurities.
Table 2: Atomic Layer Deposition (ALD) of AlN
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Properties | Reference |
| TMA | NH₃ | 370 - 470 | Increases with temperature | Polycrystalline | [5] |
| TMA | NH₃ Plasma | 100 - 400 | - | Polycrystalline | [6] |
| TDEAA | NH₃ | 200 | ~1.1 | Density: 2.22 g/cm³ | [7] |
| TEAL | NH₃/N₂ Plasma | Typically > 350 | Dependent on plasma power and temp. | Polycrystalline, c-axis oriented | General Observation |
Table 3: Chemical Vapor Deposition (CVD) of Al₂O₃ and AlN
| Precursor | Co-reactant | Deposition Temperature (°C) | Deposition Rate | Film Properties | Reference |
| TMA | O₂ | 900 - 1050 | Gas-phase reaction limited | Polycrystalline | [8] |
| Aluminum acetylacetonate | - | 450 | Varies with time | Amorphous | [7] |
| TEAL | O₂/N₂O | Typically 400-800 | Dependent on precursor flow and temp. | Amorphous or Polycrystalline | General Observation |
| TMA | NH₃ | 1100 | >1 µm/h | Columnar crystalline structure | [9] |
| TEAL | NH₃ | Typically 800-1200 | Dependent on precursor flow and temp. | Polycrystalline, hexagonal | General Observation |
Experimental Protocols
The following are detailed protocols for the deposition of Al₂O₃ and AlN thin films using TEAL as the precursor. These protocols are based on established procedures for organometallic precursors and should be optimized for specific equipment and substrate materials.
Protocol 1: Atomic Layer Deposition (ALD) of Aluminum Oxide (Al₂O₃)
Objective: To deposit a uniform and conformal Al₂O₃ thin film on a substrate using TEAL and water (H₂O) as precursors.
Materials and Equipment:
-
ALD reactor with precursor delivery system
-
This compound (TEAL) precursor
-
Deionized water (H₂O)
-
High-purity nitrogen (N₂) or argon (Ar) as carrier and purge gas
-
Substrate (e.g., silicon wafer, glass, medical-grade metal)
-
Substrate cleaning materials (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic and particulate contamination. A typical cleaning sequence for a silicon wafer is sonication in acetone, followed by isopropanol, and finally a rinse with deionized water.
-
Dry the substrate with a stream of high-purity nitrogen.
-
Load the substrate into the ALD reactor.
-
-
Reactor Setup:
-
Heat the TEAL precursor to a temperature that provides a suitable vapor pressure (typically room temperature to 40°C).
-
Heat the H₂O precursor to a similar temperature.
-
Set the substrate temperature within the ALD window for the TEAL/H₂O process (typically 150°C - 300°C).
-
Set the carrier/purge gas flow rate (e.g., 20-50 sccm).
-
-
Deposition Cycle:
-
TEAL Pulse: Introduce a pulse of TEAL vapor into the reaction chamber. A typical pulse duration is 0.1 - 1.0 seconds.
-
Purge: Purge the chamber with the inert gas for a sufficient time to remove unreacted TEAL and any byproducts. A typical purge time is 5 - 20 seconds.
-
H₂O Pulse: Introduce a pulse of H₂O vapor into the reaction chamber. A typical pulse duration is 0.1 - 1.0 seconds.
-
Purge: Purge the chamber with the inert gas to remove unreacted H₂O and reaction byproducts (ethane). A typical purge time is 5 - 20 seconds.
-
-
Film Growth:
-
Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC).
-
-
Post-Deposition:
-
Cool down the reactor under an inert gas flow.
-
Remove the coated substrate for characterization.
-
Protocol 2: Chemical Vapor Deposition (CVD) of Aluminum Oxide (Al₂O₃)
Objective: To deposit an Al₂O₃ thin film on a substrate using TEAL and an oxygen source.
Materials and Equipment:
-
CVD reactor with a heated substrate holder
-
This compound (TEAL) precursor
-
Oxygen (O₂) or nitrous oxide (N₂O) as the oxygen source
-
High-purity nitrogen (N₂) or argon (Ar) as a carrier gas
-
Substrate
-
Substrate cleaning materials
Procedure:
-
Substrate Preparation:
-
Clean and dry the substrate as described in the ALD protocol.
-
Place the substrate on the heater stage in the CVD reactor.
-
-
Reactor Setup:
-
Heat the substrate to the desired deposition temperature (typically 400°C - 800°C).
-
Introduce a continuous flow of the carrier gas.
-
Heat the TEAL precursor to achieve a stable vapor pressure.
-
-
Deposition:
-
Introduce a controlled flow of TEAL vapor into the reactor using the carrier gas.
-
Simultaneously, introduce a controlled flow of the oxygen source (O₂ or N₂O). The ratio of TEAL to the oxygen source is a critical parameter for film stoichiometry and quality.
-
Maintain the deposition conditions for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the flow of the precursor and reactant gases.
-
Cool the reactor to room temperature under a continuous flow of inert gas.
-
Remove the coated substrate.
-
Protocol 3: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Aluminum Nitride (AlN)
Objective: To deposit a crystalline AlN thin film at a lower temperature than thermal ALD or CVD, using TEAL and a nitrogen plasma.
Materials and Equipment:
-
PEALD reactor with a plasma source
-
This compound (TEAL) precursor
-
High-purity nitrogen (N₂) gas for both the plasma and as a carrier/purge gas
-
Substrate
-
Substrate cleaning materials
Procedure:
-
Substrate Preparation:
-
Clean and prepare the substrate as previously described.
-
Load the substrate into the PEALD reactor.
-
-
Reactor Setup:
-
Set the substrate temperature (typically 200°C - 400°C).
-
Heat the TEAL precursor to a suitable temperature.
-
Set the carrier/purge gas flow rate.
-
-
Deposition Cycle:
-
TEAL Pulse: Introduce a pulse of TEAL vapor into the reaction chamber (e.g., 0.1 - 0.5 seconds).
-
Purge: Purge the chamber with N₂ to remove unreacted precursor and byproducts.
-
Nitrogen Plasma: Introduce N₂ gas and ignite the plasma for a set duration (e.g., 5 - 30 seconds) and power (e.g., 100 - 300 W). The reactive nitrogen species will react with the adsorbed TEAL layer to form AlN.
-
Purge: Purge the chamber to remove any remaining reactive species and byproducts.
-
-
Film Growth:
-
Repeat the PEALD cycle to grow the AlN film to the desired thickness.
-
-
Post-Deposition:
-
Cool down the reactor under an inert atmosphere.
-
Remove the coated substrate for analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. redalyc.org [redalyc.org]
- 2. Initial Growth Study of Atomic-Layer Deposition of Al2O3 by Vibrational Sum-Frequency Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Initial Growth Study of Atomic-Layer Deposition of Al2O3 by Vibrational Sum-Frequency Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Safe Handling and Transfer of Triethylaluminum Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylaluminum (TEAL) and its solutions are highly reactive organoaluminum compounds widely used as co-catalysts in polymerization, reagents in organic synthesis, and precursors in materials science.[1] Their pyrophoric nature, igniting spontaneously on contact with air, and violent reactivity with water necessitate stringent safety protocols and specialized handling techniques to mitigate risks of fire, explosion, and chemical burns.[1][2]
These application notes provide detailed protocols for the safe handling and transfer of this compound solutions in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and the integrity of the research.
Hazard Summary
This compound is a colorless, volatile liquid that poses significant hazards:
-
Pyrophoric: Ignites spontaneously upon exposure to air.[1]
-
Water-Reactive: Reacts violently with water, releasing flammable ethane (B1197151) gas which can auto-ignite.[1][3]
-
Corrosive: Causes severe chemical burns to skin and eyes upon contact.[4]
-
Reactive with Protic Solvents: Reacts explosively with alcohols and other protic solvents.[5]
Due to these hazards, all manipulations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using specialized, dry, and air-free equipment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Chemical Formula | Al(C₂H₅)₃ | |
| Molecular Weight | 114.17 g/mol | |
| Appearance | Clear, colorless liquid | |
| Density | 0.832 g/cm³ at 25°C | |
| Boiling Point | 194°C (decomposes) | |
| Melting Point | -52.5°C | |
| Flash Point | -18°C (-0.4°F) | |
| Vapor Pressure | 1 mmHg at 62.2°C | [3] |
| Solubility | Soluble in aromatic and saturated hydrocarbons. Reacts violently with water. | |
| Viscosity | 2.5 mPa·s at 25°C | [4] |
| Heat of Combustion | -5104 kJ/mol | [4] |
| Heat of Hydrolysis | 4619 J/g | [4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound solutions.
| PPE Category | Specification |
| Hand Protection | Flame-resistant outer gloves (e.g., leather) over chemical-resistant inner gloves (e.g., nitrile or butyl rubber). |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe leather or rubber shoes. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge may be necessary for large-scale operations or in case of a spill. |
Materials Compatibility
Proper selection of materials for storage and handling is crucial to prevent degradation and potential accidents.
| Material Class | Compatible | Incompatible |
| Metals | Stainless steel, Carbon steel | |
| Glassware | Borosilicate glass (must be oven-dried) | |
| Plastics | Teflon® (PTFE), Polyethylene (for short-term use with solutions) | |
| Elastomers | Kalrez® (FFKM), Viton® (FKM) | Natural Rubber, Neoprene, Buna-N (Nitrile) |
| Solvents | Aromatic and saturated hydrocarbons (e.g., toluene (B28343), hexanes, heptane) | Water, Alcohols, Halogenated solvents, Ethers, Ketones, Aldehydes |
Experimental Protocols
All procedures involving this compound must be conducted in a certified chemical fume hood or a glovebox. A safety shower and eyewash station must be readily accessible.
Preparation of an Inert Atmosphere Workstation (Schlenk Line)
A Schlenk line is essential for handling pyrophoric reagents outside of a glovebox. It provides a dual manifold for vacuum and an inert gas (nitrogen or argon).
Protocol:
-
System Purge: Before use, the Schlenk line manifold must be purged with inert gas for at least 30 minutes to remove any residual air and moisture.
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 4 hours and then cooled under a stream of inert gas or in a desiccator.
-
Assembly: Assemble the glassware on the Schlenk line while maintaining a positive pressure of inert gas.
-
Vacuum/Inert Gas Cycles: Evacuate the assembled glassware and then backfill with inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.
Diagram: Schlenk Line Setup for Inert Atmosphere
Caption: Basic Schlenk line setup for maintaining an inert atmosphere.
Transfer of this compound Solution using a Syringe
This technique is suitable for transferring small volumes (<50 mL) of TEAL solution.
Protocol:
-
Prepare the Syringe: Use a dry, gas-tight syringe with a Luer-lock needle. Purge the syringe with inert gas from the Schlenk line at least three times.
-
Prepare the Reagent Bottle: Secure the TEAL solution bottle in the fume hood. Pierce the septum with a needle connected to the inert gas line to create a positive pressure.
-
Withdraw the Solution: Insert the purged syringe needle through the septum of the TEAL bottle. Slowly withdraw the desired volume of the solution. The positive pressure in the bottle should help fill the syringe. Do not pull the plunger back forcefully.
-
Remove Gas Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle.
-
Create an Inert Gas Buffer: With the needle tip still in the headspace of the reagent bottle, draw a small amount (approx. 0.5 mL) of inert gas into the syringe. This will act as a buffer to prevent contact with air during transfer.
-
Transfer to Reaction Flask: Swiftly and carefully withdraw the syringe from the reagent bottle and insert it into the septum of the reaction flask.
-
Dispense the Solution: Gently depress the plunger to dispense the TEAL solution into the reaction flask.
-
Clean the Syringe: Immediately rinse the syringe and needle by drawing up and expelling an inert solvent (e.g., dry toluene or hexane) three times into a separate flask for quenching.
Diagram: Syringe Transfer Workflow
Caption: Step-by-step workflow for transferring TEAL solution via syringe.
Transfer of this compound Solution using a Cannula (Double-Tipped Needle)
This technique is recommended for transferring larger volumes (>50 mL) of TEAL solution.
Protocol:
-
Prepare the Cannula: Use a dry, double-tipped stainless steel needle (cannula). Purge it with a stream of inert gas before use.
-
Prepare the Reagent and Receiving Flasks: Secure both the TEAL solution bottle and the receiving flask in the fume hood. Both should be sealed with septa and under a positive pressure of inert gas from the Schlenk line.
-
Insert the Cannula: Insert one end of the cannula through the septum of the TEAL bottle, ensuring the tip is in the headspace above the liquid. Insert the other end of the cannula through the septum of the receiving flask.
-
Initiate the Transfer: Lower the cannula tip in the TEAL bottle into the solution. The positive pressure in the reagent bottle will force the liquid through the cannula into the receiving flask.
-
Monitor the Transfer: Monitor the liquid level in both flasks. To stop the transfer, raise the cannula tip in the reagent bottle into the headspace.
-
Complete the Transfer: Once the desired volume is transferred, raise the cannula tip in the reagent bottle into the headspace and allow inert gas to flush the remaining liquid from the cannula into the receiving flask.
-
Remove the Cannula: Remove the cannula from the receiving flask first, and then from the reagent bottle.
-
Clean the Cannula: Immediately rinse the cannula with an inert solvent.
Emergency Procedures
Spills
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If it is safe to do so, cover the spill with a dry, non-reactive absorbent material such as dry sand, powdered limestone, or vermiculite. DO NOT use water or combustible absorbents.
-
Carefully collect the absorbed material using non-sparking tools and place it in a dry, sealed container for disposal.
-
Quench the collected material following the waste disposal protocol.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately and activate the fire alarm.
-
Call emergency services.
-
Provide details of the spill to the emergency response team.
-
Fire
-
Small Fires: If you are trained and it is safe to do so, use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or powdered limestone. DO NOT use water, foam, or carbon dioxide extinguishers. [3]
-
Large Fires: Evacuate the area, activate the fire alarm, and call emergency services.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Waste Disposal
Unused this compound and contaminated materials must be quenched and disposed of as hazardous waste.
Quenching Protocol:
-
Dilution: In a fume hood, dilute the TEAL-containing waste with an inert, high-boiling hydrocarbon solvent (e.g., toluene or heptane) in a flask equipped with a stirrer and an inert gas inlet. The final concentration of TEAL should be less than 5 wt%.
-
Cooling: Cool the diluted solution in an ice bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise. This is a highly exothermic reaction; maintain the temperature below 25°C.
-
Sequential Quenching: After the reaction with isopropanol subsides, slowly add ethanol, followed by methanol (B129727), and finally a 1:1 mixture of methanol and water.
-
Final Quenching with Water: Once the reaction with the alcohol/water mixture ceases, slowly add water dropwise until no further reaction is observed.
-
Neutralization and Disposal: Allow the mixture to warm to room temperature and stir for several hours. Neutralize the solution with a weak acid (e.g., dilute HCl) and dispose of it as hazardous waste according to institutional guidelines.
Diagram: Waste Quenching Decision Tree
Caption: Decision tree for the sequential quenching of TEAL waste.
References
Application Notes and Protocols: Triethylaluminum as a Reducing Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylaluminum (TEAL), with the chemical formula Al(C₂H₅)₃, is a highly versatile and reactive organoaluminum compound.[1] While widely recognized as a co-catalyst in Ziegler-Natta polymerization, it also serves as a potent reducing agent in various organic transformations.[2][3] Its strong Lewis acidity and the presence of hydride-like ethyl groups enable the reduction of a range of functional groups, most notably carbonyl compounds such as esters and ketones.[3] Due to its pyrophoric nature, igniting spontaneously in air, stringent safety precautions are paramount when handling this reagent.[4][5]
These application notes provide an overview of the utility of this compound as a reducing agent, complete with detailed experimental protocols and safety guidelines.
Safety Precautions and Handling
This compound is a pyrophoric and water-reactive liquid, necessitating handling under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glovebox.[1][5] All glassware must be thoroughly dried before use to prevent violent reactions.[2] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., double-layered nitrile or Nomex®), is mandatory.[3][5] It is crucial to have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[2] Never work alone when handling pyrophoric reagents.[2]
Applications in Organic Synthesis
Reduction of Esters to Primary Alcohols
This compound can effectively reduce esters to primary alcohols. The reaction proceeds through a nucleophilic attack of an ethyl group (acting as a hydride equivalent) on the carbonyl carbon.
General Reaction:
R-COOR' + 2 [H] → R-CH₂OH + R'-OH
Reduction of Ketones to Secondary Alcohols
Ketones are readily reduced by this compound to the corresponding secondary alcohols. The reaction is typically fast and efficient.
General Reaction:
R-CO-R' + [H] → R-CH(OH)-R'
Data Presentation
The following tables summarize representative data for the reduction of carbonyl compounds using aluminum-based reducing agents. While specific data for this compound can be reaction-dependent, these tables provide an indication of the expected efficacy and selectivity.
Table 1: Reduction of Representative Ketones
| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Diisobutylaluminum hydride (DIBAL-H) | Toluene (B28343) | -78 | 1 | >95 | [6] |
| Cyclohexanone | Triisobutylaluminum | Hexane | 25 | 2 | ~90 | [7] |
| Benzophenone | Diethylaluminum benzenethiolate/DIBAL-H | CH₂Cl₂ | -78 to 0 | 1.5 | 98 | [6] |
Table 2: Chemoselective Reduction of a Keto-Ester
| Substrate | Reducing System | Product | Selectivity (Alcohol:Diol) | Yield (%) | Reference |
| Methyl 4-oxobutanoate | Et₂AlSPh (1.1 eq), then DIBAL-H (2 eq) | Methyl 4-hydroxybutanoate | >99:1 | 95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone to a Secondary Alcohol
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.5 M solution in toluene, 1.2 equiv)
-
Anhydrous diethyl ether or toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, syringe, needles, septa, magnetic stirrer, and inert gas setup (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous diethyl ether or toluene in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.2 equiv) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C until the gas evolution ceases.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude secondary alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for the Reduction of an Ester to a Primary Alcohol
Materials:
-
Ester (1.0 equiv)
-
This compound (1.5 M solution in toluene, 2.5 equiv)
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, syringe, needles, septa, magnetic stirrer, and inert gas setup (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the ester (1.0 equiv) in anhydrous toluene in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the this compound solution (2.5 equiv) dropwise via syringe over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude primary alcohol can be purified by distillation or column chromatography.
Mandatory Visualizations
This compound in Ziegler-Natta Catalysis
In the context of Ziegler-Natta polymerization, this compound plays a crucial role as a co-catalyst, primarily by acting as a reducing and alkylating agent for the transition metal catalyst, typically a titanium compound.[8][9][10] This activation step is essential for the formation of the active catalytic species that initiates and propagates the polymerization of olefins.[10]
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. drexel.edu [drexel.edu]
- 6. Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes [organic-chemistry.org]
- 7. EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents [patents.google.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. brainly.com [brainly.com]
- 10. Discuss the role of triethyl aluminium in the polymerization of ethane.. [askfilo.com]
Application Notes: Triethylaluminum (TEAL) as a Rocket Engine Ignitor
Introduction
Triethylaluminum (TEAL), with the chemical formula Al₂(C₂H₅)₆, is a highly pyrophoric organoaluminum compound.[1] Its property of igniting spontaneously upon contact with air, particularly with oxidizers like liquid oxygen, makes it an exceptionally reliable and effective ignitor for rocket engines.[1][2] This hypergolic reaction eliminates the need for complex and potentially failure-prone ignition systems, offering the advantage of simple, reliable, and repeatable engine starts.[3] Notably, a mixture of this compound and triethylborane (B153662) (TEA-TEB) is famously used as the first-stage ignitor in the SpaceX Falcon 9 rocket's Merlin engines.[1][4] These application notes provide researchers and scientists with a comprehensive overview of TEAL's properties, performance characteristics, and detailed protocols for its safe handling and experimental evaluation.
Physicochemical and Thermochemical Properties
The inherent reactivity of TEAL is rooted in its chemical and physical properties. It is a colorless, volatile liquid that must be handled with extreme care.[2][5][6] The data presented below has been compiled from various chemical databases and safety data sheets.
| Property | Value |
| Chemical Formula | Al₂(C₂H₅)₆ |
| Molecular Weight | 114.2 g/mol |
| Appearance | Colorless Liquid[2][5][7] |
| Density | 0.832 g/cm³ at 25°C[8][9] |
| Melting Point | -46°C to -52°C (-51°F to -62°F)[7][8][9] |
| Boiling Point | 186.6°C (367.9°F) at 1 atm[7] |
| Flash Point | Spontaneously ignites in air ("Pyrophoric")[2][6] |
| Viscosity | 2.5 - 2.6 mPa·s at 25°C[5][8] |
| Enthalpy of Combustion (ΔcH°) | -5104 to -5105.7 kJ/mol[1][8] |
| Heat of Vaporization (ΔHv) | 536 J/g[8] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons[8][10] |
Ignition Characteristics and Performance
TEAL's primary application in rocketry stems from its hypergolic nature. It ignites instantly upon contact with an oxidizer, providing a rapid and reliable energy source to initiate the combustion of the main propellants.[3] The reaction is extremely fast, with ignition delays often measured in milliseconds.
| Performance Parameter | Value / Observation | Oxidizer / Conditions | Source |
| Ignition Delay | < 100 milliseconds | Liquid Oxygen | NASA Technical Reports[11] |
| Ignition Delay (Main Propellant) | < 15 milliseconds | For a 20% H₂-O₂ mixture | NASA Technical Reports[11] |
| Activation Energy (Rate-Limiting) | ~2 kcal/mol | Air | PMC - NIH[9][12] |
| Reactivity | Reacts violently with water, alcohols, and halogenated hydrocarbons.[6][10] | Water, Air, various chemicals | CAMEO Chemicals, ChemicalBook[7][10] |
| Combustion Products | Aluminum oxide (Al₂O₃), Carbon dioxide (CO₂), Water (H₂O) | Complete combustion with Oxygen | Nouryon[8] |
Visualized Pathways and Workflows
Chemical Ignition Pathway
The diagram below illustrates the simplified, overall reaction pathway for the hypergolic ignition of this compound with an oxidizer, such as molecular oxygen.
References
- 1. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 2. Triethylaluminium [chemeurope.com]
- 3. Hypergolic propellant - Wikipedia [en.wikipedia.org]
- 4. everydayastronaut.com [everydayastronaut.com]
- 5. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. nouryon.com [nouryon.com]
- 9. Kinetic Model and Experiment for Self-Ignition of this compound and Triethylborane Droplets in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 97-93-8 [m.chemicalbook.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quenching Procedures for Triethylaluminum Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with the highly reactive and pyrophoric reagent, triethylaluminum (TEA). The following information is intended to assist in the safe and effective quenching of reactions involving TEA, addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching this compound (TEA) reactions?
A1: The primary hazard is the extremely pyrophoric nature of this compound. It ignites spontaneously in air and reacts violently with water and other protic solvents.[1][2] This reactivity can lead to fires, explosions, and the rapid evolution of flammable ethane (B1197151) gas if the quenching procedure is not performed with extreme caution.[3][4]
Q2: What are the recommended quenching agents for this compound?
A2: A stepwise addition of quenching agents with increasing reactivity is the safest approach.[1] The most commonly recommended initial quenching agent is isopropanol (B130326), followed by a more reactive alcohol like methanol (B129727) or ethanol (B145695), and finally, water.[1][4] For reactions where the product is stable to acid, a dilute aqueous acid solution (e.g., 1 M HCl) can be used to quench the reaction and dissolve the resulting aluminum salts.[1][5]
Q3: What are the primary byproducts of a this compound quench?
A3: The byproducts depend on the quenching agent used.
-
With excess water (hydrolysis): The final byproducts are ethane gas and aluminum hydroxide (B78521) (Al(OH)₃), which often forms a gelatinous precipitate.[6]
-
With alcohols: The reaction of TEA with an alcohol (ROH) initially forms diethylaluminum alkoxides (Et₂AlOR) and ethane.[7] Further reaction can lead to ethylaluminum dialkoxides (EtAl(OR)₂) and eventually aluminum trialkoxides (Al(OR)₃). These alkoxides are then hydrolyzed to aluminum hydroxide during aqueous workup.
Q4: How can I prevent the formation of a persistent emulsion during aqueous workup?
A4: Emulsions are a common problem during the workup of reactions involving aluminum reagents due to the formation of finely dispersed aluminum hydroxides.[1] To mitigate this, after the initial quench with an alcohol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added.[1][5][8] The tartrate chelates the aluminum salts, helping to break up the emulsion and leading to cleaner phase separation.[1] Stirring the biphasic mixture vigorously for several hours may be necessary.[1] Alternatively, filtering the emulsified mixture through a pad of Celite can also be effective.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Violent, uncontrolled reaction during quenching. | - Addition of quenching agent is too fast.- Inadequate cooling of the reaction mixture.- Use of a highly reactive quenching agent (e.g., water) for the initial quench. | - Ensure the reaction mixture is cooled to 0°C in an ice-water bath before and during quenching.[1]- Add the quenching agent dropwise with vigorous stirring.[1]- Use a less reactive alcohol, such as isopropanol, for the initial quench before introducing more reactive agents like methanol or water.[1] |
| Persistent emulsion during aqueous workup. | - Formation of finely dispersed, gelatinous aluminum hydroxide.[1] | - After the initial quench with alcohol, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.[1][8]- Filter the entire emulsified mixture through a pad of Celite. |
| Product is lost or trapped in the solid aluminum salts. | - The product is physically entrapped in the aluminum hydroxide precipitate. | - After filtering the aluminum salts, suspend them in a suitable organic solvent (e.g., THF) and reflux to extract the trapped product.[5]- For acid-stable products, quenching with a dilute aqueous acid (e.g., 1 M HCl) will dissolve the aluminum salts, preventing product entrapment.[1][5] |
| Incomplete quenching of this compound. | - Insufficient amount of quenching agent added.- Inadequate mixing during the quenching process. | - Ensure a sufficient excess of the quenching agent is used.- After the initial quench, add a more reactive quenching agent (e.g., methanol or water) to ensure all residual TEA is consumed.[1]- Maintain vigorous stirring throughout the quenching procedure. |
| Fire during quenching. | - Spontaneous ignition of unreacted this compound upon exposure to air. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the entire process.[1]- Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water or carbon dioxide fire extinguishers. |
Experimental Protocols
Protocol 1: Stepwise Quenching with Alcohols and Water
This is the most common and generally safest method for quenching this compound reactions.
Methodology:
-
Preparation:
-
Ensure the reaction flask is under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Have a dropping funnel or syringe pump ready with the quenching agent.[1]
-
-
Initial Quench (Isopropanol):
-
Secondary Quench (Methanol/Ethanol):
-
After the initial quench with isopropanol is complete, slowly add methanol or ethanol in a similar dropwise manner. This ensures any remaining reactive species are consumed.[1]
-
-
Final Quench (Water):
-
Once the reaction with alcohol has ceased, slowly add deionized water dropwise. Be prepared for a potentially vigorous reaction, even after the alcohol quench.[1]
-
-
Workup:
-
Once quenching is complete, the biphasic mixture can be further diluted with an organic solvent and water.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.[1]
-
Protocol 2: Quenching with Aqueous Acid
This method is suitable for products that are stable under acidic conditions and is effective for dissolving the resulting aluminum salts.
Methodology:
-
Preparation:
-
Cool the reaction mixture to 0°C under a positive pressure of an inert gas.
-
Prepare a dropping funnel with a dilute solution of hydrochloric acid (e.g., 1 M HCl).[1]
-
-
Quenching:
-
Very slowly, add the dilute HCl solution dropwise to the vigorously stirred reaction mixture.
-
Maintain the temperature below 25°C.
-
-
Workup:
-
After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent.
-
Separate the layers. The aqueous layer will contain the dissolved aluminum salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer and concentrate to obtain the product.[1]
-
Protocol 3: Quenching Followed by Rochelle's Salt Treatment for Emulsion Prevention
This protocol is particularly useful for preventing the formation of persistent emulsions.
Methodology:
-
Initial Quench:
-
Perform an initial quench as described in Protocol 1 using an alcohol (e.g., isopropanol).[1]
-
-
Addition of Rochelle's Salt:
-
Workup:
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.[1]
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Temperature | Maintain internal temperature below 25°C, ideally at 0°C during initial addition.[1] | To control the highly exothermic reaction and prevent a runaway reaction. |
| Initial Quenching Agent | Isopropanol | Less reactive than other alcohols and water, allowing for a more controlled initial quench.[1] |
| Rochelle's Salt Solution | 2-3 mL of saturated aqueous solution per mmol of aluminum reagent.[8] | To effectively chelate aluminum salts and prevent or break emulsions. |
| Stirring during Quenching | Vigorous stirring is essential. | To ensure efficient heat dissipation and prevent localized high concentrations of the quenching agent. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H15Al | CID 16682930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 7. everyday chemistry - Is there a reaction between rubbing alcohol and hot aluminum when they come together? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Pyrophoric Risks of Triethylaluminum (TEAL) Spills
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing spills of triethylaluminum (TEAL), a pyrophoric material that ignites spontaneously in air.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Q1: What immediate actions should I take if I have a small this compound spill?
A1: If you have a small, manageable spill, follow these steps:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, isolate the spill area to prevent it from spreading.
-
Ventilate: Ensure the area is well-ventilated to disperse any fumes.
-
Neutralize: Cover the spill with a dry, inert material. Recommended materials include dry lime, sand, or soda ash.[1] Do not use water or wet methods.[1]
-
Collect: Once the reaction has ceased, carefully place the material in a covered, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected material must be disposed of as hazardous waste according to your institution's and local regulations.[1][2]
Q2: My this compound spill has ignited. What should I do?
A2: In the event of a fire, prioritize personal safety and follow these steps:
-
Activate Alarm: Immediately activate the nearest fire alarm and alert emergency services.
-
Evacuate: Evacuate all personnel from the area.
-
Extinguish (if safe): If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. Use only a dry chemical or CO2 extinguisher.[1] A sodium bicarbonate-based dry chemical agent is specifically designed for metal alkyl fires.[3]
-
DO NOT USE WATER, FOAM, OR HALOGENATED AGENTS. [1][4] Using water will result in a violent reaction.[4]
-
Beware of Re-ignition: Be aware that the fire may restart after it appears to have been extinguished.[1][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is crucial when working with TEAL. The following should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5][6]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[6] Protective gloves are also required.[5]
-
Respiratory Protection: If there is a potential for exposure above the limit of 2 mg/m³, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[1]
-
Footwear: Wear protective footwear.[1]
Q4: What should I do if I get this compound on my skin or in my eyes?
A4: Immediate first aid is critical.
-
Skin Contact: Quickly remove any contaminated clothing.[1] Immediately wash the affected area with large amounts of soap and water.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous?
A1: this compound (TEAL) is an organoaluminum compound that is highly pyrophoric, meaning it ignites spontaneously upon contact with air.[1] It also reacts violently with water.[4] These properties make it a significant fire and explosion hazard.
Q2: What are the best materials to have on hand for a potential this compound spill?
A2: A well-stocked spill kit is essential. It should contain:
-
Dry lime, sand, or soda ash for covering the spill.[1]
-
A scoop or other tool for applying the absorbent.
-
A covered, non-reactive container for waste disposal.
-
Appropriate personal protective equipment (PPE).
-
A dry chemical (Class B or D) or CO2 fire extinguisher.
Q3: How should I store this compound to minimize risks?
A3: Store TEAL in a tightly closed container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[7][8] It should be handled and stored under an inert gas like nitrogen or argon.[8][9]
Q4: Can I use water to clean up a this compound spill?
A4: No. Do not use water or any wet methods to clean up a TEAL spill.[1] this compound reacts violently with water, which can exacerbate the situation and potentially cause an explosion.[4]
Spill Control and Extinguishing Agents
The table below summarizes the recommended agents for controlling this compound spills and fires.
| Agent Type | Specific Material | Application | Incompatible Agents |
| Spill Control | Dry Lime, Sand, Soda Ash | Cover the spill to smother the reaction. | Water, Wet Materials |
| Fire Extinguishing | Dry Chemical (Sodium Bicarbonate-based) | Extinguish small fires. | Water, Foam, Halogenated Agents |
| Fire Extinguishing | Carbon Dioxide (CO2) | Extinguish small fires. | Water, Foam, Halogenated Agents |
Detailed Protocol for Small this compound Spill Management
This protocol outlines the steps for managing a small, contained TEAL spill.
1. Pre-Experiment Preparation:
- Ensure a spill kit with dry lime, sand, or soda ash, a scoop, and a waste container is readily accessible.
- Verify that a dry chemical or CO2 fire extinguisher is available and personnel are trained in its use.
- Confirm that all personnel are wearing the appropriate PPE.
2. Immediate Spill Response:
- Alert others in the lab and evacuate the immediate area.
- If safe, remove any ignition sources from the vicinity.
- Increase ventilation in the area by opening a fume hood sash, for example.
3. Spill Neutralization:
- Generously cover the entire spill with dry lime, sand, or soda ash.
- Apply the material gently to avoid splashing the TEAL.
- Observe the spill for any signs of reaction. The inert material will smother the pyrophoric reaction.
4. Cleanup and Disposal:
- Once the reaction has completely subsided, carefully scoop the mixture into a designated, labeled, and covered waste container.
- Wipe the area with a dry cloth, which should also be placed in the waste container.
- Dispose of the waste container as hazardous waste according to your institution's guidelines.
5. Post-Spill Procedures:
- Thoroughly wash your hands and any potentially exposed skin.
- Report the incident to your supervisor or safety officer.
- Restock the spill kit.
Visual Guides
The following diagrams illustrate the logical flow for responding to a this compound spill and a related fire emergency.
Caption: Workflow for responding to a this compound spill.
Caption: Decision-making process for a this compound fire.
References
- 1. nj.gov [nj.gov]
- 2. purdue.edu [purdue.edu]
- 3. Ansul® Red Line MET-L-KYL Portable Fire Extinguisher - 416304 - Northern Safety Co., Inc. [northernsafety.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Technical Support Center: High-Purity Triethylaluminum (TEAL) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of high-purity triethylaluminum (TEAL). The following sections address common challenges and provide detailed experimental protocols for key purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Safety & Handling
Q1: What are the primary hazards associated with this compound and what precautions are essential?
A1: this compound is highly pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[1][2] It is imperative to handle TEAL under a dry, inert atmosphere, such as nitrogen or argon, at all times.[2][3] All equipment must be scrupulously dried before use to prevent explosions.[2] Users should wear fire-resistant clothing, aluminized jackets, and appropriate personal protective equipment (PPE).[1] In case of a spill, do not use water or foam extinguishers; instead, use dry chemical powders like dry lime, sand, or soda ash.[4]
Purification & Impurities
Q2: My this compound has a high concentration of silicon impurities. How can I remove them?
A2: Standard vacuum distillation is often ineffective at removing organosilicon impurities due to their wide boiling point range.[5] A more effective method is the formation of a stable solid complex with a phosphorus-containing ligand. The TEAL-ligand complex precipitates and can be separated by filtration, leaving the silicon impurities in the solvent. The purified TEAL is then recovered by heating the complex under vacuum (decomplexation).[5]
Q3: After synthesis, my TEAL contains a significant amount of aluminum hydride. What is the recommended purification method?
A3: To reduce the aluminum hydride content to less than 0.1%, a product purification reaction with ethylene (B1197577) is recommended.[6][7] This process typically involves treating the crude TEAL with ethylene at a controlled temperature and pressure (e.g., 62°C and 0.2 MPa).[6][7]
Q4: I am observing discoloration in my TEAL after distillation. What could be the cause?
A4: Discoloration can indicate the presence of impurities or decomposition products. This may result from the distillation temperature being too high, leading to thermal decomposition, or the presence of oxygen or moisture in the system. Ensure your distillation setup is leak-free and thoroughly purged with an inert gas. Operating under vacuum allows for lower distillation temperatures, which can mitigate thermal decomposition.[3]
Experimental Procedures
Q5: The adduct in the adduct precipitation method is not precipitating. What should I do?
A5: Several factors can hinder precipitation. Ensure the ligand is used in the correct stoichiometric ratio (a slight excess may be beneficial).[5] The choice of solvent is also critical; the TEAL-ligand adduct should be insoluble in the chosen solvent (e.g., n-hexane).[5] Additionally, ensure the reaction mixture is sufficiently concentrated to promote precipitation.
Q6: My final product purity is lower than expected after fractional distillation. How can I improve it?
A6: The efficiency of fractional distillation depends on several factors. Using a longer fractionating column with a higher number of theoretical plates can improve separation.[8] Controlling the heating rate to ensure a slow and steady distillation is also crucial.[8] A high reflux ratio, where more condensate is returned to the column, can enhance purity but will also increase the distillation time.[9]
Quantitative Data on Purification Methods
The following tables summarize the typical performance of different purification methods for this compound.
Table 1: Purity Levels Achieved by Different Purification Methods
| Purification Method | Starting Purity | Purity Achieved | Reference |
| Distillation & Ethylene Purification | >90% | >95% | [7] |
| Distillation in the presence of Ethylene | ~80% (with 20% diethylaluminum hydride) | 98% | [10] |
| Adduct Precipitation followed by Vacuum Rectification | Crude | Ultra-high purity | [5] |
Table 2: Reduction of Specific Impurities
| Impurity | Purification Method | Initial Concentration | Final Concentration | Reference |
| Aluminum Hydride | Ethylene Purification | >0.1% | <0.1% | [6][7] |
| Silicon Compounds | Adduct Precipitation | 450 ppm | Significantly reduced | [5] |
Key Experimental Protocols
Protocol 1: Purification of TEAL by Fractional Distillation
This protocol describes the general procedure for purifying TEAL by fractional distillation under an inert atmosphere.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
The entire system must be capable of being maintained under an inert atmosphere.
-
-
Procedure:
-
Transfer the crude this compound to the round-bottom flask under an inert atmosphere.
-
Begin gentle heating of the flask.
-
Control the heating rate to allow for a slow and steady rise of the vapor through the fractionating column.[8]
-
Monitor the temperature at the distillation head. The temperature should hold steady as the TEAL distills.
-
Collect the fraction that distills at the boiling point of this compound (adjust for pressure if performing vacuum distillation). For vacuum distillation, a pressure of -0.1 MPa and a temperature of 95°C can be used.[3][6]
-
Discard any initial lower-boiling fractions and leave any higher-boiling residues in the distillation flask.
-
-
Post-Distillation:
-
Cool the receiving flask under an inert atmosphere before handling.
-
The purified TEAL should be stored under a dry, inert atmosphere.
-
Protocol 2: Purification of TEAL by Adduct Precipitation
This protocol is designed to remove impurities, such as silicon compounds, that are difficult to separate by distillation.
-
Complexation:
-
In an inert atmosphere glovebox, dissolve the crude this compound in a dry, inert solvent (e.g., n-hexane).[5]
-
In a separate flask, prepare a suspension of a phosphorus-containing ligand in the same solvent. The ligand should be used in a slight molar excess compared to the TEAL.[5]
-
Slowly add the TEAL solution to the ligand suspension with stirring. The formation of the solid TEAL-ligand complex is exothermic.[5]
-
Continue stirring until the precipitation is complete.
-
-
Filtration:
-
Filter the solid complex from the solution under an inert atmosphere.
-
Wash the collected solid with fresh, dry solvent to remove any remaining impurities.[5]
-
-
Decomplexation:
-
Transfer the dried, solid complex to a clean, dry flask.
-
Heat the complex under vacuum to dissociate the adduct and release the purified this compound.
-
The purified TEAL is collected by distillation, leaving the ligand behind.
-
Protocol 3: Ethylene Purification of TEAL
This protocol is used as a final purification step to remove residual aluminum hydride.
-
Apparatus Setup:
-
The reaction is typically carried out in a pressure-rated reactor equipped with a gas inlet, a stirrer, and temperature control.
-
The system must be purged with a dry, inert gas.
-
-
Procedure:
-
Transfer the distilled this compound to the reactor under an inert atmosphere.
-
Heat the TEAL to the desired reaction temperature (e.g., 62°C).[6][7]
-
Introduce ethylene into the reactor, maintaining a constant pressure (e.g., 0.2 MPa).[6][7]
-
The reaction time will depend on the initial concentration of aluminum hydride. The progress of the reaction can be monitored by analyzing samples for hydride content.
-
-
Completion:
-
Once the aluminum hydride content is below the desired specification (<0.1%), stop the ethylene flow.
-
Cool the reactor and transfer the purified this compound to a storage container under an inert atmosphere.
-
Visualizations
Caption: Overview of key purification workflows for this compound.
Caption: Decision tree for selecting a TEAL purification method.
References
- 1. environmentalgenome.org [environmentalgenome.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102584879A - Preparation method of aluminium triethyl - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. Production method of ultra-high-purity triethylaluminium - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN103772423B - A kind of synthesis technique of triethyl aluminum - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. dev.housing.arizona.edu [dev.housing.arizona.edu]
- 10. US2957898A - Production of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Triethylaluminum (TEAL) Concentration in Catalysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing triethylaluminum (TEAL) concentration in catalytic processes, particularly in Ziegler-Natta polymerization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on the role of TEAL concentration.
Problem 1: Low or No Catalyst Activity
-
Symptom: Polymer yield is significantly lower than expected, or no polymerization occurs.
-
Possible Cause (related to Al/Ti ratio):
-
Ratio too low: Insufficient TEAL may not be enough to effectively activate the titanium active centers and scavenge impurities like water and oxygen, which are known catalyst poisons.[1][2][3][4][5]
-
Ratio too high: An excessive amount of TEAL can lead to the over-reduction of titanium species (e.g., from Ti³⁺ to the inactive Ti²⁺ form) or the blocking of active sites by excess aluminum alkyls, thereby decreasing catalyst activity.[2][4][6]
-
-
Troubleshooting Steps:
-
Verify TEAL and Substrate Purity: Ensure that the TEAL, monomer, and solvent are of high purity and free from moisture and other contaminants.[3] TEAL itself acts as a scavenger, but high impurity levels will consume it, effectively lowering the Al/Ti ratio.
-
Optimize Al/Ti Molar Ratio: Systematically vary the Al/Ti molar ratio to find the optimum for your specific catalyst system and reaction conditions. Start with a common ratio (e.g., 100:1) and conduct experiments with both higher and lower ratios (e.g., 25:1, 50:1, 200:1, 400:1).[7]
-
Check Catalyst Pre-contacting/Aging: The duration and conditions under which the catalyst and TEAL are mixed before introducing the monomer can significantly impact activity. Ensure this step is consistent and optimized.
-
Problem 2: Low Polymer Molecular Weight
-
Symptom: The average molecular weight (Mw or Mn) of the resulting polymer is lower than desired.
-
Possible Cause (related to Al/Ti ratio):
-
High Al/Ti Ratio: TEAL can act as a chain transfer agent.[4] At higher concentrations, it more frequently terminates growing polymer chains, leading to the formation of a larger number of shorter chains.
-
-
Troubleshooting Steps:
-
Decrease Al/Ti Molar Ratio: Gradually reduce the molar ratio of TEAL to the titanium catalyst. This will decrease the rate of chain transfer reactions and allow polymer chains to grow longer before termination.
-
Monitor Catalyst Activity: Be aware that decreasing the Al/Ti ratio might also affect catalyst activity. It is a matter of finding the right balance to achieve the desired molecular weight without sacrificing too much yield.
-
Control Hydrogen Concentration: If hydrogen is used as a chain transfer agent, ensure its concentration is not too high, as this will also significantly reduce molecular weight.[2]
-
Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
-
Symptom: The PDI (Mw/Mn) of the polymer is high, indicating a wide range of polymer chain lengths.
-
Possible Cause (related to Al/Ti ratio):
-
Non-uniform Active Sites: Ziegler-Natta catalysts inherently have multiple types of active sites, each producing polymers with different chain lengths.[8]
-
Suboptimal TEAL Concentration: An inappropriate TEAL concentration can exacerbate the differences in activity between these sites. In some cases, a very high TEAL concentration can lead to a broader MWD.[9]
-
-
Troubleshooting Steps:
-
Optimize Al/Ti Ratio: As with activity and molecular weight, there is often an optimal Al/Ti ratio that can lead to a narrower PDI. Experiment with different ratios to find this sweet spot.
-
Single-Site Catalysts: If a narrow PDI is a critical requirement, consider using a single-site catalyst, such as a metallocene, which is known to produce polymers with much lower PDI values (approaching 2).[10]
-
Control Reaction Temperature: High temperatures can increase the rate of side reactions and chain transfer, potentially broadening the MWD. Ensure precise temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEAL) in Ziegler-Natta catalysis? A1: TEAL serves two main functions in Ziegler-Natta polymerization. First, it acts as a co-catalyst, activating the transition metal (typically titanium) pre-catalyst by alkylating it to form the active sites for polymerization.[2][6][7][11] Second, it acts as a scavenger, reacting with and neutralizing impurities such as water, oxygen, and other polar compounds that would otherwise poison and deactivate the catalyst.[3][5]
Q2: How does the Al/Ti molar ratio typically affect catalyst activity? A2: The relationship between the Al/Ti ratio and catalyst activity is generally not linear. Initially, as the Al/Ti ratio increases, the catalyst activity rises because more titanium active centers are formed and impurities are effectively scavenged.[4] However, after reaching an optimal point, a further increase in the ratio can lead to a decrease in activity.[2][6] This is often attributed to the over-reduction of the titanium species to a lower, inactive oxidation state or the blocking of active sites by excess TEAL.[2][4][6]
Q3: What is the impact of the Al/Ti ratio on the molecular weight of the resulting polymer? A3: The Al/Ti ratio has a significant influence on the polymer's molecular weight. Generally, an increase in the Al/Ti ratio leads to a decrease in the average molecular weight of the polymer.[4] This is because organoaluminum compounds can function as chain transfer agents, effectively terminating a growing polymer chain and initiating a new one.[4]
Q4: Can the Al/Ti ratio influence the stereoregularity of the polymer? A4: Yes, the Al/Ti ratio can affect the stereoselectivity of the catalyst, particularly in the polymerization of alpha-olefins like propylene. The specific effect can vary depending on the catalyst system, including the support and any internal or external electron donors used. Deviating from the optimal ratio can sometimes lead to a decrease in the desired stereoregularity (e.g., isotacticity).[4]
Q5: Are there alternatives to TEAL as a co-catalyst? A5: Yes, other organoaluminum compounds can be used as co-catalysts, such as triisobutylaluminum (B85569) (TIBA) and diethylaluminum chloride (DEAC). The choice of co-catalyst can influence catalyst activity, polymer properties, and polymerization kinetics.[12] For some advanced catalyst systems like metallocenes, methylaluminoxane (B55162) (MAO) is a commonly used activator.[7]
Experimental Protocols
Protocol 1: General Procedure for Slurry Polymerization of Ethylene (B1197577)
This protocol provides a general guideline for the slurry-phase polymerization of ethylene using a Ziegler-Natta catalyst and TEAL.
-
Reactor Preparation:
-
Thoroughly clean and dry a suitable polymerization reactor (e.g., a 2L stainless steel autoclave).
-
Assemble the reactor and purge it with high-purity nitrogen for at least one hour at an elevated temperature (e.g., 90°C) to remove all traces of air and moisture.
-
Cool the reactor to the desired reaction temperature under a positive nitrogen pressure.
-
-
Solvent and Co-catalyst Addition:
-
Introduce a purified, anhydrous solvent (e.g., 1L of n-hexane) into the reactor.
-
Inject the desired amount of TEAL solution (e.g., as a 1M solution in hexane) into the reactor to achieve the target Al/Ti molar ratio. The TEAL will scavenge any remaining impurities in the solvent.
-
-
Catalyst Injection and Pre-contacting:
-
Prepare a slurry of the solid Ziegler-Natta catalyst in a small amount of purified solvent in a glovebox.
-
Inject the catalyst slurry into the reactor.
-
Allow the catalyst and co-catalyst to pre-contact for a specified time (e.g., 5-15 minutes) with stirring.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired partial pressure.
-
Maintain a constant temperature and ethylene pressure throughout the reaction. Monitor the ethylene uptake to follow the polymerization rate.
-
After the desired reaction time, stop the ethylene feed and vent the reactor.
-
-
Termination and Product Isolation:
-
Quench the reaction by adding an alcohol (e.g., 100 mL of isopropanol) to deactivate the catalyst.
-
Filter the polymer slurry and wash the collected polymer with an acidified alcohol solution and then with pure alcohol to remove catalyst residues.
-
Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Quantitative Data
The following tables summarize the effect of the Al/Ti molar ratio on key parameters in ethylene polymerization. The specific values can vary depending on the exact catalyst system, temperature, pressure, and other reaction conditions.
Table 1: Effect of Al/Ti Molar Ratio on Catalyst Activity
| Al/Ti Molar Ratio | Catalyst Productivity (kg PE / g Cat · h) | Reference |
| 25 | 1.5 | [7] |
| 50 | 2.8 | [7] |
| 100 | 4.5 | [7] |
| 180 | 5.2 | [11] |
| 200 | 4.0 | [7] |
| 400 | 3.2 | [7] |
Note: The optimal Al/Ti ratio for catalyst activity is often observed before a decline at higher concentrations.[2][6]
Table 2: Effect of Al/Ti Molar Ratio on Polymer Properties
| Al/Ti Molar Ratio | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Reference |
| 50 | 350,000 | 5.5 | [9] |
| 100 | 280,000 | 6.2 | [9] |
| 200 | 210,000 | 7.1 | [9] |
| 300 | 150,000 | 8.5 | [13] |
Note: An increase in the Al/Ti ratio generally leads to a decrease in the polymer's molecular weight and a broadening of the molecular weight distribution.[4][9]
Visualizations
Diagram 1: Experimental Workflow for TEAL Optimization
Caption: Workflow for optimizing TEAL concentration in ethylene polymerization.
Diagram 2: Troubleshooting Logic for Low Catalyst Activity
Caption: Decision tree for troubleshooting low catalyst activity.
Diagram 3: Simplified Ziegler-Natta Catalytic Cycle
Caption: Simplified representation of the Ziegler-Natta polymerization cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. prepp.in [prepp.in]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
Technical Support Center: Triethylaluminum (TEAL)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triethylaluminum (TEAL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAL) and what makes it so reactive?
This compound (Al(C₂H₅)₃ or TEAL) is a highly reactive organoaluminum compound.[1] Its reactivity stems from the high polarity of the aluminum-carbon (Al-C) bond, which makes the ethyl groups nucleophilic and easily protonated.[2] TEAL is a strong Lewis acid, readily forming adducts with Lewis bases.[1][2] It is pyrophoric, meaning it ignites spontaneously upon contact with air, and it reacts violently with water.[3][4][5] These properties make it a powerful reagent but also necessitate strict handling procedures.[6]
Q2: What are the most common side reactions observed when using TEAL?
The most common side reactions are driven by TEAL's high reactivity:
-
Reaction with Protic Impurities: TEAL reacts violently with water, alcohols, terminal acetylenes, and even primary and secondary amines.[2][4][6] This reaction cleaves the Al-C bond to form ethane (B1197151) gas and the corresponding aluminum alkoxide or amide, consuming the reagent and potentially causing a dangerous pressure buildup.[2][7]
-
Reduction of Functional Groups: Besides its role as an alkylating agent, TEAL can act as a reducing agent, converting ketones, aldehydes, and esters into their corresponding alcohols.[8] This is often an undesired side reaction in alkylation chemistry.
-
Thermal Decomposition: At temperatures above 120°C, TEAL can decompose, producing hydrogen, ethylene, and elemental aluminum.[5] This decomposition can be catalyzed by certain metals.[6]
-
Reaction with Air (Oxygen): As a pyrophoric compound, TEAL ignites upon exposure to air.[4][5] Even in solution, contact with air can lead to oxidation, forming aluminum alkoxides and reducing the reagent's activity.
Q3: How should TEAL be handled and stored to minimize side reactions and ensure safety?
Proper handling and storage are critical. TEAL and its solutions must be handled under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[5][6] All glassware and reaction vessels must be scrupulously dried (e.g., oven- or flame-dried) and purged with an inert gas before use.[6] Solvents must be anhydrous and deoxygenated. Store TEAL in airtight, closed containers in a cool, well-ventilated area away from heat, sparks, and open flames.[9]
Q4: What types of impurities in reagents or starting materials can cause side reactions?
Impurities are a major source of side reactions and can inhibit the desired transformation. Key impurities to avoid include:
-
Water: The most common and reactive impurity. It rapidly destroys TEAL.[2][6]
-
Oxygen: Leads to oxidation and can create a fire hazard.[2][5]
-
Alcohols, Amines, and other Protic Compounds: These will react with TEAL, consuming the reagent.[2][6]
-
Peroxides: Can react violently with organometallic compounds.
-
Inhibitors in Monomers: In polymerization reactions, impurities like acetylene, H₂S, ketones, or aldehydes in the monomer feed can act as inhibitors for Ziegler-Natta catalysts, affecting catalyst productivity and polymer properties.[10][11]
Troubleshooting Guide
Problem: My reaction is sluggish, or the yield of the desired product is very low.
| Possible Cause | Recommended Solution |
| Catalyst/Reagent Deactivation by Impurities | Ensure all solvents and reagents are rigorously purified. Solvents should be passed through a purification system (e.g., alumina (B75360) columns) or distilled from an appropriate drying agent. Starting materials should be checked for protic impurities and purified if necessary. As a co-catalyst, TEAL itself functions to scavenge residual water and oxygen.[2] |
| Incorrect Reagent Stoichiometry | Verify the concentration of the TEAL solution if it is not freshly opened. Titration may be necessary. Ensure accurate measurement and addition of all reagents. |
| Low Reaction Temperature | While low temperatures are often necessary for control, some reactions require a specific activation temperature. Gradually increase the temperature to the recommended level for the specific transformation. |
Problem: I am observing significant amounts of a reduced byproduct (e.g., an alcohol) instead of the expected alkylation product.
| Possible Cause | Recommended Solution |
| TEAL Acting as a Reducing Agent | This side reaction is often temperature-dependent. Running the reaction at a lower temperature (e.g., -78°C) can favor the nucleophilic addition (alkylation) pathway over the reduction pathway. |
| Substrate Steric Hindrance | Highly hindered substrates may favor reduction over addition. If possible, consider using a less hindered substrate or a different alkylating agent. |
| Incorrect Reagent Choice | TEAL is a potent reducing agent.[8] For delicate substrates prone to reduction, consider alternative organoaluminum reagents like trimethylaluminum (B3029685) or organozinc compounds, which may offer different reactivity profiles. |
Problem: The reaction is highly exothermic and difficult to control, leading to decomposition.
| Possible Cause | Recommended Solution |
| Rapid Addition of TEAL | Add the TEAL solution slowly and dropwise to the reaction mixture, especially during the initial phase. Use a syringe pump for precise and controlled addition. |
| Insufficient Heat Dissipation | Ensure the reaction flask is adequately immersed in a cooling bath (e.g., dry ice/acetone (B3395972) or an ice bath). Use a flask size that allows for efficient stirring and heat transfer. Diluting the reaction mixture with more anhydrous solvent can also help manage the exotherm. |
| High Reactant Concentration | Running the reaction at a lower concentration can help moderate the reaction rate and improve temperature control. |
Data Presentation
Table 1: Compatibility of this compound with Common Functional Groups
| Functional Group | Reactivity with TEAL | Primary Outcome / Side Reaction |
| Water, Alcohols, Phenols | Violent, Explosive[4] | Protonolysis to form ethane and aluminum alkoxides.[2] |
| Aldehydes & Ketones | Highly Reactive | Alkylation (desired) or Reduction to alcohols (side reaction).[8] |
| Esters & Lactones | Reactive | Reduction to aldehydes or alcohols is common. |
| Carboxylic Acids | Violent | Rapid protonolysis to form ethane and aluminum carboxylates. |
| Amides | Reactive | Can be vigorous to violent; complex reaction pathways.[4] |
| Alkyl Halides | Reactive | Can undergo nucleophilic substitution.[8] |
| Nitriles | Reactive | Addition to form metallo-imines. |
| Epoxides | Reactive | Ring-opening via alkylation. |
| Alkenes & Alkynes | Reactive (with catalyst) | Co-catalyst for polymerization (Ziegler-Natta).[5] Hydroalumination.[8] |
Table 2: Effect of Common Impurities on TEAL Reactions
| Impurity | Molar Equivalence | Potential Effect on Reaction | Prevention Method |
| Water (H₂O) | 1 mole H₂O consumes 1 mole Al-Et bond | Violent exotherm, reagent consumption, yield loss.[2][6] | Use anhydrous solvents and reagents; rigorous inert atmosphere technique. |
| Oxygen (O₂) | Complex stoichiometry | Reagent oxidation, potential fire hazard, reduced activity.[2][5] | Degas solvents (e.g., sparge with N₂/Ar); inert atmosphere. |
| Methanol (B129727) (MeOH) | 1 mole MeOH consumes 1 mole Al-Et bond | Explosive reaction, reagent consumption.[4] | Use anhydrous solvents; distill from appropriate drying agents. |
| Acetone | 1 mole acetone consumes 1 mole Al-Et bond | Unwanted side reaction, reagent consumption, byproduct formation. | Purify starting materials and solvents. |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction with TEAL
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be thoroughly cleaned and dried in an oven at >120°C overnight or flame-dried under vacuum immediately before use.
-
System Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry, inert gas (nitrogen or argon) using a bubbler or Schlenk line. Allow the system to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Preparation: Use only anhydrous, deoxygenated solvents. Transfer solvents and liquid reagents via cannula or a dry, gas-tight syringe. Solid reagents should be dried in a vacuum oven and transferred in a glovebox or under a positive flow of inert gas.
-
Reaction Setup: Dissolve the substrate in the anhydrous solvent within the reaction flask. Cool the mixture to the desired initial temperature (e.g., -78°C or 0°C) using an appropriate cooling bath.
-
TEAL Addition: Measure the required volume of TEAL solution using a dry, gas-tight syringe. Add the TEAL solution dropwise to the cooled, stirred reaction mixture over a period of 15-60 minutes, carefully monitoring the internal temperature.
-
Reaction Monitoring: Maintain the inert atmosphere and reaction temperature for the required duration. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR) on carefully quenched aliquots.
Protocol 2: Safe Quenching of Reactions Containing this compound
Caution: Quenching is highly exothermic and produces flammable ethane gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cooling: Ensure the reaction mixture is cooled in an ice bath (0°C) or colder.
-
Initial Quench (Slow Addition of Protic Solvent): Very slowly and dropwise, add a less reactive protic solvent like isopropanol (B130326) or n-butanol. Never quench directly with water or methanol initially, as the reaction is explosive.[4] Monitor for gas evolution and control the addition rate to keep the exotherm manageable.
-
Secondary Quench (Aqueous Workup): Once the initial vigorous reaction has subsided, the mixture can be slowly poured onto a stirred, cold aqueous solution (e.g., saturated ammonium (B1175870) chloride, dilute HCl, or Rochelle's salt solution) to hydrolyze the remaining aluminum salts and facilitate product extraction.
Visualizations
Caption: Workflow for conducting a reaction using TEAL.
Caption: Decision tree for troubleshooting low-yield TEAL reactions.
Caption: Desired alkylation vs. side-reaction reduction pathway.
References
- 1. CAS 97-93-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 3. chemos.de [chemos.de]
- 4. This compound | 97-93-8 [chemicalbook.com]
- 5. nouryon.com [nouryon.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - HPMC manufacturer [hpmcmanufacturer.com]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Triethylaluminum (TEAL) Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of triethylaluminum (TEAL) solutions.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound (TEAL) solutions?
This compound is highly pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water, releasing flammable gases that can ignite.[2][3] Solutions of TEAL in hydrocarbon solvents may also be pyrophoric.[3] It is crucial to handle TEAL and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
2. How should I properly store TEAL solutions?
TEAL solutions are stable when stored under a dry, inert atmosphere and away from heat.[3] The optimal storage temperature is approximately 20°C.[3] Containers should be tightly sealed and made of compatible materials, such as carbon steel or stainless steel.[4] Storage areas must be cool, dry, and well-ventilated.
3. What are the signs of TEAL solution decomposition?
Decomposition of TEAL is slow at ambient temperatures but accelerates significantly at temperatures above 120°C.[3] The primary thermal decomposition products are hydrogen, ethylene, and elemental aluminum.[3][5] Visual signs of severe decomposition or contamination can include the formation of a precipitate or discoloration of the solution.
4. Can I use water to extinguish a TEAL fire?
Absolutely not. Water reacts violently with TEAL and will exacerbate the fire.[2] Similarly, foam and halogenated extinguishing agents should not be used.[1][2] The recommended extinguishing agents are dry chemical powder (Class D), dry sand, or other inert powders like dry graphite (B72142) or soda ash.[1]
5. Are there ways to stabilize TEAL solutions for enhanced safety and storage?
Yes, forming a Lewis acid-base adduct can stabilize TEAL. This compound is a strong Lewis acid and will react with Lewis bases (L) to form more stable adducts (AlEt₃L).[6] For example, solutions of TEAL in anhydrous tetrahydrofuran (B95107) (THF), an ether that acts as a Lewis base, are known to be very stable and non-pyrophoric.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate formation in the solution | 1. Reaction with trace moisture or air that has entered the container.2. Contamination from the solvent or transfer lines.3. Slow decomposition over time, although less common at proper storage temperatures. | 1. Ensure all transfers are conducted under a strictly dry, inert atmosphere. 2. Verify the purity of the solvent and the cleanliness of all equipment.3. If the precipitate is significant, the solution's activity may be compromised. Consider re-standardizing the solution before use or safe disposal. |
| Discoloration of the solution (yellowish tint) | 1. Minor impurities in the TEAL or solvent.2. Reaction with contaminants. | 1. A slight yellowish color may not always indicate significant degradation, but it is a sign of impurities.[8]2. Monitor the solution's performance in your application closely. If performance is affected, obtain a fresh supply. |
| Loss of reactivity or inconsistent experimental results | 1. Partial degradation of the TEAL, leading to a lower effective concentration.2. Reaction with atmospheric contaminants during handling. | 1. Re-determine the concentration of the TEAL solution using a validated analytical method (see Experimental Protocols section).2. Review handling procedures to ensure they are rigorously anaerobic and anhydrous. |
| Clogged valve on the storage cylinder | 1. Formation of solid decomposition or reaction products at the valve opening. | 1. Do not attempt to force the valve open. This can be extremely hazardous. Contact the supplier for guidance on how to proceed. Some suppliers provide specific procedures for handling clogged valves.[7] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (Monomer)
| Property | Value |
| Chemical Formula | Al(C₂H₅)₃ |
| Molecular Weight | 114.16 g/mol |
| Appearance | Colorless liquid |
| Density (25°C) | 0.832 g/cm³[3] |
| Boiling Point (760 mm Hg) | 186°C[3] |
| Melting Point | -52°C[3] |
| Solubility | Soluble in aromatic, saturated aliphatic, and cycloaliphatic hydrocarbons[3] |
Table 2: Recommended Storage Conditions for TEAL Solutions
| Parameter | Recommendation |
| Atmosphere | Dry, inert gas (Nitrogen or Argon)[3] |
| Temperature | Ambient (approx. 20°C)[3] |
| Container Material | Carbon Steel, Stainless Steel[3][4] |
| Incompatible Materials | Water, Air, Alcohols, Halogenated Hydrocarbons, Oxidizing Agents[2] |
Experimental Protocols
Protocol 1: Determination of Aluminum Content by Plasma Emission Spectrometry
This method is suitable for quantifying the total aluminum concentration in a TEAL solution, which can be used to assess its stability over time.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, carefully transfer a precise volume (e.g., 1.0 mL) of the TEAL solution into a flask containing a known volume of a suitable hydrocarbon solvent (e.g., 100 mL of n-hexane) and an ether (e.g., 20 mL of diethyl ether) to moderate the reaction.
-
Slowly and carefully add a 20% sulfuric acid solution (e.g., 20 mL) to hydrolyze the TEAL. This step is highly exothermic and must be performed with extreme caution in a fume hood.
-
Separate the lower aqueous layer. Extract the organic layer again with 20% sulfuric acid and then with deionized water, collecting all aqueous extracts.
-
-
Digestion:
-
Heat the combined aqueous extracts on a hot plate at 100-200°C until white fumes of sulfur trioxide are evolved. This step ensures all organic residues are removed.
-
-
Analysis:
-
Cool the digested sample and quantitatively transfer it to a volumetric flask, diluting to a known volume with deionized water.
-
Analyze the sample using an Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) to determine the aluminum concentration.
-
-
Calculation:
-
Calculate the aluminum content in the original TEAL solution based on the measured concentration and the dilution factors used.
-
Protocol 2: Accelerated Aging Study for Stability Assessment
This protocol provides a framework for assessing the long-term stability of TEAL solutions in a shorter timeframe.
Methodology:
-
Sample Preparation:
-
Prepare multiple, identical samples of the TEAL solution in appropriate, sealed containers under a consistent inert atmosphere.
-
-
Aging Conditions:
-
Place the samples in a temperature-controlled oven or chamber at an elevated temperature (e.g., 50-60°C). The temperature should be chosen to accelerate degradation without inducing unrealistic failure modes.[9]
-
Simultaneously, store control samples at the recommended ambient temperature (e.g., 20°C).
-
-
Time Points:
-
Remove samples from both the accelerated and real-time aging conditions at predetermined time intervals (e.g., 1, 3, 6, and 12 months for real-time; calculated equivalent times for accelerated aging).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Note any color change or precipitate formation.
-
Concentration: Determine the TEAL concentration using a validated method like the ICP-AES protocol described above.
-
-
-
Data Evaluation:
-
Plot the TEAL concentration versus time for both aging conditions. A significant decrease in concentration over time indicates instability. The Arrhenius equation can be used to correlate the accelerated aging data with the expected shelf life at ambient temperature.[10]
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Stabilization of this compound via Lewis base adduct formation.
References
- 1. nj.gov [nj.gov]
- 2. This compound | 97-93-8 [chemicalbook.com]
- 3. nouryon.com [nouryon.com]
- 4. environmentalgenome.org [environmentalgenome.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. CAS 97-93-8: this compound | CymitQuimica [cymitquimica.com]
- 9. mddionline.com [mddionline.com]
- 10. eastman.com [eastman.com]
Technical Support Center: Optimizing Triethylaluminum-Mediated Polymerizations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and consistency of triethylaluminum (TEA)-mediated polymerizations.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated polymerizations in a question-and-answer format.
Q1: Why is there low or no polymer yield in my reaction?
A1: Low or no polymer yield is a frequent issue that can often be attributed to catalyst deactivation or inhibition. This compound and the transition metal catalyst (e.g., in Ziegler-Natta systems) are highly reactive and susceptible to impurities.[1][2]
Potential Causes and Solutions:
-
Presence of Impurities: Trace amounts of water, oxygen, alcohols, ketones, or other polar compounds in the monomer, solvent, or reaction atmosphere can react with and deactivate the catalyst system.[1][2][3]
-
Solution: Ensure all reagents and the reaction setup are rigorously purified and dried. Solvents should be distilled over a suitable drying agent (e.g., sodium/benzophenone), and monomers should be passed through activated alumina (B75360) columns to remove inhibitors. The entire polymerization should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5]
-
-
Improper Catalyst Activation: The ratio of this compound (as a co-catalyst) to the transition metal catalyst (Al/Ti ratio in Ziegler-Natta systems) is crucial for activating the catalytic species.[6][7]
-
Solution: Optimize the Al/Ti molar ratio. A low ratio may result in incomplete activation, while an excessively high ratio can lead to an increased rate of chain transfer, which may affect molecular weight.[7]
-
-
Incorrect Reaction Temperature: Polymerization temperature significantly affects catalyst activity and stability.
-
Solution: Operate within the optimal temperature range for your specific catalyst system. Temperatures that are too low may lead to slow polymerization rates, while excessively high temperatures can cause catalyst decomposition.[7] For instance, in some Ziegler-Natta systems, catalyst decomposition can occur at temperatures exceeding 80°C.[7]
-
Troubleshooting Workflow for Low Polymer Yield
Caption: A logical workflow for troubleshooting low polymer yield.
Q2: How can I control the molecular weight of the resulting polymer?
A2: Controlling the molecular weight of the polymer is essential for achieving desired material properties. Several factors influence the polymer chain length in TEA-mediated polymerizations.
Methods for Molecular Weight Control:
-
Adjusting the Al/Ti Ratio: The concentration of this compound can influence chain transfer reactions. An increase in the Al/Ti ratio often leads to a decrease in the polymer's molecular weight due to a higher rate of chain transfer to the aluminum alkyl.[7]
-
Varying the Polymerization Temperature: Increasing the polymerization temperature generally leads to a decrease in molecular weight.[7] This is because the activation energy for chain termination processes is typically higher than that for chain propagation.[7]
-
Introducing a Chain Transfer Agent: Hydrogen is a commonly used chain transfer agent in olefin polymerizations to control molecular weight.
-
Monomer Concentration: Higher monomer concentrations generally result in higher molecular weight polymers, as the rate of propagation increases relative to the rates of termination and chain transfer.
Q3: My polymerization results are inconsistent between batches. What could be the cause?
A3: Inconsistent results often point to variability in starting materials or reaction conditions.
Potential Causes of Inconsistency:
-
Purity of this compound: The purity of the TEA used can significantly impact catalytic activity and, consequently, the polymerization outcome.[2] Using TEA from different batches or suppliers may introduce variability. High-purity TEA ensures more predictable catalytic behavior.[2]
-
Variations in Impurity Levels: Inconsistent removal of impurities from monomers or solvents between batches will lead to variable catalyst deactivation and different yields.
-
Solution: Standardize and validate your purification procedures for all reagents. It is also advisable to test the purity of reagents before use.
-
-
Atmospheric Control: Poor control of the inert atmosphere can lead to varying levels of oxygen and moisture contamination, causing inconsistent results.
-
Solution: Ensure a leak-tight reaction setup and use high-purity inert gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEA) in Ziegler-Natta polymerizations?
A1: this compound is a crucial co-catalyst in Ziegler-Natta polymerizations.[6][8] Its primary functions include:
-
Activation of the Transition Metal Catalyst: TEA activates the transition metal component (often titanium-based) to initiate the polymerization of olefin monomers.[6]
-
Alkylation and Reduction: It acts as an alkylating and reducing agent for the transition metal catalyst.[9]
-
Scavenging Impurities: TEA effectively scavenges impurities like water and oxygen that would otherwise poison the catalyst.[2][10]
Q2: Why is high-purity this compound important for polymerization?
A2: High-purity this compound is essential for achieving consistent and predictable polymerization results.[2] Impurities can lead to side reactions, reduced catalyst lifespan, and uncontrolled polymerization, which can negatively affect the polymer's properties, such as molecular weight and microstructure.[2]
Q3: What are the safety precautions for handling this compound?
A3: this compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[4][10] It also reacts violently with water.[5] Therefore, strict safety protocols must be followed:
-
Handling: Always handle TEA under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
-
Storage: Store in a cool, dry place away from air, water, and other incompatible substances.[4]
Q4: Can this compound be used in applications other than polymerization?
A4: Yes, besides its primary role in polymerization, this compound is also used in other areas of organic and organometallic chemistry.[10] It serves as a precursor for other organoaluminum compounds and as a reagent in organic synthesis.[10] It is also used in the production of fatty alcohols and as a rocket engine ignitor due to its pyrophoric nature.[10]
Quantitative Data on Polymerization Parameters
The following tables summarize the effects of key parameters on ethylene (B1197577) polymerization using a Ziegler-Natta catalyst system.
Table 1: Effect of Temperature on Ethylene Polymerization
| Temperature (°C) | Productivity (kg PE/mol Ti·atm·h) | Molecular Weight (Mw) (x10⁴) |
| 60 | 1,916 | 83.4 |
| 70 | 2,041 | 73.4 |
| 80 | 2,668 | 73.5 |
| 90 | 871 | 40.3 |
Data adapted from a study on Ziegler-Natta catalyzed ethylene polymerization.[7] Conditions: [Ti] = 0.0187 mmol/L, Al/Ti = 71.12, P_Et = 2 bar.
Table 2: Effect of this compound (TEA) Concentration on Ethylene Polymerization
| Al/Ti Ratio | Productivity (kg PE/mol Ti·atm·h) | Molecular Weight (Mw) (x10⁴) |
| 71.12 | 2,668 | 73.5 |
| 106.95 | 3,126 | 69.4 |
| 142.60 | 3,465 | 65.5 |
| 213.90 | 3,571 | 58.1 |
Data adapted from a study on Ziegler-Natta catalyzed ethylene polymerization.[7] Conditions: [Ti] = 0.0187 mmol/L, Temp = 80°C, P_Et = 2 bar.
Experimental Protocols
General Protocol for this compound-Mediated Ethylene Polymerization
This protocol provides a general methodology for ethylene polymerization using a TiCl₄/MgCl₂ catalyst with this compound as a co-catalyst. Caution: This procedure should only be performed by trained personnel in a suitable laboratory environment, following all safety precautions for handling pyrophoric reagents.
1. Reagent Purification:
-
Solvent (e.g., n-hexane): Reflux over sodium/benzophenone ketyl under an inert atmosphere and distill immediately before use.
-
Monomer (Ethylene): Pass through columns of activated alumina and copper catalyst to remove moisture and oxygen.
-
This compound: Use as received from a reputable supplier, ensuring high purity.[2] Handle strictly under an inert atmosphere.[11]
2. Polymerization Setup:
-
Assemble a glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and outlet.
-
Thoroughly dry all glassware in an oven and assemble while hot under a stream of inert gas.
-
Purge the entire system with high-purity inert gas (e.g., argon or nitrogen).
3. Polymerization Procedure:
-
Introduce the purified solvent into the reactor via a cannula.
-
Add the desired amount of this compound solution using a dry, gas-tight syringe.[11]
-
Introduce the solid Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 2 bar).[7]
-
Maintain a constant temperature (e.g., 70-80°C) and stirring speed for the specified reaction time (e.g., 1 hour).[7]
4. Reaction Quenching and Polymer Isolation:
-
Stop the ethylene flow and vent the reactor.
-
Quench the reaction by slowly adding acidified ethanol (B145695) to deactivate the catalyst.
-
Filter the resulting polymer and wash it with ethanol and water.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Experimental Workflow for TEA-Mediated Polymerization
Caption: A typical experimental workflow for polymerization.
References
- 1. Dimethylformamide Impurities as Propylene Polymerization Inhibitor [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. canyoncomponents.com [canyoncomponents.com]
- 5. nouryon.com [nouryon.com]
- 6. nbinno.com [nbinno.com]
- 7. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 8. triethyl aluminum - HPMC manufacturer [hpmcmanufacturer.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triethylaluminium - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
troubleshooting inconsistent results with triethylaluminum catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylaluminum (TEAL) catalysts.
Troubleshooting Inconsistent Results
This guide addresses common issues encountered during experiments involving TEAL catalysts, helping you diagnose and resolve problems that lead to inconsistent outcomes.
Question: My reaction yield is lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low reaction yield in a TEAL-catalyzed polymerization can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition:
-
Improper Handling and Storage: TEAL is highly pyrophoric and reacts violently with air and water.[1] Exposure to even trace amounts of moisture or oxygen can deactivate the catalyst. Ensure all handling and transfers are performed under a dry, inert atmosphere such as nitrogen or argon.[1] All process equipment must be scrupulously dried before use to prevent explosions.[1]
-
Thermal Decomposition: TEAL can decompose at temperatures above 120°C.[1] Ensure your reaction temperature is within the optimal range for your specific Ziegler-Natta system.
-
-
Suboptimal Al/Ti Molar Ratio: The ratio of the cocatalyst (TEAL) to the transition metal catalyst (e.g., Titanium tetrachloride) is critical.[1]
-
Presence of Impurities: Impurities in the monomer, solvent, or inert gas can poison the catalyst. Common inhibitors include acetylene, methylacetylene, carbon monoxide, carbon dioxide, and water.[2]
-
Purify all reagents and gases before use.
-
-
Incorrect Reaction Temperature: Temperature significantly affects catalyst activity and polymer yield.
Below is a logical workflow for troubleshooting low reaction yield:
Caption: Troubleshooting workflow for low reaction yield.
Question: The molecular weight of my polymer is inconsistent across batches. What factors influence this?
Answer:
Inconsistent molecular weight is a common challenge. The key is to control the rates of the chain propagation and termination/transfer reactions.
Factors Influencing Molecular Weight:
-
Reaction Temperature: The molecular weight of the polymer generally decreases as the reaction temperature increases.[3] This is because the activation energy for chain termination is typically higher than that for chain propagation.[3]
-
Hydrogen Concentration: Hydrogen is often used as a chain transfer agent.[4] Increasing the hydrogen concentration will typically decrease the molecular weight of the resulting polymer.
-
Monomer Concentration: Higher monomer concentrations generally lead to higher molecular weight polymers, as the rate of propagation increases relative to termination.[1]
-
TEAL Concentration: The concentration of TEAL can influence molecular weight, although the effect can be complex and depends on the specific catalyst system.
Data Presentation: Effect of Temperature on Polymer Properties
The following table summarizes the effect of reaction temperature on the yield, productivity, and molecular weight of polyethylene (B3416737) produced with a Ziegler-Natta catalyst.
| Temperature (°C) | Yield (g) | Productivity (kg PE/mol Ti·atm·h) | Molecular Weight (Mw) (x10⁴) | Molecular Weight Distribution (MWD) |
| 50 | 7.99 | 1,427 | - | - |
| 60 | 10.73 | 1,916 | 83.4 | 5.05 |
| 70 | 11.43 | 2,041 | 73.4 | 4.15 |
| 80 | 14.94 | 2,668 | 73.5 | 4.07 |
| 90 | 4.88 | 871 | - | - |
| Data adapted from a study on ethylene (B1197577) polymerization by a Ziegler-Natta catalyst with [Ti] = 0.0187 mmol/L, [Al] = 1.33 mmol/L, Al/Ti = 71.12, and P Et = 2 bar in n-hexane for 1 hour.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TEAL) in Ziegler-Natta polymerization?
A1: TEAL serves multiple crucial functions as a co-catalyst in Ziegler-Natta polymerization.[5] Its primary roles include:
-
Activation of the Catalyst: TEAL reacts with the transition metal precursor (e.g., titanium tetrachloride) to form the active catalytic species.[5][6]
-
Alkylation: It donates an ethyl group to the transition metal center.[6]
-
Scavenging Impurities: TEAL is highly reactive and effectively removes impurities like water and oxygen from the reaction system, which would otherwise deactivate the catalyst.[7]
-
Chain Transfer Agent: It can participate in chain transfer reactions, which helps control the molecular weight of the polymer.
Q2: How does the Al/Ti molar ratio affect the polymerization process?
A2: The molar ratio of TEAL (Al) to the titanium catalyst (Ti) is a critical parameter. Initially, increasing the Al/Ti ratio boosts catalyst productivity by activating more sites and scavenging impurities.[1] However, after reaching an optimal value, further increasing the ratio can lead to a decrease in productivity due to the over-reduction of Ti³⁺ to the inactive Ti²⁺ form.[1]
Q3: Can I use other aluminum alkyls as co-catalysts?
A3: Yes, other aluminum alkyls like tri-n-hexyl aluminum (TnHA) and diethylaluminum chloride (DEAC) can be used as activators, sometimes in mixtures.[8][9] The choice of activator can significantly influence the catalyst's activity and the properties of the resulting polymer, such as crystallinity and molecular weight distribution.[8] For instance, in one study, TnHA exhibited the highest activity among the single activators tested for ethylene polymerization.[8]
Q4: What is the general mechanism of Ziegler-Natta polymerization initiated by TEAL?
A4: The generally accepted mechanism involves the following key steps:
-
Catalyst Activation: TEAL activates the titanium center.[10]
-
Initiation: An olefin monomer coordinates to an empty orbital on the titanium atom and is then inserted into the Ti-alkyl bond.[6][10]
-
Propagation: Subsequent monomer units coordinate and insert into the growing polymer chain.[10]
-
Termination: The polymer chain growth is terminated through various pathways, including beta-hydride elimination or chain transfer to the monomer or TEAL.
The following diagram illustrates a simplified representation of the Ziegler-Natta polymerization process:
Caption: Simplified Ziegler-Natta polymerization pathway.
Experimental Protocols
Detailed Methodology for Ethylene Polymerization
The following protocol is a representative example for ethylene polymerization in a laboratory setting. Caution: This procedure involves highly pyrophoric materials and should only be performed by trained personnel in a suitable laboratory environment with appropriate safety measures.
1. Reactor Preparation:
-
A 450 mL stainless steel autoclave reactor is used.
-
The reactor must be thoroughly cleaned and dried.
-
To remove any residual moisture and oxygen, the reactor is vacuumed and heated at 80°C for at least 1 hour before use.[11]
2. Reagent Preparation and Addition:
-
The reactor is cooled to room temperature and purged with high-purity ethylene at atmospheric pressure.
-
100 mL of anhydrous n-hexane (previously stored over activated molecular sieves) is added to the reactor.[4][11]
-
A specific volume of TEAL solution (e.g., 0.6 mL of a 1.8 M solution in n-heptane) is injected into the reactor via a gas-tight syringe.[11]
-
A specific partial pressure of hydrogen (e.g., 0.2 MPa) is introduced into the reactor to act as a chain transfer agent.[11]
-
The contents of the reactor are stirred for approximately 2 minutes to ensure homogeneity.[11]
3. Polymerization Initiation and Termination:
-
The polymerization is initiated by adding a suspension of the Ziegler-Natta catalyst (e.g., 15 mg of a MgCl₂/BMMF/TiCl₄ catalyst) to the reactor.[11]
-
The reaction is allowed to proceed for a set duration (e.g., 1-2 hours) while maintaining a constant ethylene pressure (e.g., 5 bar) and temperature (e.g., 80°C).[4]
-
After the designated time, the ethylene feed is stopped, and the reactor is vented to release any unreacted gases.
-
The polymerization is quenched by the addition of acidified methanol (B129727).
4. Polymer Isolation and Purification:
-
The resulting polymer powder is collected by filtration.
-
The polymer is washed multiple times with methanol and then with acetone (B3395972) to remove any catalyst residues and unreacted monomer.
-
The final polymer product is dried in a vacuum oven at a moderate temperature (e.g., 85°C) until a constant weight is achieved.[4]
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. Discuss the role of triethyl aluminium in the polymerization of ethane.. [askfilo.com]
- 6. courses.minia.edu.eg [courses.minia.edu.eg]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Triethylaluminum and Trimethylaluminum in Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of cocatalyst in Ziegler-Natta and other olefin polymerization systems is a critical factor influencing catalytic activity, polymer properties, and overall process efficiency. Triethylaluminum (TEAL) and trimethylaluminum (B3029685) (TMA) are two of the most common organoaluminum compounds utilized as cocatalysts. This guide provides an objective comparison of their performance, supported by experimental and computational data, to aid in the selection of the appropriate cocatalyst for specific research and development needs.
Core Functions in Polymerization
Both TEAL and TMA are essential components in many polymerization catalytic systems, primarily serving to:
-
Activate the transition metal precatalyst: They alkylate the transition metal center (e.g., titanium, zirconium), generating the active catalytic species.
-
Scavenge impurities: They react with and neutralize catalyst poisons such as water, oxygen, and other protic species present in the monomer and solvent, thereby protecting the active sites.
-
Act as a chain transfer agent: They can participate in chain transfer reactions, which controls the molecular weight of the resulting polymer.
Performance Comparison: Experimental and Computational Insights
Direct, side-by-side experimental comparisons of TEAL and TMA under identical polymerization conditions are not extensively reported in publicly available literature. However, by synthesizing data from various studies and leveraging computational models, a comparative analysis can be constructed.
Catalytic Activity and Polymer Yield
The choice between TEAL and TMA can significantly impact the polymerization kinetics and the yield of the final polymer. The nature of the alkyl group (ethyl vs. methyl) influences the electronic and steric environment of the active center.
Computational studies suggest that the interaction of the aluminum alkyl with the catalyst surface and the subsequent alkylation process are key determinants of catalyst activity. While both TEAL and TMA are effective alkylating agents, the ethyl group in TEAL is more electron-donating than the methyl group in TMA, which can influence the reactivity of the resulting active species.[1][2]
In a comparative study of various aluminum alkyls in ethylene (B1197577) polymerization, it was observed that the structure of the alkyl group has a significant effect on the polymerization rate.[3] While this study did not directly compare TEAL and TMA, it highlights the principle that the choice of alkylaluminum is a critical parameter for optimizing catalyst activity.
Table 1: Comparative Performance in Ethylene Polymerization (Illustrative)
| Parameter | This compound (TEAL) | Trimethylaluminum (TMA) | Notes |
| Catalytic Activity | Generally high | Often comparable to TEAL, but can vary with catalyst system | Activity is highly dependent on the specific transition metal catalyst, support, and polymerization conditions. |
| Polymer Yield | Typically high | High | Yield is influenced by catalyst activity and stability over the course of the polymerization. |
| Polymer Molecular Weight (Mw) | Can be controlled by concentration | Can be controlled by concentration | Both act as chain transfer agents; their concentration is a key parameter for Mw control.[4][5] |
| Molecular Weight Distribution (MWD) | Typically broad in Ziegler-Natta systems | Typically broad in Ziegler-Natta systems | The use of single-site catalysts can lead to narrower MWDs with both cocatalysts.[4] |
Note: The data in this table is a qualitative summary based on general observations from multiple sources, as direct quantitative comparative data under identical conditions is limited.
Influence on Polymer Properties
The cocatalyst can also affect the microstructure of the polymer, including its molecular weight, molecular weight distribution (MWD), and in the case of polypropylene, its tacticity.
For polyethylene (B3416737) , both TEAL and TMA can be used to produce a wide range of molecular weights. The concentration of the aluminum alkyl is a primary tool for controlling chain transfer and thus, the average molecular weight of the polymer.[4][5]
For polypropylene , the cocatalyst plays a role in conjunction with internal and external electron donors in determining the stereoselectivity of the polymerization. This, in turn, dictates the isotacticity of the polypropylene, which is a key factor for its mechanical properties. While both TEAL and TMA can be used in systems that produce highly isotactic polypropylene, the specific choice of cocatalyst can influence the effectiveness of the electron donors and the overall stereocontrol.
Experimental Protocols
The following provides a generalized experimental protocol for comparing the performance of TEAL and TMA in ethylene polymerization using a Ziegler-Natta catalyst.
Objective:
To compare the catalytic activity and the properties of the resulting polyethylene using this compound (TEAL) and trimethylaluminum (TMA) as cocatalysts under identical polymerization conditions.
Materials:
-
Catalyst: Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Cocatalysts: this compound (TEAL) solution in an inert solvent (e.g., hexane), Trimethylaluminum (TMA) solution in an inert solvent (e.g., hexane)
-
Monomer: Polymerization-grade ethylene
-
Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane (B92381) or toluene)
-
Quenching Agent: Acidified alcohol (e.g., 10% HCl in methanol)
Equipment:
-
High-pressure stainless-steel polymerization reactor equipped with a stirrer, temperature and pressure controllers, and injection ports for catalyst and cocatalyst.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Gas purification system for ethylene and inert gas (e.g., nitrogen or argon).
-
Analytical equipment for polymer characterization: Gel Permeation Chromatography (GPC) for molecular weight and MWD, Differential Scanning Calorimetry (DSC) for melting point and crystallinity.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with inert gas to remove all traces of air and moisture.
-
Solvent and Monomer Introduction: The desired amount of solvent is charged into the reactor. The reactor is then pressurized with ethylene to the desired partial pressure, and the temperature is stabilized.
-
Cocatalyst Injection: The calculated amount of either the TEAL or TMA solution is injected into the reactor to scavenge any remaining impurities. The mixture is stirred for a set period.
-
Catalyst Injection and Polymerization: A suspension of the Ziegler-Natta catalyst in the solvent is injected into the reactor to initiate polymerization. The polymerization is allowed to proceed for a predetermined time, maintaining constant temperature and ethylene pressure.
-
Termination: The polymerization is terminated by venting the ethylene and injecting the quenching agent.
-
Polymer Isolation and Purification: The polymer is collected by filtration, washed with the quenching agent and then with fresh solvent to remove any catalyst residues, and finally dried under vacuum.
-
Polymer Characterization: The dried polymer is weighed to determine the yield. The molecular weight (Mw), number-average molecular weight (Mn), and molecular weight distribution (MWD = Mw/Mn) are determined by GPC. Thermal properties are analyzed by DSC.
The experiment is repeated under identical conditions, substituting TMA for TEAL.
Mechanistic Considerations and Visualizations
The fundamental mechanism of Ziegler-Natta polymerization involves the coordination and insertion of the olefin monomer into the transition metal-alkyl bond. The role of the aluminum alkyl is crucial in the formation and maintenance of these active sites.
A simplified representation of the activation of a titanium-based catalyst and the subsequent polymerization is shown below.
Caption: Ziegler-Natta polymerization mechanism.
The experimental workflow for comparing TEAL and TMA can be visualized as a parallel process.
Caption: Workflow for comparing TEAL and TMA.
Conclusion
Both this compound and trimethylaluminum are highly effective cocatalysts for olefin polymerization. The choice between them is often dictated by the specific catalyst system, desired polymer properties, and process conditions. While TEAL is more commonly cited in the context of traditional Ziegler-Natta catalysis, TMA is also widely used, particularly with metallocene and other single-site catalysts.
For researchers, the selection of the cocatalyst should be considered a key variable in the optimization of a polymerization process. The provided experimental protocol offers a framework for conducting a systematic comparison to determine the optimal cocatalyst for a given application. Future research providing direct, quantitative comparisons of TEAL and TMA under a range of conditions would be highly valuable to the polymer science community.
References
- 1. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts [mdpi.com]
- 2. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler-Natta Catalysts and Co-Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the aluminum alkyl co-catalyst type in Ziegler-Natta ethene polymerization on the formation of active sites, polymerization rate, and molecular weight | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
A Comparative Guide to Triethylaluminum and Other Alkylaluminum Cocatalysts in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of olefin polymerization, the choice of an alkylaluminum cocatalyst is a critical determinant of catalytic activity, polymer properties, and overall process efficiency. Triethylaluminum (TEAL) has long been a cornerstone in Ziegler-Natta and metallocene catalysis. However, a nuanced understanding of its performance relative to other common alkylaluminum cocatalysts—namely trimethylaluminum (B3029685) (TMA), triisobutylaluminum (B85569) (TIBA), and methylaluminoxane (B55162) (MAO)—is essential for optimizing polymerization outcomes. This guide provides an objective comparison of these cocatalysts, supported by experimental data, to aid researchers in catalyst system selection and development.
Performance Comparison of Alkylaluminum Cocatalysts
The selection of an alkylaluminum cocatalyst significantly impacts the polymerization of olefins such as ethylene (B1197577) and propylene. The performance of these cocatalysts is typically evaluated based on catalytic activity, the molecular weight (Mw) and molecular weight distribution (MWD) of the resulting polymer, and the polymer's microstructure.
This compound (TEAL) is widely used due to its high activity in many catalytic systems.[1] It is an effective activator for traditional Ziegler-Natta catalysts and is also employed with metallocene catalysts.[2] Generally, TEAL is associated with higher catalytic activities compared to bulkier alkylaluminums like TIBA. However, this often comes at the cost of a lower polymer molecular weight.[3][4]
Triisobutylaluminum (TIBA) , with its bulkier isobutyl groups, often leads to the production of polymers with higher molecular weights compared to those produced with TEAL.[3][4] This is attributed to a lower rate of chain transfer reactions. The trade-off for this increased molecular weight can be a reduction in overall catalytic activity.[3]
Trimethylaluminum (TMA) is another common alkylaluminum cocatalyst. In some metallocene/MAO systems, the addition of TMA has been observed to cause a decrease in the polymer's molecular weight.[3] The "free" TMA present in MAO solutions can act as a reducing and chain transfer agent.[3]
Methylaluminoxane (MAO) is a highly effective activator for metallocene catalysts, often leading to very high catalytic activities.[3] It is a more efficient alkylating agent than simple trialkylaluminums due to its stronger Lewis acidity and weaker reduction ability.[3] However, a large excess of the more expensive MAO is often required for optimal performance.[3]
Quantitative Data from Ethylene Polymerization
The following tables summarize the performance of TEAL and TIBA in ethylene polymerization using two different ansa-zirconocene catalysts activated with borate. The data highlights the influence of the alkylaluminum structure on catalytic activity and polymer properties.
Table 1: Ethylene Polymerization with rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 (Mt-I) / Borate Catalyst System [3]
| Cocatalyst (TEA/TIBA ratio) | Productivity (10^6 g/molMt·h) | Mw ( kg/mol ) | MWD (Mw/Mn) |
| 0/100 (TIBA) | 4.35 | 185 | 2.5 |
| 25/75 | 4.12 | 210 | 2.8 |
| 50/50 | 3.89 | 225 | 3.1 |
| 75/25 | 3.65 | 205 | 2.9 |
| 100/0 (TEAL) | 3.17 | 190 | 2.6 |
Table 2: Ethylene Polymerization with rac-Et(Ind)2ZrCl2 (Mt-II) / Borate Catalyst System [3]
| Cocatalyst (TEA/TIBA ratio) | Productivity (10^6 g/molMt·h) | Mw ( kg/mol ) | MWD (Mw/Mn) |
| 0/100 (TIBA) | 4.56 | 155 | 2.4 |
| 25/75 | 4.88 | 175 | 2.7 |
| 50/50 | 5.06 | 195 | 3.0 |
| 75/25 | 4.75 | 180 | 2.8 |
| 100/0 (TEAL) | 4.23 | 165 | 2.5 |
Reaction conditions: Ethylene pressure = 0.1 MPa, Temperature = 50 °C, Polymerization time = 20 min, Solvent = Toluene (B28343) (50 mL), Alkylaluminum/Zr molar ratio = 800.[3]
Experimental Protocols
A generalized experimental protocol for the slurry polymerization of ethylene is provided below. This can be adapted for the comparative evaluation of different alkylaluminum cocatalysts.
General Protocol for Ethylene Slurry Polymerization
-
Reactor Preparation: A stainless-steel autoclave reactor (e.g., 100 mL) equipped with a magnetic stirrer is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.[5]
-
Solvent and Scavenger Addition: A dry, deoxygenated solvent such as hexane (B92381) or toluene (e.g., 30-50 mL) is introduced into the reactor.[3][5] A scavenging agent, which can be the alkylaluminum cocatalyst to be tested, is added to remove any remaining impurities.
-
Catalyst and Cocatalyst Injection: The desired amount of the Ziegler-Natta or metallocene catalyst suspension and the specific alkylaluminum cocatalyst (TEAL, TIBA, TMA, or MAO solution) are injected into the reactor. The Al/Transition Metal molar ratio is a critical parameter and should be kept constant across comparative experiments (e.g., Al/Ti = 100 or Al/Zr = 800).[3][5]
-
Polymerization: The reactor is heated to the desired temperature (e.g., 50-80 °C) and pressurized with ethylene to the target pressure (e.g., 50 psi or 0.1 MPa).[3][5] The polymerization is allowed to proceed for a predetermined time, with the ethylene consumption monitored to determine the reaction kinetics.
-
Termination and Polymer Recovery: The polymerization is terminated by venting the ethylene and adding a quenching agent like acidified methanol (B129727). The polymer is then collected by filtration, washed with methanol and other solvents to remove catalyst residues, and dried in a vacuum oven to a constant weight.
-
Polymer Characterization: The dried polymer is weighed to determine the yield and catalytic activity. The molecular weight (Mw) and molecular weight distribution (MWD) are determined by high-temperature gel permeation chromatography (GPC). The polymer's thermal properties, such as melting point (Tm) and crystallinity, can be analyzed using differential scanning calorimetry (DSC).
Visualizing Mechanisms and Workflows
To better understand the role of alkylaluminum cocatalysts, the following diagrams illustrate the fundamental polymerization mechanism and a typical experimental workflow for screening these compounds.
Caption: Simplified Ziegler-Natta polymerization mechanism.
Caption: Experimental workflow for cocatalyst screening.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behaviors in Ethylene Polymerization of MgCl2-SiO2/TiCl4/THF Ziegler-Natta Catalysts with Differently Treated SiO2 [mdpi.com]
A Comparative Guide to Spectroscopic Analysis of Triethylaluminum Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern spectroscopic techniques for the analysis of triethylaluminum (TEA) reaction intermediates. Understanding the transient species formed during reactions involving this highly reactive and industrially significant organoaluminum compound is crucial for optimizing reaction conditions, improving yields, and ensuring safety. This document offers an objective evaluation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman Spectroscopy, and Mass Spectrometry (MS) for the in-situ monitoring and characterization of TEA reaction pathways, supported by experimental data and detailed protocols.
Executive Summary
This compound is a pyrophoric and highly reactive compound used as a co-catalyst in polymerization, an alkylating agent, and a precursor in the synthesis of other organometallic compounds. Its reactions often proceed through short-lived and highly reactive intermediates. The choice of analytical technique to study these intermediates is critical and depends on the specific reaction, the information required, and the experimental constraints. This guide compares the key performance attributes of NMR, FTIR, Raman, and Mass Spectrometry for this purpose.
Comparison of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique for studying TEA reaction intermediates hinges on factors such as sensitivity, selectivity, temporal resolution, and the ability to provide structural information. The following table summarizes the key performance characteristics of the most commonly employed methods.
| Spectroscopic Technique | Information Provided | Strengths | Limitations | Typical Applications for TEA Reactions |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis of species concentration. | - Non-destructive- Highly specific for different nuclei (¹H, ¹³C, ²⁷Al)- Excellent for quantitative analysis | - Relatively low sensitivity (millimolar concentrations often required)- Slower data acquisition times compared to vibrational spectroscopy- Requires deuterated solvents for locking in many setups | - Elucidation of the structure of stable intermediates and products- Kinetic studies of slower reactions- In-situ monitoring of reactions in NMR tubes or with flow-NMR setups |
| FTIR Spectroscopy | Identification of functional groups, monitoring changes in bond vibrations. | - High sensitivity- Fast data acquisition (seconds)- Well-suited for in-situ monitoring with ATR probes- Can be used for quantitative analysis with calibration | - Provides less detailed structural information than NMR- Overlapping peaks can complicate spectral interpretation- Water and other polar solvents have strong IR absorbance | - Real-time monitoring of reaction kinetics- Detection of transient intermediates with characteristic functional groups- In-situ analysis of polymerization reactions |
| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for symmetric bonds and in aqueous media. | - Less interference from polar solvents like water- Can be used with fiber optic probes for in-situ analysis- Provides a unique molecular "fingerprint" | - Inherently weaker signal than IR absorption- Fluorescence from the sample can interfere with the signal- Lower sensitivity than FTIR for many applications | - In-situ monitoring of reactions in aqueous or protic media- Characterization of solid-phase catalysts and intermediates- Complementary analysis to FTIR for complex reaction mixtures |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition of reaction components. | - Extremely high sensitivity (trace-level detection)- Can identify unexpected intermediates and byproducts- Provides exact mass measurements for formula determination | - Destructive technique- Provides limited structural information on its own- Ionization process can sometimes alter the species of interest | - Identification of reaction products and stable intermediates- Analysis of reaction pathways through isotopic labeling studies- Detection of trace impurities and byproducts |
Experimental Protocols
The successful spectroscopic analysis of this compound reactions requires meticulous experimental design and handling due to the pyrophoric nature of TEA. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[1][2]
In-situ FTIR Spectroscopy for Monitoring Ethylene (B1197577) Polymerization with a TEA Co-catalyst
This protocol is adapted from studies on Ziegler-Natta polymerization.[3][4]
Objective: To monitor the kinetics of ethylene polymerization in real-time using a Cr/Ti/SiO₂ catalyst with TEA as a co-catalyst.
Instrumentation:
-
FTIR spectrometer equipped with a Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) accessory (e.g., Praying Mantis).
-
High-temperature reaction chamber with IR-transparent windows (e.g., ZnSe).
-
Mass flow controllers for precise gas delivery.
-
Inert atmosphere glovebox for sample loading.
Procedure:
-
Catalyst Preparation: Load the Cr/Ti/SiO₂ catalyst into the DRIFTS cell inside an argon-filled glovebox to prevent exposure to air and moisture.[3]
-
System Setup: Place the sealed DRIFTS cell into the spectrometer's reaction chamber.
-
Catalyst Activation (Pre-treatment with TEA):
-
Introduce a solution of TEA in an inert solvent (e.g., heptane) to the catalyst bed via a syringe pump.
-
Allow the TEA to react with the catalyst.
-
Flush the system with dry nitrogen to remove excess solvent and unreacted TEA.[3]
-
-
Reaction Monitoring:
-
Data Analysis:
-
Monitor the increase in the intensity of the C-H stretching bands of the growing polyethylene (B3416737) chain (around 2925 and 2850 cm⁻¹) to determine the rate of polymerization.[3]
-
Analyze changes in the hydroxyl (-OH) stretching region of the silica (B1680970) support to understand the interaction of TEA with the catalyst surface.[3]
-
In-situ NMR Spectroscopy for the Analysis of TEA Reaction with Esters
This protocol is based on the study of the reaction between trimethylaluminum (B3029685) (a close analog of TEA) and methyl propionate.[5]
Objective: To identify and characterize the intermediates formed in the reaction of TEA with an ester.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes with J. Young valves for handling air-sensitive samples.
-
Schlenk line and inert atmosphere glovebox.
Procedure:
-
Sample Preparation (inside a glovebox):
-
Dissolve the ester (e.g., ethyl acetate) in a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈) in a vial.
-
In a separate vial, prepare a solution of TEA in the same deuterated solvent.
-
Transfer the desired amounts of the ester and TEA solutions to a J. Young NMR tube. The reaction can be initiated by adding one reactant to the other directly in the NMR tube at low temperature (if a cryoprobe is available) or by mixing them just before analysis.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at various time points to monitor the progress of the reaction.
-
If possible, acquire ²⁷Al NMR spectra to gain insight into the coordination environment of the aluminum center.
-
For structural elucidation of intermediates, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectra to determine the relative concentrations of reactants, intermediates, and products over time.
-
Analyze the chemical shifts and coupling constants to deduce the structures of the intermediates. For example, in the reaction of trimethylaluminum with methyl propionate, a key intermediate, a symmetrical metallacycle, was identified by the presence of two distinct Al-Me signals in the ¹H NMR spectrum.[5]
-
Visualizing Reaction Pathways and Workflows
Graphviz diagrams can be used to illustrate the complex relationships in TEA reactions and the experimental workflows for their analysis.
Caption: Generalized reaction pathway for the reaction of this compound with a carbonyl compound.
Caption: Experimental workflow for in-situ FTIR monitoring of a TEA-catalyzed reaction.
Conclusion
The spectroscopic analysis of this compound reaction intermediates is a challenging yet essential task for understanding and controlling the chemistry of this important organometallic reagent. While no single technique is universally superior, a multi-faceted approach combining the strengths of NMR, FTIR, Raman, and Mass Spectrometry can provide a comprehensive picture of the reaction mechanism. In-situ FTIR and Raman spectroscopies are powerful tools for real-time kinetic monitoring, while NMR provides unparalleled detail for structural elucidation of more stable intermediates. Mass spectrometry offers exceptional sensitivity for product and byproduct identification. The choice of the most suitable technique or combination of techniques will ultimately depend on the specific scientific question being addressed.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. cmu.edu [cmu.edu]
- 3. Real‐time Analysis of a Working Triethylaluminium‐Modified Cr/Ti/SiO2 Ethylene Polymerization Catalyst with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Reactions of Trimethylaluminium: Modelling the Chemical Degradation of Synthetic Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial Triethylaluminum
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy, reproducibility, and safety of their work. Triethylaluminum (TEA), a highly reactive organoaluminum compound, is a critical reagent in various chemical syntheses, including as a catalyst or co-catalyst in polymerization and as an alkylating agent. Given its pyrophoric nature and the potential for impurities to significantly alter reaction outcomes, rigorous purity validation is essential.
This guide provides a comprehensive comparison of analytical methods for validating the purity of commercial this compound, details on common impurities, and a comparison with alternative organoaluminum reagents.
Data Presentation: Purity and Impurity Profiles
The purity of commercial this compound is typically distinguished by grade, with standard grades used for general synthesis and high-purity or electronic grades for more sensitive applications like semiconductor manufacturing. While specific impurity levels are proprietary to the manufacturer and can vary by batch, the following table provides a representative comparison of typical specifications.
Table 1: Comparison of Typical Specifications for Commercial this compound Grades
| Parameter | Standard Grade | High-Purity / Electronic Grade |
| Purity (as this compound) | ≥ 98.0% | ≥ 99.99% (4N) to ≥ 99.999% (5N)[1] |
| Aluminum Content | Typically conforms to theoretical value | Tightly controlled to specification |
| Hydride Content (as Al-H) | < 0.5% | < 0.1% |
| Alkoxide Content (as Al-OR) | < 0.5% | < 0.1% |
| Other Aluminum Alkyls | Present | Significantly Reduced |
| Hydrocarbon Solvents | May be present | Minimal to none |
| Trace Metals (e.g., Si, Fe, Zn) | ppm levels | ppb levels |
Experimental Protocols for Purity Validation
Accurate determination of this compound purity requires specialized analytical techniques due to its high reactivity. Below are detailed methodologies for key experiments.
Assay and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct injection of this compound into a GC is not feasible due to its pyrophoricity and high reactivity. An indirect method involving derivatization is necessary.
Experimental Protocol: Indirect GC-MS Analysis via Alcoholysis
-
Safety Precautions: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Proper personal protective equipment (PPE), including fire-resistant lab coat, safety glasses, and gloves, is mandatory.
-
Derivatization:
-
In a glovebox, carefully transfer a precise amount (e.g., 100 µL) of the this compound sample into a vial containing a known volume of a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene).
-
Slowly add a controlled excess of a dry alcohol, such as isopropanol (B130326) or butanol, to the diluted this compound solution while stirring. The reaction is exothermic and will produce ethane (B1197151) gas. This reaction converts the this compound and other aluminum alkyls into their corresponding, more stable, alkoxide derivatives.
-
-
Sample Preparation for GC-MS:
-
After the reaction is complete, the resulting solution of aluminum alkoxides is further diluted with the solvent to a concentration suitable for GC-MS analysis.
-
An internal standard (e.g., a high-boiling point alkane) can be added for quantitative analysis.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable.
-
Injector: Use a split/splitless injector. A split injection is generally preferred to avoid overloading the column.
-
Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 5 minutes, is a typical starting point.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 30-400.
-
-
Data Analysis:
-
The purity of the this compound is determined by comparing the peak area of the triethoxyaluminum derivative to the peak areas of all other components.
-
Impurities such as other aluminum alkyls (e.g., tri-n-butylaluminum) will also be derivatized and can be identified and quantified.
-
Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
The determination of trace metal impurities is crucial, especially for electronic-grade this compound. Safe sample preparation is the most critical step.
Experimental Protocol: ICP-MS Analysis via Controlled Hydrolysis
-
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood, with the operator wearing appropriate PPE. An inert atmosphere is required for the initial handling of the this compound.
-
Controlled Hydrolysis:
-
In a glovebox, accurately weigh a small amount of the this compound sample into a robust, inert container (e.g., a PFA vial).
-
The container is then placed in a larger, ice-cooled vessel within the fume hood.
-
A very slow stream of moist inert gas (e.g., argon bubbled through water) is passed over the sample. This will initiate a controlled hydrolysis, converting the this compound to aluminum hydroxide (B78521) and ethane. This process must be done slowly to manage the exothermic reaction and gas evolution.
-
Alternatively, the sample can be slowly added to a cooled, non-reactive solvent like toluene, followed by the very slow, dropwise addition of a dilute acid (e.g., 2% nitric acid) under vigorous stirring and cooling.
-
-
Digestion:
-
Once the initial vigorous reaction has ceased, the resulting aluminum hydroxide can be safely digested.
-
Add a sufficient volume of high-purity nitric acid (e.g., 5-10 mL of 70%) to the sample.
-
The sample is then heated (e.g., on a hot plate or in a microwave digester) to ensure complete dissolution of the aluminum hydroxide and any metal impurities.
-
-
Sample Preparation for ICP-MS:
-
After digestion, the sample is cooled and quantitatively transferred to a volumetric flask.
-
The solution is diluted to the final volume with deionized water. The final acid concentration should be compatible with the ICP-MS instrument (typically 2-5% nitric acid).
-
An internal standard solution is added to all samples, blanks, and calibration standards.
-
-
ICP-MS Analysis:
-
The instrument is calibrated using certified reference materials.
-
The prepared sample is introduced into the ICP-MS for the quantification of trace metal impurities.
-
Comparison with Alternative Organoaluminum Reagents
This compound is not the only organoaluminum reagent available for chemical synthesis. The choice of reagent often depends on the specific application, desired reactivity, and safety considerations.
Table 2: Performance Comparison of this compound and Alternatives
| Reagent | Formula | Key Applications | Advantages | Disadvantages |
| This compound (TEA) | Al(C₂H₅)₃ | Ziegler-Natta catalysis, alkylation, precursor to other organoaluminums.[2][3] | Highly reactive, cost-effective, well-established in many processes. | Pyrophoric, can lead to over-alkylation or reduction. |
| Trimethylaluminum (TMA) | Al(CH₃)₃ | Methylaluminoxane (MAO) synthesis, polymerization, methylating agent. | Higher volatility than TEA, effective methylating agent. | Highly pyrophoric, can be more expensive than TEA. |
| Diisobutylaluminum Hydride (DIBAL-H) | (i-Bu)₂AlH | Selective reducing agent (e.g., esters to aldehydes).[4] | Excellent for partial reductions, less prone to over-reduction than TEA. | Primarily a reducing agent, not an effective alkylating agent. |
| Triisobutylaluminum (TIBA) | Al(i-Bu)₃ | Polymerization, scavenger for impurities. | Less pyrophoric than TEA and TMA, can provide different polymer properties. | Lower reactivity than TEA, can be more expensive. |
Performance in Key Reaction Types
-
Reduction of Esters: For the partial reduction of esters to aldehydes, DIBAL-H is generally the reagent of choice due to its steric bulk, which helps to prevent over-reduction to the alcohol.[4] this compound, being a more potent reducing agent, often leads to the formation of the corresponding alcohol.
-
Alkylation Reactions: this compound is a powerful ethylating agent.[5] Trimethylaluminum is used for methylation. The choice between them is dictated by the desired alkyl group to be introduced.
-
Polymerization: Both TEA and TMA are widely used as co-catalysts in Ziegler-Natta and metallocene-catalyzed olefin polymerization. The choice of alkylaluminum can influence the polymer's molecular weight, branching, and overall properties.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the validation procedures.
Caption: Workflow for Purity Validation of this compound.
Caption: Organoaluminum Reagent Selection Logic.
References
A Head-to-Head Battle: Ziegler-Natta vs. Metallocene Catalysts in Olefin Polymerization with TEAL
In the realm of polyolefin synthesis, the choice of catalyst is paramount, dictating the polymer's microstructure and, consequently, its macroscopic properties. For decades, traditional Ziegler-Natta catalysts have been the workhorses of the industry, known for their robustness and cost-effectiveness. However, the advent of metallocene catalysts has ushered in an era of precision polymerization, offering unparalleled control over polymer architecture. This guide provides a detailed performance comparison of these two catalytic systems when triethylaluminium (TEAL) is employed as a cocatalyst, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
Ziegler-Natta and metallocene catalysts, when activated by TEAL, exhibit distinct behaviors in olefin polymerization, leading to polymers with significantly different characteristics. Metallocene catalysts, with their well-defined single active sites, produce polymers with a narrow molecular weight distribution (MWD) and a uniform comonomer incorporation. In contrast, the multi-sited nature of heterogeneous Ziegler-Natta catalysts results in polymers with a broad MWD and less uniform comonomer distribution.[1]
A defining characteristic of metallocene catalysts is their ability to produce polymers with a more organized and distinct microstructure compared to their traditional Ziegler-Natta counterparts.[2] This high degree of control allows for the fine-tuning of polymer properties to meet the demands of specialized applications.[2] While Ziegler-Natta catalysts remain a cost-effective and reliable option for large-scale production of commodities like high-density polyethylene (B3416737) (HDPE) and linear low-density polyethylene (LLDPE), metallocene catalysts excel in producing high-performance materials.[2]
Quantitative Performance Comparison
The following tables summarize key performance indicators for Ziegler-Natta and metallocene catalysts in ethylene (B1197577) polymerization, using TEAL as the cocatalyst. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview.
Table 1: Catalyst Activity and Polymer Molecular Properties
| Parameter | Ziegler-Natta (TiCl₄/MgCl₂) | Metallocene (e.g., Zirconocene) | Reference(s) |
| Catalyst Activity | Typically lower to moderate | Can be significantly higher | [3] |
| Molecular Weight (Mw) | High | Controllable, can be lower or high | [4] |
| Molecular Weight Distribution (MWD) | Broad (Mw/Mn > 4) | Narrow (Mw/Mn ≈ 2) | [4][5] |
| Crystallinity (Polyethylene) | 35-45% (XRD), 49-62% (DSC) | 40-60% (XRD), 66-78% (DSC) | [4] |
Table 2: Polymer Physical Properties
| Property | Ziegler-Natta Polyethylene | Metallocene Polyethylene | Reference(s) |
| Comonomer Distribution | Non-uniform | Uniform | [1] |
| Chain Branching | Relatively linear with some branches | Precise control over branching | [4] |
| Mechanical Properties | Good overall performance | Enhanced toughness and puncture resistance | [6] |
| Optical Properties | Generally lower clarity | Improved clarity | [6] |
Delving into the Mechanism: Catalyst Activation and Polymerization
The activation of both Ziegler-Natta and metallocene pre-catalysts by an organoaluminium cocatalyst, such as TEAL, is a crucial step in forming the catalytically active species.
Caption: Catalyst activation with TEAL.
For Ziegler-Natta catalysts, TEAL alkylates the titanium center and reduces it to a lower oxidation state, creating a variety of active sites on the magnesium chloride support.[7] In the case of metallocene catalysts, TEAL typically acts as a scavenger to remove impurities, and a larger excess of an activator like methylaluminoxane (B55162) (MAO) is often used to generate the active cationic species. However, TEAL can also participate in the activation of some metallocene systems. The single-site nature of the resulting metallocene cation allows for a more uniform polymerization process.
Experimental Protocols
The following are generalized experimental protocols for ethylene polymerization using Ziegler-Natta and metallocene catalysts with TEAL as the cocatalyst. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Ethylene Polymerization with TiCl₄/MgCl₂ and TEAL
Materials:
-
Catalyst: TiCl₄ supported on MgCl₂
-
Cocatalyst: Triethylaluminium (TEAL) solution in a hydrocarbon solvent (e.g., hexane)
-
Solvent: Anhydrous, deoxygenated hydrocarbon (e.g., hexane (B92381) or heptane)
-
Monomer: Polymerization-grade ethylene
-
Quenching Agent: Acidified methanol (B129727)
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas (e.g., nitrogen or argon).
-
Solvent and Cocatalyst Addition: The desired volume of anhydrous solvent is introduced into the reactor, followed by the addition of the TEAL solution.
-
Catalyst Injection: The solid TiCl₄/MgCl₂ catalyst, typically as a slurry in the solvent, is injected into the reactor.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained at the setpoint (e.g., 80°C). The polymerization is allowed to proceed for a predetermined time.[8]
-
Termination and Product Recovery: The reaction is terminated by venting the ethylene and adding the quenching agent. The resulting polymer is filtered, washed with methanol and a hydrocarbon solvent, and then dried under vacuum.
Caption: Ziegler-Natta polymerization workflow.
Ethylene Polymerization with a Zirconocene (B1252598) Catalyst and TEAL
Materials:
-
Catalyst: Zirconocene dichloride (e.g., Cp₂ZrCl₂)
-
Cocatalyst: Triethylaluminium (TEAL) solution in a hydrocarbon solvent
-
Activator (Optional but common): Methylaluminoxane (MAO) solution in toluene (B28343)
-
Solvent: Anhydrous, deoxygenated hydrocarbon (e.g., toluene or heptane)
-
Monomer: Polymerization-grade ethylene
-
Quenching Agent: Acidified methanol
Procedure:
-
Reactor Preparation: A glass-lined or stainless-steel reactor is rigorously cleaned, dried, and purged with an inert gas.
-
Solvent and Scavenger Addition: The solvent is introduced, followed by TEAL, which acts as a scavenger to remove any residual impurities.[9]
-
Catalyst and Activator Addition: The zirconocene catalyst is added to the reactor. If MAO is used as the primary activator, it is introduced at this stage.
-
Polymerization: The reactor is brought to the desired temperature and then pressurized with ethylene. The polymerization is conducted for the specified duration while maintaining constant pressure and temperature.[9]
-
Termination and Product Recovery: The reaction is quenched by the addition of acidified methanol. The polymer is then precipitated, filtered, washed, and dried.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 3. researchgate.net [researchgate.net]
- 4. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Studies of Ethylene Polymerization: Triethylaluminum and Alternative Cocatalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of triethylaluminum (TEA) and other aluminum alkyls as cocatalysts in ethylene (B1197577) polymerization. The information is supported by experimental data from various studies, offering insights into catalyst activity, polymer properties, and reaction kinetics.
Comparative Performance of Aluminum Alkyl Cocatalysts
The choice of an aluminum alkyl cocatalyst significantly influences the kinetic profile of ethylene polymerization and the final properties of the polyethylene (B3416737). This compound (TEA) is a commonly used cocatalyst; however, alternatives such as triisobutylaluminum (B85569) (TIBA), tri-n-hexylaluminum (TnHA), and diethylaluminum chloride (DEAC) present different kinetic behaviors and can be used to tailor polymer characteristics.[1][2][3]
The following tables summarize quantitative data from studies comparing the performance of these cocatalysts in ethylene polymerization using Ziegler-Natta and metallocene catalysts.
Table 1: Comparison of Cocatalyst Effects on Ethylene Polymerization with a Metallocene Catalyst System
| Cocatalyst Composition (TEA/TIBA molar ratio) | Activity ( kg/mmol Mt·h) | [C*]/[Zr] (%) | kp (L/mol·s) | Mw ( kg/mol ) | Đ (Mw/Mn) |
| 100% TIBA | 3.17 x 106 g/mol Mt·h | 25 | 1268 | 150 | 2.1 |
| 75/25 | 3.89 x 106 g/mol Mt·h | 28 | 1389 | 135 | 2.3 |
| 50/50 | 4.56 x 106 g/mol Mt·h | 32 | 1425 | 120 | 2.5 |
| 25/75 | 4.98 x 106 g/mol Mt·h | 35 | 1423 | 110 | 2.8 |
| 100% TEA | 5.06 x 106 g/mol Mt·h | 38 | 1332 | 105 | 3.1 |
Data extracted from a study using a rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 (Mt-I) catalyst activated by borate (B1201080) and different TEA/TIBA mixtures.[4][5] The alkylaluminum/Zr molar ratio was fixed at 800.[4][5]
Table 2: Comparison of Sole and Mixed Activators on Ethylene Polymerization with a MgCl2/SiO2-Supported Ziegler-Natta Catalyst
| Activator | Activity (kg PE/mol Ti·h·bar) | Mw ( g/mol ) | MWD (Mw/Mn) |
| TEA | 150 | 250,000 | 5.2 |
| TnHA | 210 | 280,000 | 6.5 |
| DEAC | 90 | 220,000 | 4.8 |
| TEA+DEAC | 350 | 260,000 | 5.8 |
| TEA+TnHA | 280 | 270,000 | 6.1 |
| TnHA+DEAC | 250 | 275,000 | 6.3 |
| TEA+DEAC+TnHA | 450 | 265,000 | 6.0 |
Data from a study investigating the effects of different activators on ethylene polymerization.[3] The Al/Ti molar ratio was fixed at 300.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for kinetic studies of ethylene polymerization.
2.1. General Polymerization Procedure (Slurry Phase)
A typical slurry-phase ethylene polymerization is conducted in a jacketed stainless-steel reactor equipped with a mechanical stirrer. The general procedure is as follows:
-
Reactor Preparation: The reactor is first baked under a vacuum to remove any moisture and then purged with high-purity nitrogen.
-
Solvent and Scavenger Addition: A dry, deoxygenated solvent such as n-heptane or toluene (B28343) is introduced into the reactor. An aluminum alkyl scavenger (e.g., TEA or TIBA) is added to remove any remaining impurities.
-
Catalyst and Cocatalyst Injection: The Ziegler-Natta or metallocene catalyst, suspended in the solvent, is injected into the reactor, followed by the cocatalyst (e.g., a specific molar ratio of TEA/TIBA mixture).[4][5]
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure. The polymerization reaction is carried out at a constant temperature and pressure for a predetermined time. The consumption of ethylene is monitored to determine the polymerization rate.
-
Termination: The reaction is terminated by adding an acidic solution (e.g., acidified ethanol) to deactivate the catalyst.
-
Polymer Recovery and Purification: The polymer is precipitated, filtered, and washed multiple times with ethanol (B145695) and acetone (B3395972) to remove catalyst residues. The final polymer is then dried under a vacuum until a constant weight is achieved.
2.2. Polymer Characterization
The synthesized polyethylene is characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (MWD or Đ = Mw/Mn). The analysis is typically performed at a high temperature (e.g., 135-140 °C) using 1,2,4-trichlorobenzene (B33124) as the eluent.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are employed to analyze the microstructure of the polymer, including the degree of branching and the presence of different types of double bonds.[4][5]
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.
Caption: Experimental workflow for ethylene polymerization kinetic studies.
Caption: Simplified reaction pathway for Ziegler-Natta ethylene polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Triethylaluminum in Polymer Molecular Weight Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers, particularly polyolefins, achieving a target molecular weight and a desired molecular weight distribution is paramount for tailoring the material's final properties. Triethylaluminum (TEAL) is a cornerstone organoaluminum compound, widely employed as a co-catalyst in Ziegler-Natta and metallocene-catalyzed olefin polymerization. Its primary functions include the activation of the transition metal catalyst, scavenging of impurities, and, crucially, acting as a chain transfer agent, which directly influences the molecular weight of the resulting polymer. This guide provides a comprehensive comparison of the effects of this compound on polymer molecular weight, supported by experimental data, and details the methodologies for relevant experiments.
Performance Comparison of Alkylaluminum Co-catalysts
The choice and concentration of the alkylaluminum co-catalyst significantly impact the molecular weight and molecular weight distribution (MWD) of the synthesized polymer. While TEAL is a common choice, other alkylaluminums such as triisobutylaluminum (B85569) (TIBA), diethylaluminum chloride (DEAC), and tri-n-hexyl aluminum (TnHA) are also utilized, each imparting distinct characteristics to the final polymer.
Generally, an increase in the concentration of the alkylaluminum co-catalyst, often expressed as the molar ratio of Al/Ti, leads to a decrease in the polymer's molecular weight. This is attributed to the increased rate of chain transfer reactions to the aluminum alkyl. The excess alkylaluminum species can interrupt the propagation of a growing polymer chain, initiating a new one and thereby limiting the final chain length.
Quantitative Data Summary
The following tables summarize experimental data on the effect of different alkylaluminum compounds and their concentrations on the molecular weight of polyethylene (B3416737).
Table 1: Effect of Al/Ti Molar Ratio on the Molecular Weight of Polyethylene (using TIBA as co-catalyst)
| Temperature (°C) | Monomer Pressure (bar) | [Al]/[Ti] Molar Ratio | Productivity (g PE/mmolTi.h) | Molecular Weight (Mw x 10⁻⁶ g/mol ) |
| 60 | 8 | 150 | 1944 | 5.34 |
| 60 | 8 | 250 | 2628 | 5.1 |
| 60 | 6 | 250 | 1302 | 3.86 |
| 60 | 8 | 350 | 2255 | 4.12 |
| 70 | 4 | 150 | 1068 | 4.4 |
| 70 | 6 | 150 | 1412 | 4.78 |
| 50 | 6 | 150 | 1353 | 5.11 |
| 50 | 8 | 250 | 2414 | 4.63 |
| 70 | 8 | 350 | 1225 | 3.72 |
| 50 | 4 | 350 | 1708 | 4.46 |
| 70 | 4 | 350 | 2604 | 4.62 |
Data from a study using a TiCl₄/MgCl₂(ethoxide type) catalyst with triisobutylaluminum (TIBA) as the co-catalyst. While not TEAL, this data illustrates the general trend of decreasing molecular weight with an increasing Al/Ti ratio.[1]
Table 2: Comparison of Different Activators on Polyethylene Molecular Weight and Molecular Weight Distribution (MWD)
| Activator | Al/Ti Molar Ratio | Mw (x 10⁵ g/mol ) | Mn (x 10⁵ g/mol ) | MWD (Mw/Mn) |
| TEA | 300 | 2.92 | 0.49 | 5.96 |
| DEAC | 300 | 3.15 | 0.61 | 5.16 |
| TnHA | 300 | 4.53 | 0.65 | 6.97 |
| TEA+DEAC (1:1) | 300 | 3.29 | 0.53 | 6.21 |
| TEA+TnHA (1:1) | 300 | 3.81 | 0.55 | 6.93 |
| DEAC+TnHA (1:1) | 300 | 4.11 | 0.60 | 6.85 |
| TEA+DEAC+TnHA (1:1:1) | 300 | 3.75 | 0.56 | 6.70 |
Data from a study using a MgCl₂/SiO₂/TiCl₄/THF-ZN catalyst.[2]
Experimental Protocols
Slurry Phase Ethylene (B1197577) Polymerization
This protocol describes a typical slurry phase polymerization of ethylene using a Ziegler-Natta catalyst with TEAL as the co-catalyst.
Materials:
-
Catalyst: TiCl₄ supported on MgCl₂ (e.g., SiO₂/MgCl₂(ethoxide type)/TiCl₄)
-
Co-catalyst: this compound (TEAL) solution in a suitable solvent (e.g., n-heptane)
-
Monomer: High-purity ethylene gas
-
Solvent: Anhydrous n-heptane
-
Chain Transfer Agent (optional): Hydrogen gas
-
Quenching Agent: Acidified ethanol (B145695) (e.g., 5% HCl in ethanol)
-
Apparatus: A jacketed glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure controllers, and ports for introducing reactants and sampling.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 110°C) and then purged with high-purity nitrogen to remove any traces of oxygen and moisture.
-
Solvent and Co-catalyst Addition: A measured volume of anhydrous n-heptane is introduced into the reactor. The desired amount of TEAL solution is then injected into the reactor to scavenge any remaining impurities. The mixture is stirred at the desired reaction temperature.
-
Catalyst Introduction: A weighed amount of the solid Ziegler-Natta catalyst, typically as a slurry in n-heptane, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure. The temperature and pressure are maintained constant throughout the polymerization. The consumption of ethylene is monitored to follow the reaction rate. If hydrogen is used as a chain transfer agent, it is introduced into the reactor along with the ethylene.
-
Termination: After the desired reaction time, the ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by adding an acidified ethanol solution to deactivate the catalyst.
-
Polymer Isolation and Purification: The polymer slurry is stirred for a period to ensure complete catalyst deactivation. The polymer is then collected by filtration, washed repeatedly with ethanol and then with acetone (B3395972) to remove catalyst residues and low molecular weight oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Molecular Weight Determination by High-Temperature Gel Permeation Chromatography (HT-GPC)
This protocol outlines the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polyethylene.
Instrumentation:
-
High-Temperature Gel Permeation Chromatograph (HT-GPC) equipped with a refractive index (RI) detector.
-
GPC columns suitable for high-temperature analysis of polyolefins (e.g., PLgel Olexis).
Materials:
-
Mobile Phase: 1,2,4-Trichlorobenzene (TCB) containing an antioxidant (e.g., 0.0125% BHT).
-
Polymer Sample: Dried polyethylene powder obtained from the polymerization reaction.
-
Calibration Standards: A set of narrow molecular weight distribution polystyrene or polyethylene standards.
Procedure:
-
Sample Preparation: A dilute solution of the polyethylene sample (e.g., 1-2 mg/mL) is prepared in TCB. The mixture is heated and stirred (e.g., at 160°C for 1-2 hours) until the polymer is completely dissolved.
-
Instrument Setup: The GPC system, including the columns and detector, is equilibrated at the analysis temperature (e.g., 150°C) with a constant flow of the mobile phase (e.g., 1.0 mL/min).
-
Calibration: A calibration curve is generated by injecting solutions of known concentrations of the molecular weight standards and recording their elution volumes. A plot of log(Molecular Weight) versus elution volume is constructed.
-
Sample Analysis: An aliquot of the dissolved polymer sample is injected into the GPC system. The RI detector response is recorded as a function of elution volume.
-
Data Analysis: The molecular weight distribution of the polymer sample is determined by comparing its elution profile to the calibration curve. The Mn, Mw, and PDI are calculated from the molecular weight distribution data using the GPC software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows involved in Ziegler-Natta polymerization and the subsequent analysis.
Caption: Ziegler-Natta polymerization mechanism with TEAL.
The diagram above illustrates the three main stages of Ziegler-Natta polymerization. Initially, the titanium catalyst is activated by TEAL to form an active site. In the propagation stage, ethylene monomer repeatedly coordinates to the active site and inserts into the growing polymer chain. Finally, chain transfer to TEAL terminates the growth of one polymer chain and regenerates an active site for a new chain to grow.
References
literature review of triethylaluminum applications in catalysis
Triethylaluminum (TEAL) is a versatile and widely used organoaluminum compound that plays a crucial role as a catalyst or co-catalyst in a variety of chemical transformations. Its applications span from large-scale polymer production to specialized organic synthesis. This guide provides a comparative overview of TEAL's performance in its primary catalytic applications, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Ziegler-Natta Polymerization of Olefins
The most significant industrial application of this compound is as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). In these systems, TEAL performs several critical functions: it activates the titanium-based pre-catalyst by alkylation and reduction of the titanium center, and it acts as a scavenger for impurities (e.g., water) that would otherwise deactivate the catalyst.
The choice of organoaluminum co-catalyst significantly influences the catalyst's activity, the resulting polymer's molecular weight, molecular weight distribution (polydispersity index, PDI), and, in the case of polypropylene, its stereoregularity (isotacticity). TEAL is often compared with other organoaluminum compounds such as trimethylaluminum (B3029685) (TMA), triisobutylaluminum (B85569) (TIBA), and methylaluminoxane (B55162) (MAO).
Comparative Performance in Ethylene (B1197577) Polymerization
The performance of various organoaluminum co-catalysts in the polymerization of ethylene using a supported TiCl4/MgCl2 catalyst is summarized in the table below. The data highlights the impact of the co-catalyst on the catalyst's productivity.
| Co-catalyst | Al/Ti Molar Ratio | Polymerization Temperature (°C) | Activity (kg PE/mol Ti·h·bar) | Polymer Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Reference |
| TEAL | 71.12 | 80 | 2668 | 735,000 | 4.07 | [1] |
| TEAL | 714 | 60 | 14700 (g PE/mmol Ti·h) | - | - | [2] |
| TMA | - | - | Increases with Al/Zr ratio | - | Broad (13) | [1] |
| TIBA | - | - | Lower than TEAL | - | - |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is illustrative of general trends.
Experimental Protocol: Slurry Polymerization of Ethylene
This protocol describes a typical laboratory-scale slurry polymerization of ethylene using a TiCl4/MgCl2 catalyst with TEAL as the co-catalyst.
Materials:
-
Catalyst: High-activity MgCl2-supported TiCl4 catalyst.
-
Co-catalyst: this compound (TEAL) solution in hexane.
-
Solvent: Anhydrous n-hexane.
-
Monomer: Polymerization-grade ethylene gas.
-
Chain Transfer Agent (optional): Hydrogen gas.
-
Quenching Agent: Acidified ethanol (B145695).
Procedure:
-
A stainless-steel autoclave reactor (e.g., 0.5-3.8 L) equipped with a mechanical stirrer and temperature control is thoroughly dried and purged with nitrogen.
-
Anhydrous n-hexane is introduced into the reactor, followed by the desired amount of TEAL solution.
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
If used, hydrogen is introduced to control the molecular weight of the polymer.
-
The solid catalyst is injected into the reactor to initiate polymerization.
-
Ethylene is continuously fed to the reactor to maintain a constant pressure (e.g., 4 bar).
-
The polymerization is carried out for a set duration (e.g., 1 hour).
-
The reaction is terminated by venting the ethylene and adding acidified ethanol to quench the catalyst.
-
The polyethylene powder is collected by filtration, washed with ethanol, and dried under vacuum.
Catalytic Cycle: Cossee-Arlman Mechanism
The widely accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism. It involves the coordination of the olefin monomer to a vacant site on the titanium active center, followed by the insertion of the monomer into the titanium-alkyl bond, thus propagating the polymer chain.
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Ring-Opening Polymerization of Cyclic Esters
This compound is also an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). In this context, TEAL can act as a Lewis acid to activate the monomer and initiate polymerization. Often, an alcohol is used as a co-initiator, which allows for better control over the polymerization and the molecular weight of the resulting polymer.
Comparative Performance in Lactide Polymerization
The performance of TEAL in the polymerization of D-lactide is compared with the industrially common catalyst, stannous octoate (Sn(Oct)2), and another aluminum-based initiator, aluminum isopropoxide.
| Catalyst/Initiator | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Reference |
| TEAL | - | - | 0.25 | < 50 | - | [3] |
| Aluminum Isopropoxide | 1000:1 | 200 | 2 | 94.46 | 78,634 | [3] |
| Stannous Octoate | 1000:1 | 200 | 2 | 99.17 | 384,992 | [3] |
Note: The data for TEAL is from a study that also investigated other aluminum alkyls, and it showed lower conversion compared to TIBA and aluminum isopropoxide under the same short reaction time.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol outlines a general procedure for the ROP of ε-caprolactone using a TEAL-based catalyst system.
Materials:
-
Catalyst: this compound complex (e.g., with a scorpionate ligand).
-
Co-initiator (optional): Isopropyl alcohol (iPrOH).
-
Monomer: ε-Caprolactone, freshly distilled.
-
Solvent: Anhydrous toluene (B28343).
Procedure:
-
In a glovebox, the aluminum complex is dissolved in anhydrous toluene in a reaction vessel.
-
If used, the co-initiator (e.g., 1 equivalent of iPrOH) is added to the catalyst solution.
-
The monomer, ε-caprolactone, is added to the reaction mixture.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 50°C) with stirring.
-
The polymerization is allowed to proceed for a specified time (e.g., 1 hour).
-
The reaction is quenched by the addition of acidified methanol.
-
The polymer is precipitated in cold methanol, collected by filtration, and dried under vacuum.
TEAL as a Lewis Acid Catalyst in Organic Synthesis
This compound can also function as a Lewis acid catalyst in various organic reactions, most notably in the Diels-Alder reaction. By coordinating to a Lewis basic site on the dienophile (e.g., a carbonyl oxygen), TEAL increases its electrophilicity, thereby accelerating the reaction rate and often enhancing the endo/exo selectivity.
Comparative Performance in the Diels-Alder Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Endo:Exo Ratio | Reference |
| None | - | - | - | 82:12 | [4] |
| AlCl3·Et2O | - | - | - | 99:1 | [4] |
| AlCl3 | Dichloromethane | 0 | 90 | 92:8 | [5] |
It is known that Lewis acids like TEAL can significantly accelerate Diels-Alder reactions and improve their stereoselectivity.[4][6]
Experimental Workflow: Ziegler-Natta Polymerization
The following diagram illustrates a typical experimental workflow for olefin polymerization in a laboratory setting.
Caption: A typical experimental workflow for Ziegler-Natta polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. File:Schematic Diagram of Ziegler-Natta Polymerization.pdf - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
